molecular formula C8H10O B1281381 3-Ethynylcyclohexan-1-one CAS No. 54125-18-7

3-Ethynylcyclohexan-1-one

Cat. No.: B1281381
CAS No.: 54125-18-7
M. Wt: 122.16 g/mol
InChI Key: MXEXGWVDPLEEMV-UHFFFAOYSA-N
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Description

3-Ethynylcyclohexan-1-one is a chemical compound with the molecular formula C8H10O. It features a cyclohexanone ring substituted with an ethynyl group at the 3-position, making it a versatile intermediate for organic synthesis and pharmaceutical research. The ketone and alkyne functional groups offer multiple sites for chemical modification, enabling its use in click chemistry, catalytic reactions, and the synthesis of more complex molecular architectures . Researchers can utilize this compound as a precursor for developing novel materials and biologically active molecules. It is intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEXGWVDPLEEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497930
Record name 3-Ethynylcyclohexan-1-one
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Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54125-18-7
Record name 3-Ethynylcyclohexan-1-one
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Record name 3-ethynylcyclohexan-1-one
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Foundational & Exploratory

Synthesis and characterization of 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethynylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a valuable building block in medicinal chemistry and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, rigorous safety procedures, and a full suite of characterization techniques. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Significance

This compound is a bifunctional molecule incorporating a ketone and a terminal alkyne. This unique combination makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The ketone functionality allows for a wide range of classical carbonyl chemistry, while the terminal alkyne is a gateway to reactions such as Sonogashira coupling, "click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), and further functionalization via acetylide chemistry.[1] Its rigid cyclohexanone scaffold is a common motif in pharmacologically active compounds, and the ethynyl group provides a vector for introducing diversity and modulating biological activity.

This guide focuses on the synthesis via a 1,4-conjugate addition of an ethynyl nucleophile to cyclohex-2-en-1-one, a reliable and scalable approach for installing functionality at the 3-position of a cyclohexanone ring.

Synthetic Strategy and Mechanism

Retrosynthetic Analysis & Chosen Pathway

A direct, single-step synthesis of this compound is not prominently documented. Therefore, a more strategic approach is required. The most logical and field-proven strategy is the 1,4-conjugate addition (Michael addition) of an ethynyl anion equivalent to an α,β-unsaturated ketone. Cyclohex-2-en-1-one serves as the ideal starting material.

The key transformation involves the formation of a carbon-carbon bond at the β-position of the enone system. Organometallic reagents are excellent nucleophiles for this purpose.[2][3] Specifically, lithium acetylide, generated in situ from acetylene, presents a direct and atom-economical choice. To enhance selectivity for 1,4-addition over direct 1,2-addition to the carbonyl, the reaction is best performed at low temperatures.

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic addition mechanism.

  • Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), deprotonates acetylene to form the highly nucleophilic lithium acetylide.

  • Nucleophilic Attack: The acetylide anion attacks the electrophilic β-carbon of cyclohex-2-en-1-one. The electron density is pushed through the conjugated system, forming a lithium enolate intermediate.

  • Protonation: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The enolate is protonated to yield the final product, this compound.

The overall workflow is depicted in the diagram below.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Acetylene Acetylene Gas Generate_Acetylide Generate Lithium Acetylide Acetylene->Generate_Acetylide nBuLi n-Butyllithium in Hexanes nBuLi->Generate_Acetylide THF Anhydrous THF THF->Generate_Acetylide Solvent, -78°C Conjugate_Addition 1,4-Conjugate Addition (-78°C to rt) Generate_Acetylide->Conjugate_Addition Cyclohexenone Cyclohex-2-en-1-one Cyclohexenone->Conjugate_Addition Quench Aqueous Quench Conjugate_Addition->Quench Extraction Liquid-Liquid Extraction (e.g., with EtOAc) Quench->Extraction Quench_Solution Sat. aq. NH4Cl Quench_Solution->Quench Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by a trained chemist in a suitable laboratory with all necessary safety precautions in place.

Materials and Equipment
  • Reagents: Cyclohex-2-en-1-one (≥97%), n-Butyllithium (2.5 M in hexanes), Acetylene (gas, welding grade is acceptable), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether (or Ethyl acetate), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Equipment: Three-neck round-bottom flask, dropping funnel, gas inlet adapter, septum, low-temperature thermometer, magnetic stirrer, Schlenk line (or inert gas manifold with Nitrogen/Argon), syringe, cannula, rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Apparatus Setup: All glassware must be oven-dried for at least 4 hours at 120°C and assembled hot under a stream of inert gas (Argon or Nitrogen).[4] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reaction Medium: Charge a 250 mL three-neck flask with anhydrous THF (100 mL) and cool the flask to -78°C using a dry ice/acetone bath.

  • Lithium Acetylide Generation:

    • Bubble acetylene gas through the cold THF for 15-20 minutes to create a saturated solution. Ensure a gas outlet is connected to an oil bubbler to monitor flow and prevent pressure buildup.[5]

    • Slowly add n-butyllithium (1.1 equivalents, e.g., 22 mmol, 8.8 mL of 2.5 M solution) dropwise via syringe to the stirred solution over 20 minutes. The temperature should be maintained below -70°C. A white precipitate of lithium acetylide will form.

    • Stir the resulting suspension at -78°C for an additional 30 minutes.

  • Conjugate Addition:

    • Dissolve cyclohex-2-en-1-one (1.0 equivalent, e.g., 20 mmol, 1.92 g) in a small amount of anhydrous THF (~10 mL).

    • Add this solution dropwise to the lithium acetylide suspension over 30 minutes, ensuring the internal temperature does not rise above -70°C.

    • After the addition is complete, stir the reaction mixture at -78°C for 2 hours.

  • Reaction Quench & Workup:

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) dropwise at -78°C. The addition is exothermic.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

Safety Precautions: A Critical Overview

  • Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[6][7] It is also severely corrosive.

    • Handling: Always handle in a fume hood under an inert atmosphere.[8][9] Use proper syringe or cannula transfer techniques.[4] Never work alone.

    • PPE: A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves under neoprene or butyl rubber) are mandatory.[6][8]

    • Spills & Fire: A Class D fire extinguisher (for combustible metals) must be immediately accessible. Do NOT use water or CO₂ extinguishers.[6] Small spills can be smothered with sand or powdered limestone.

  • Acetylene Gas: Acetylene is a highly flammable gas that can form explosive mixtures with air over a wide range of concentrations (2-80%).[5][10]

    • Handling: Use only in a well-ventilated area, free from ignition sources.[11] Never use acetylene at pressures above 15 psig as it can decompose explosively.[12][13]

    • Materials Compatibility: Do not allow acetylene to contact copper, silver, or mercury, as this can form shock-sensitive acetylides. Use steel or stainless steel fittings.[12]

    • Cylinders: Cylinders must be stored upright and secured.[10][11]

Characterization of this compound

Confirmation of the product's structure and purity is achieved through a combination of spectroscopic methods.

G cluster_spectroscopy Spectroscopic Analysis cluster_validation Final Validation Product Purified Product (this compound) IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR_Data C=O stretch (~1715 cm⁻¹) ≡C-H stretch (~3300 cm⁻¹) C≡C stretch (~2120 cm⁻¹) IR->IR_Data Identifies Functional Groups NMR_Data ¹H: Acetylenic H (~2.5 ppm) ¹³C: Carbonyl C (~209 ppm) Alkyne Cs (~83, 69 ppm) NMR->NMR_Data Determines C-H Framework MS_Data Molecular Ion [M]⁺ at m/z = 122 Key Fragments MS->MS_Data Confirms Molecular Weight Validation Structure Confirmed IR_Data->Validation NMR_Data->Validation MS_Data->Validation

Caption: Workflow for the structural characterization and validation of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. A strong C=O bond absorption is expected.[14][15] The terminal alkyne presents two characteristic peaks.[16]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch~1715Strong
≡C-H (Alkyne)Stretch~3300Strong, Sharp
C≡C (Alkyne)Stretch~2120Weak to Medium
C-H (sp³)Stretch2850-3000Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5t1HAcetylenic H (≡C-H )
~2.2-2.6m3HPropargylic H + α-carbonyl CH₂
~1.6-2.1m6HRemaining cyclohexyl CH₂ protons

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~209.0Carbonyl C (C =O)
~83.0Alkyne C (C ≡CH)
~69.0Alkyne C (C≡C H)
~45.0α-carbonyl CH₂
~41.0α-carbonyl CH₂
~35.0Propargylic CH
~25.0, 29.0Remaining cyclohexyl CH₂
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: The expected molecular ion peak [M]⁺ for C₈H₁₀O is at m/z = 122.10.

  • Key Fragmentation: Cyclic ketones often undergo α-cleavage (cleavage of the bond adjacent to the carbonyl group).[17] Expect to see fragments corresponding to the loss of CO (m/z = 94) and C₂H₂ (m/z = 96).

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. URL: [Link]

  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. URL: [Link]

  • Princeton University EHS. Safe handling of organolithium compounds in the laboratory. URL: [Link]

  • Lab Manager Magazine. (2024). 8 Rules for the Safe Handling of t-Butyllithium. URL: [Link]

  • Sandoval, D. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments (JoVE), (117), 54692. URL: [Link]

  • University of North Carolina at Charlotte. Acetylene Safety Operating Procedure. URL: [Link]

  • ResearchGate. Mass spectra of cyclohexanone. URL: [Link]

  • HSSE World. (2021). Safe Handling of Acetylene Gas. URL: [Link]

  • Hunt, I. University of Calgary. Reactions of RC≡CM with Aldehydes and Ketones. URL: [Link]

  • Alvadia. (2018). How to Handle Acetylene Gas Cylinder. URL: [Link]

  • National Institutes of Health (NIH). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. URL: [Link]

  • Taylor & Francis Online. (1981). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes. Synthetic Communications, 11(8). URL: [Link]

  • ResearchGate. Condensation of cyclohexanone with acetylene under the conditions of the modified favorsky reaction. URL: [Link]

  • Princeton University EHS. Acetylene Safety. URL: [Link]

  • Chemistry LibreTexts. (2019). Reaction of Organometallic Reagents with Aldehydes and Ketones. URL: [Link]

  • Organic Chemistry Portal. Synthesis of cyclohexanes. URL: [Link]

  • Organic Chemistry Portal. Synthesis of cyclohexanones. URL: [Link]

  • National Institutes of Health (NIH). Acetylene in Organic Synthesis: Recent Progress and New Uses. URL: [Link]

  • Pearson. Organometallics on Ketones Explained. URL: [Link]

  • ACS Publications. (2002). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 102(6), 1887-1932. URL: [Link]

  • ResearchGate. GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. URL: [Link]

  • Organic Chemistry Portal. Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. URL: [Link]

  • National Institute of Standards and Technology (NIST). Cyclohexanone Mass Spectrum. URL: [Link]

  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. URL: [Link]

  • Chad's Prep. Addition of Acetylide Ions and Grignard Reagents. URL: [Link]

  • Digital Commons@Georgia Southern. (2018). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. URL: [Link]

  • PubChem. 3-Ethynylcyclohexan-1-ol. URL: [Link]

  • Wikipedia. 1-Ethynylcyclohexanol. URL: [Link]

  • W. W. Norton & Company. Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones. URL: [Link]

  • Pearson+. Show how you might synthesize the following compounds, using acetylene... URL: [Link]

  • Organic Chemistry Portal. Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. URL: [Link]

  • Scribd. Infrared Spectroscopy of Ketones. URL: [Link]

  • PubChem. 1-Ethynylcyclohexanol. URL: [Link]

  • Organic Chemistry Portal. Synthesis of cyclohexenones. URL: [Link]

  • Organic Chemistry Portal. Ketone synthesis by reaction (hydration) of alkynes. URL: [Link]

  • Google Patents. US2205184A - Purification of aldehyde-ketone mixtures.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. URL: [Link]

  • Oxford Academic. (2018). Practical Synthesis of α,β-Alkynyl Ketones by Oxidative Alkynylation of Aldehydes with Hypervalent Alkynyliodine Reagents. Chemistry Letters, 47(5), 609-612. URL: [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. URL: [Link]

  • Chemistry LibreTexts. Ketone infrared spectra. URL: [Link]

  • ResearchGate. A conventional one-dimensional 1 H NMR spectrum of 1-ethynyl-cyclohexene. URL: [Link]

  • Google Patents. US2858344A - Preparation of 1-ethynylcyclohexanol.

Sources

3-Ethynylcyclohexan-1-one chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Ethynylcyclohexan-1-one

Executive Summary

This compound is a bifunctional organic molecule possessing both a ketone and a terminal alkyne. This unique structural arrangement offers two distinct points of reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures. The cyclohexanone core provides a scaffold for stereocontrolled transformations via its enolate, while the ethynyl group serves as a linchpin for carbon-carbon bond formation and cycloaddition reactions. This guide provides a comprehensive overview of the known physicochemical properties, plausible synthetic routes, and the rich chemical reactivity of this compound, with a focus on its application in synthetic and medicinal chemistry.

Introduction

The strategic importance of bifunctional molecules in organic synthesis cannot be overstated. They provide chemists with the tools to construct complex scaffolds efficiently, often through tandem or sequential reactions that build molecular complexity rapidly. This compound (CAS 54125-18-7) is a prime exemplar of such a molecule.[1] Its structure marries the well-established chemistry of cyclohexanones—particularly enolate formation and subsequent functionalization—with the diverse reactivity of a terminal alkyne, a functional group central to reactions like Sonogashira couplings and "click" chemistry. This guide aims to serve as a technical resource for researchers exploring the utility of this compound, detailing its properties and exploring its synthetic potential based on fundamental principles of chemical reactivity.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. Spectroscopic data are predicted based on the functional groups present, providing a benchmark for experimental characterization.

Physical and Chemical Data
PropertyValueSource
CAS Number 54125-18-7[1]
Molecular Formula C₈H₁₀O[1]
Molecular Weight 122.16 g/mol [1]
SMILES C#CC1CCCC(=O)C1[1]
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solid
Boiling Point (Predicted) Higher than related cyclohexanols due to polarity
Solubility Soluble in common organic solvents (e.g., DCM, Ether, THF, Acetone)
Spectroscopic Characterization (Predicted)
  • ¹H NMR: Key signals would include a singlet for the acetylenic proton (~2.0-2.5 ppm), and multiplets for the diastereotopic methylene protons of the cyclohexyl ring. The proton at the C3 position, adjacent to the ethynyl group, would appear as a multiplet.

  • ¹³C NMR: Distinctive peaks would be observed for the carbonyl carbon (~208-212 ppm), the two acetylenic carbons (~70 ppm and ~85 ppm), and the six carbons of the cyclohexyl ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: a strong C=O stretch (~1715 cm⁻¹), a sharp C≡C-H stretch (~3300 cm⁻¹), and a weaker C≡C stretch (~2100 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 122.16. Common fragmentation patterns would involve the loss of CO and cleavage of the cyclohexyl ring.

Synthesis of this compound

While specific literature on the optimized synthesis of this compound is sparse, a logical and robust pathway can be designed starting from commercially available cyclohexenone, leveraging established organometallic methodologies.

cluster_start Starting Material cluster_reaction Key Transformation cluster_reagent Reagent System cluster_product Final Product A Cyclohex-2-en-1-one B 1,4-Conjugate Addition (Michael Addition) A->B Step 1 D This compound B->D Step 2 (Workup/Deprotection) C Ethynyl Grignard (e.g., Ethynylmagnesium bromide) or Silyl-protected alkyne with cuprate C->B Reagent

Caption: Plausible synthetic workflow for this compound.

Representative Synthetic Protocol: Conjugate Addition

This protocol describes a plausible synthesis via the 1,4-conjugate addition of an ethynyl nucleophile to cyclohex-2-en-1-one. The use of a silyl-protected alkyne is often preferred for stability and to prevent side reactions.

Step 1: Preparation of the Silyl-Protected Intermediate

  • To a flame-dried, argon-purged flask, add copper(I) iodide (5 mol%).

  • Cool the flask to -20 °C and add anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of (trimethylsilyl)ethynyllithium (prepared by treating (trimethylsilyl)acetylene with n-BuLi) to the flask. Stir for 30 minutes to form the Gilman cuprate reagent.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of cyclohex-2-en-1-one (1.0 equivalent) in THF dropwise over 20 minutes.

  • Allow the reaction to stir at -78 °C for 2-3 hours, monitoring by TLC for the disappearance of the starting enone.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-((trimethylsilyl)ethynyl)cyclohexan-1-one.

Step 2: Deprotection to Yield the Final Product

  • Dissolve the silyl-protected intermediate in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M in THF) dropwise at 0 °C.

  • Stir the reaction for 1 hour at room temperature.

  • Quench with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to afford pure this compound.

Causality of Choices:

  • Cuprate Reagent: Gilman cuprates are "soft" nucleophiles, which overwhelmingly favor 1,4-conjugate addition to α,β-unsaturated ketones over direct 1,2-addition to the carbonyl.[2][3]

  • Silyl Protection: The trimethylsilyl (TMS) group protects the acidic acetylenic proton, preventing it from acting as an acid and quenching the organometallic reagents. It is easily removed with a fluoride source like TBAF.[4]

  • Low Temperature: Reactions involving highly reactive organometallic reagents are conducted at low temperatures (-78 °C) to control reactivity, prevent side reactions, and enhance selectivity.

Chemical Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Reactivity of the Ketone Moiety: Enolate Chemistry

The ketone allows for deprotonation at either the C2 or C6 position to form a regioisomeric enolate, which is a powerful nucleophile for C-C bond formation.[5][6] The choice of base and reaction conditions dictates which enolate is formed.[7]

cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone This compound KineticConditions LDA, THF, -78°C Ketone->KineticConditions ThermoConditions NaH or Alkoxide, RT Ketone->ThermoConditions KineticEnolate Δ²,³-Enolate (Less Substituted) Electrophile Electrophile (E⁺) e.g., MeI KineticEnolate->Electrophile Reaction KineticConditions->KineticEnolate KineticProduct Kinetic Alkylation Product ThermoEnolate Δ³,⁴-Enolate (More Substituted) ThermoEnolate->Electrophile Reaction ThermoConditions->ThermoEnolate ThermoProduct Thermodynamic Alkylation Product Electrophile->KineticProduct Electrophile->ThermoProduct

Caption: Regiocontrolled enolate formation and subsequent alkylation pathways.

  • Kinetic Enolate (Δ²,³): Deprotonation at the less sterically hindered C2 position occurs faster. This is achieved using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) under irreversible conditions.[5][7]

  • Thermodynamic Enolate (Δ³,⁴): The more substituted enolate is more stable. Its formation is favored under equilibrium conditions, using a weaker base (e.g., NaH, NaOMe) at room temperature or higher, allowing for proton exchange to form the most stable intermediate.[7]

Protocol: Kinetic Alkylation at C2

  • In a flame-dried, argon-purged flask, prepare a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF via syringe.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a suitable electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature.

  • Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup and purification.

    • Stereochemical Consideration: The alkylation of cyclohexanone enolates typically proceeds via axial attack to minimize steric interactions in the transition state, leading to the formation of a trans product relative to substituents on the ring.[7]

Reactivity of the Alkyne Moiety

The terminal alkyne is a hub for a variety of powerful transformations.

cluster_cyclo Cycloadditions cluster_coupling Coupling Reactions Start This compound Azide Azide (R-N₃) Start->Azide [3+2] Huisgen (Cu(I) or Ru(II) catalyzed) Diene Diene Start->Diene [4+2] Diels-Alder (Thermal or Lewis Acid) Sonogashira Sonogashira Coupling (Aryl Halide, Pd/Cu cat.) Start->Sonogashira Triazole Triazole Product Azide->Triazole Cyclohexene Diels-Alder Adduct Diene->Cyclohexene CoupledProduct Aryl-Substituted Alkyne Sonogashira->CoupledProduct

Caption: Key reaction pathways involving the terminal alkyne moiety.

  • [3+2] Dipolar Cycloadditions: The alkyne can act as a dipolarophile, most notably in the Huisgen 1,3-dipolar cycloaddition with azides.[8] The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," allowing for the efficient formation of 1,2,3-triazole rings, which are important pharmacophores.

  • [4+2] Cycloadditions (Diels-Alder Reaction): The alkyne can serve as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes to form substituted cyclohexadiene rings.[9][10] This reaction is a powerful tool for constructing six-membered rings with high stereocontrol.

  • Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne to aryl or vinyl halides, providing a straightforward route to more complex, conjugated systems.

  • Nucleophilic Additions: While less reactive than α,β-unsaturated alkynes, the terminal alkyne can undergo nucleophilic addition with soft nucleophiles like thiols (thiol-yne reaction) under basic or radical conditions, providing access to vinyl sulfides.[2]

Applications in Drug Development and Materials Science

The dual reactivity of this compound makes it a valuable scaffold for building diverse molecular libraries.

  • Medicinal Chemistry: The cyclohexanone core is a common motif in natural products and pharmaceuticals. The ability to functionalize the ring at multiple positions with stereocontrol is highly valuable. The alkyne serves as a handle for late-stage diversification or for linking the molecule to a biomolecule or probe via click chemistry. The triazole products from cycloadditions are known to be stable and often biologically active.

  • Materials Science: Terminal alkynes are crucial monomers for polymerization reactions and for functionalizing surfaces. The reactivity of the ketone could be used to cross-link polymers or to attach the molecule to a substrate before initiating surface-based polymerization from the alkyne.

Safety and Handling

Based on available data for similar compounds, this compound should be handled with care in a well-ventilated fume hood.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (P280).[1] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the strategic placement of its ketone and alkyne functional groups. This guide has outlined its fundamental properties and explored its reactivity, demonstrating its potential for complex molecule synthesis. The ability to perform selective transformations at either the enolizable ketone or the versatile alkyne provides a rich chemical playground for researchers in drug discovery, organic synthesis, and materials science. Future work will likely focus on developing stereoselective syntheses of this compound and exploring its utility in tandem reactions that engage both functional groups to rapidly build molecular complexity.

References

  • PubChem. 3-Ethynylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Ethylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • Ma, L., et al. (2024). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications. [Link]

  • University of Bath. III Enolate Chemistry. [Link]

  • ChemComplete. (2022). Enolate Chemistry - Formation of Enolates. YouTube. [Link]

  • Wikipedia. Cycloaddition. [Link]

  • Worrell, B. T., et al. (2018). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Accounts of Chemical Research. [Link]

  • Wang, Y., et al. (2009). Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of 1-Ene-, 1-Yne- and 1-Allene-Vinylcyclopropanes. Chemical Communications. [Link]

  • University of Pennsylvania. The [3+2] Cycloaddition Reaction. [Link]

  • Karty, J. (2013). Demystifying Enolate Chemistry. W. W. Norton & Company. [Link]

  • NIST. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

  • Lowe, A. B. (2019). Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]

  • University of Wisconsin-Madison. CHEM 330 Topics Discussed on Oct 19. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Application of 1-Ethynylcyclohexan-1-ol in Fine Chemical Synthesis. [Link]

  • Chemistry LibreTexts. 13.3: Cycloaddition Reactions. [Link]

  • Zhang, Y., et al. (2024). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Pearson, W. H. (2000). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. Tetrahedron Letters. [Link]

  • NIST. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

  • Karle, T., et al. (2022). Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. Nature Chemistry. [Link]

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Spectroscopic Characterization of 3-Ethynylcyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethynylcyclohexan-1-one is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating both a ketone and a terminal alkyne, offers two reactive centers for a variety of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely published, this guide is based on high-quality predicted data, offering a robust framework for researchers working with this and structurally related compounds. The interpretation of this data is grounded in fundamental spectroscopic principles and comparison with known spectral data of analogous structures.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectroscopic signature. The cyclohexanone ring introduces a carbonyl group, which is a strong chromophore in IR spectroscopy and influences the chemical shifts of nearby protons and carbons in NMR. The ethynyl group provides a unique set of signals, including a terminal alkyne proton and two sp-hybridized carbons, which are readily identifiable.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~2.60 - 2.80m1HH3The methine proton at the α-position to the ethynyl group is expected to be deshielded.
~2.40 - 2.55m2HH2Protons α to the carbonyl group are deshielded.
~2.25 - 2.35m2HH6Protons α to the carbonyl group are deshielded.
~2.10s1HH8The terminal alkyne proton has a characteristic chemical shift.
~1.80 - 2.00m2HH4Methylene protons on the cyclohexanone ring.
~1.60 - 1.75m2HH5Methylene protons on the cyclohexanone ring.

Note: The exact chemical shifts and multiplicities are subject to the specific conformation of the cyclohexanone ring and solvent effects. The 'm' denotes a complex multiplet due to spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments and their electronic nature.

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~209.0C1The carbonyl carbon exhibits a characteristic downfield chemical shift.
~83.0C7The sp-hybridized carbon of the alkyne attached to the ring.
~70.0C8The terminal sp-hybridized carbon of the alkyne.
~48.0C2Carbon α to the carbonyl group.
~41.0C6Carbon α to the carbonyl group.
~38.0C4Methylene carbon in the cyclohexanone ring.
~35.0C3The methine carbon attached to the ethynyl group.
~25.0C5Methylene carbon in the cyclohexanone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ketone and the terminal alkyne.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3300Strong, Sharp≡C-H stretchTerminal Alkyne
~2950 - 2850Medium-StrongC-H stretchCyclohexane ring C-H bonds
~2120Weak-Medium, SharpC≡C stretchAlkyne
~1715Strong, SharpC=O stretchKetone
~1450MediumCH₂ bendCyclohexane ring

The presence of a strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of the saturated ketone carbonyl group. The sharp absorption at approximately 3300 cm⁻¹ is characteristic of the ≡C-H bond in a terminal alkyne, and the weaker C≡C stretching vibration is expected around 2120 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₁₀O, with a molecular weight of 122.16 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 122 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways:

    • Loss of the ethynyl group (-•C≡CH): A fragment at m/z = 97 would result from the cleavage of the C3-C7 bond.

    • Loss of ethylene (C₂H₄) via retro-Diels-Alder reaction: This is a common fragmentation pathway for cyclohexene derivatives and could lead to a fragment at m/z = 94.

    • Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C1-C2 or C1-C6 bond can lead to various acylium ions. For example, loss of a C₃H₅• radical could result in a fragment at m/z = 81.

    • McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen, but other rearrangements are possible.

MS_Fragmentation M [C₈H₁₀O]⁺• m/z = 122 F1 [M - •C₂H]⁺ m/z = 97 M->F1 - •C₂H F2 [M - C₂H₄]⁺• m/z = 94 M->F2 - C₂H₄ (retro-Diels-Alder) F3 [M - C₃H₅•]⁺ m/z = 81 M->F3 - C₃H₅• (α-cleavage)

Figure 2. Predicted major fragmentation pathways for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While this guide is based on predicted data, the interpretations are rooted in well-established spectroscopic principles and provide a reliable foundation for researchers. The characteristic signals of the ketone and terminal alkyne functionalities are readily identifiable in each spectroscopic technique, allowing for unambiguous structural confirmation. This in-depth guide serves as a valuable resource for scientists and professionals in drug development and chemical research who are engaged in the synthesis and characterization of this and related molecules.

References

Due to the lack of published experimental data for this compound, this section cites resources for spectroscopic prediction and general spectroscopic principles.

  • NMRShiftDB: An open-source database for organic structures and their NMR spectra. [Link]

  • NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra for many compounds. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial investigation for CAS number 54125-18-7 yielded insufficient public data to construct a meaningful technical guide. This is not uncommon for niche or newly registered compounds. However, recognizing the likely interest of researchers in functionalized nitrobenzoates for drug development, this guide focuses on the closely related and well-documented compound, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) . This intermediate is of significant interest due to its pivotal role in the synthesis of high-profile pharmaceutical agents.

Introduction: The Synthetic Utility of a Multifunctional Building Block

Methyl 2-(bromomethyl)-3-nitrobenzoate is a highly functionalized aromatic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its structure incorporates three key reactive moieties: a methyl ester, a benzylic bromide, and a nitro group. This strategic combination of functional groups makes it a versatile and valuable starting material for the synthesis of complex heterocyclic structures, most notably as a crucial intermediate in the production of the anticancer drug Lenalidomide.[2]

The reactivity of this molecule is dictated by the interplay of these groups. The benzylic bromide is an excellent electrophile, primed for nucleophilic substitution reactions. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and serves as a precursor to an amino group via reduction.[1] The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. It is this trifecta of reactivity that underpins its importance in multi-step synthetic pathways.

Physicochemical and Spectroscopic Properties

Methyl 2-(bromomethyl)-3-nitrobenzoate is a white to light yellow solid at room temperature.[1] It is generally insoluble in water but shows good solubility in organic solvents such as methanol and chloroform.[1][3] Proper handling and storage are crucial; it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability.[4]

Table of Properties: Methyl 2-(bromomethyl)-3-nitrobenzoate
PropertyValueSource(s)
CAS Number 98475-07-1[5]
Molecular Formula C₉H₈BrNO₄[5]
Molecular Weight 274.07 g/mol [5][6]
Appearance White to light yellow powder/crystal[1]
Melting Point 72-76 °C[1]
Boiling Point (Predicted) 370.9 ± 32.0 °C at 760 mmHg[1]
Density (Predicted) 1.624 ± 0.06 g/cm³[1]
Solubility Soluble in Methanol, Chloroform (sparingly)[1][3]
Storage 2-8°C, under inert gas[1][4]
Structural Visualization

The molecular structure of Methyl 2-(bromomethyl)-3-nitrobenzoate is depicted below, highlighting the spatial arrangement of its key functional groups.

Methyl_2-bromomethyl-3-nitrobenzoate cluster_molecule C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 C_bromo CH₂ C2->C_bromo C4 C C3->C4 N N C3->N C5 C C4->C5 C6 C C5->C6 C6->C1 O_double O C_ester->O_double O_single O C_ester->O_single CH3 CH₃ O_single->CH3 Br Br C_bromo->Br O1_nitro O N->O1_nitro O2_nitro O N->O2_nitro

Caption: Molecular structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Application in Drug Development: The Synthesis of Lenalidomide

The primary and most significant application of Methyl 2-(bromomethyl)-3-nitrobenzoate is its use as a key starting material in the synthesis of Lenalidomide.[2][7] Lenalidomide is an immunomodulatory drug with potent anti-angiogenic and antineoplastic properties, widely used in the treatment of multiple myeloma and other hematological disorders.[2][8]

The synthesis involves the coupling of Methyl 2-(bromomethyl)-3-nitrobenzoate with a chiral amine, typically 3-aminopiperidine-2,6-dione hydrochloride.[9][10] This reaction proceeds via a nucleophilic substitution where the amino group of the piperidinedione attacks the electrophilic benzylic carbon, displacing the bromide. This is followed by an intramolecular cyclization to form the isoindolinone ring system, yielding the nitro-intermediate of Lenalidomide.[9] The final step is the reduction of the nitro group to an amine to produce Lenalidomide.[8]

Synthetic Pathway Overview

The following diagram illustrates the crucial step where Methyl 2-(bromomethyl)-3-nitrobenzoate is used to construct the core structure of the Lenalidomide precursor.

Lenalidomide_Synthesis cluster_reactants Reactants reagent1 Methyl 2-(bromomethyl)-3-nitrobenzoate reaction_step + reagent1->reaction_step reagent2 3-Aminopiperidine-2,6-dione (hydrochloride salt) reagent2->reaction_step product 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)- piperidine-2,6-dione (Lenalidomide Nitro Precursor) reaction_step->product Base (e.g., Triethylamine) Solvent (e.g., DMF, Acetonitrile) Heat

Caption: Role of Methyl 2-(bromomethyl)-3-nitrobenzoate in synthesis.

Experimental Protocol: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

The following is a representative protocol derived from public patent literature, illustrating the self-validating nature of a well-defined chemical synthesis.[8]

Objective: To synthesize the nitro precursor of Lenalidomide via condensation and cyclization.

Materials:

  • Methyl 2-(bromomethyl)-3-nitrobenzoate (1 equivalent)

  • 3-Aminopiperidine-2,6-dione hydrochloride (1 equivalent)

  • Triethylamine (TEA) or another suitable base (2-3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-aminopiperidine-2,6-dione hydrochloride and anhydrous DMF.

  • Base Addition: Cool the suspension in an ice bath and slowly add triethylamine. Stir the mixture under a nitrogen atmosphere for 15-20 minutes. The base neutralizes the hydrochloride salt and facilitates the subsequent nucleophilic attack.

  • Substrate Addition: Dissolve Methyl 2-(bromomethyl)-3-nitrobenzoate in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically several hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the pure nitro precursor as a solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis, comparing the results with established literature values.

Suppliers

Methyl 2-(bromomethyl)-3-nitrobenzoate is available from a variety of chemical suppliers that specialize in fine chemicals, building blocks, and pharmaceutical intermediates. When sourcing this material, it is imperative to request a Certificate of Analysis (CoA) to ensure purity and identity.[3]

Selected Suppliers:

  • Tokyo Chemical Industry (TCI): A well-established supplier of reagents for research and development.

  • BLD Pharm: Offers a range of pharmaceutical intermediates and building blocks.[4]

  • Apollo Scientific: A UK-based manufacturer and supplier of aromatic, heterocyclic, and aliphatic compounds.[11]

  • Simson Pharma: Specializes in pharmaceutical impurities, metabolites, and reference standards.

  • Spectrum Chemical: A US-based supplier of fine chemicals for various industries.[6]

  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd: A manufacturer providing intermediates for active pharmaceutical ingredients.[3]

  • BIOZOL: A distributor of life science and biochemical products in Europe.[12]

Conclusion

While the initially queried compound under CAS number 54125-18-7 remains elusive in the public domain, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) serves as an exemplary case study for a synthetically valuable intermediate in modern drug development. Its carefully orchestrated array of functional groups provides a robust platform for constructing complex molecular architectures, most notably demonstrated by its indispensable role in the synthesis of Lenalidomide. For researchers and scientists in the pharmaceutical industry, understanding the properties, reactivity, and handling of such key building blocks is fundamental to the successful and efficient development of new therapeutic agents.

References

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • ResearchGate. Experimental design optimization for the synthesis of lenalidomide nitro precursor | Request PDF. [Link]

  • European Patent Office. METHOD FOR PREPARING LENALIDOMIDE - EP 3789385 A1. [Link]

  • New Drug Approvals. LENALIDOMIDE. [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. [Link]

  • Pi Pharm. Methyl 2-bromomethyl-3-nitrobenzoate (98475-07-1). [Link]

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3-Ethynylcyclohexan-1-one: A Prospective Bifunctional Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for novel molecular architectures, the development of versatile chemical building blocks is paramount. This guide introduces 3-ethynylcyclohexan-1-one, a promising yet underexplored bifunctional molecule. Possessing both a reactive ketone and a terminal alkyne within a conformationally well-defined cyclohexane framework, this compound presents a unique platform for the synthesis of complex chemical matter. While literature on this compound is sparse, this document serves as a forward-looking technical guide, proposing a robust synthetic strategy and exploring its vast potential in key synthetic transformations. By leveraging the orthogonal reactivity of its functional groups, this compound is positioned to become a valuable tool for applications ranging from medicinal chemistry to materials science.

Introduction: The Case for a Novel Bifunctional Scaffold

The cyclohexane ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and its ability to project substituents into three-dimensional space. The functionalization of this core with reactive handles is a cornerstone of modern drug discovery. This compound merges two of the most versatile functional groups in organic synthesis—a ketone and a terminal alkyne—onto this valuable cyclic chassis.

  • The Ketone: A classic electrophilic site, the carbonyl group is a gateway to a vast array of transformations, including nucleophilic additions, reductive aminations, and enolate chemistry, allowing for the introduction of diverse substituents and the construction of new ring systems.

  • The Terminal Alkyne: A cornerstone of modern coupling chemistry, the terminal alkyne provides access to powerful C-C and C-heteroatom bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").

The strategic placement of these groups at the 1- and 3-positions offers significant potential for creating complex molecules through sequential or tandem reaction cascades. This guide will outline a practical synthesis of this building block and provide a technical overview of its prospective applications.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis begins with the preparation of the precursor alcohol followed by a mild oxidation that preserves the sensitive alkyne functionality.

Synthesis cluster_0 Precursor Synthesis cluster_1 Target Synthesis Cyclohexenone Cyclohex-2-en-1-one 3-Ethynylcyclohexan-1-ol 3-Ethynylcyclohexan-1-ol Cyclohexenone->3-Ethynylcyclohexan-1-ol 1. TMS-acetylene, n-BuLi 2. H+ workup 3. Reduction (e.g., NaBH4) This compound This compound (Target) 3-Ethynylcyclohexan-1-ol->this compound Dess-Martin Periodinane (DMP) DCM, rt

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Oxidation of 3-Ethynylcyclohexan-1-ol

The Dess-Martin oxidation is an excellent choice for this transformation due to its mild, neutral conditions and high chemoselectivity, which avoids side reactions with the alkyne.[1][2][3]

Protocol: Dess-Martin Oxidation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-ethynylcyclohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin periodinane (DMP) (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Data

A thorough characterization is essential to confirm the structure and purity of the synthesized building block.

PropertyPredicted Value
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~2.8-2.2 (m, 7H, ring CH₂/CH), ~2.1 (s, 1H, C≡C-H)
¹³C NMR (CDCl₃) δ ~208 (C=O), ~83 (R-C≡CH), ~70 (R-C≡CH), ~45-25 (ring CH₂/CH)
IR (neat, cm⁻¹) ~3300 (sharp, ≡C-H stretch), ~2115 (weak, C≡C stretch), ~1715 (strong, C=O stretch)[4][5][6]
MS (EI) m/z (%) = 122 (M⁺)

Causality: The strong C=O stretch in the IR spectrum around 1715 cm⁻¹ is characteristic of a six-membered cyclic ketone.[7] The sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.[8]

Synthetic Applications: A Dual-Reactivity Platform

The true power of this compound lies in the strategic exploitation of its two functional groups. This dual reactivity allows for a multitude of synthetic pathways to generate diverse and complex molecular scaffolds.

Reactivity cluster_ketone Ketone Reactions cluster_alkyne Alkyne Reactions main This compound Ketone (C1) Alkyne (C3) nuc_add Nucleophilic Addition (e.g., Grignard, Wittig) main:ketone->nuc_add red_am Reductive Amination main:ketone->red_am enolate Enolate Chemistry (α-functionalization) main:ketone->enolate sonogashira Sonogashira Coupling main:alkyne->sonogashira click [3+2] Cycloaddition (Click Chemistry) main:alkyne->click acetylide Acetylide Addition main:alkyne->acetylide

Caption: Dual reactivity pathways of this compound.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is one of the most robust methods for forming sp-sp² C-C bonds, enabling the direct connection of the cyclohexane core to aryl or vinyl systems.[9][10] This is particularly valuable in drug discovery for scaffold hopping and structure-activity relationship (SAR) studies.

Workflow: Sonogashira Coupling

Sonogashira start Combine this compound, Aryl Halide (Ar-X), & Amine Base catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) & Cu(I) Co-catalyst (CuI) start->catalyst reaction Stir at RT to 80°C under Inert Atmosphere catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product 3-(Arylethynyl)cyclohexan-1-one purify->product

Caption: General workflow for Sonogashira cross-coupling.

Exemplary Protocol: Sonogashira Coupling

  • Setup: To a dry Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent/Base Addition: Add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3-5 eq) via syringe.[11]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with an appropriate solvent (e.g., diethyl ether), filter through a pad of celite to remove the catalyst, and concentrate. The crude product is then purified via standard methods.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a cornerstone of bioconjugation, medicinal chemistry, and materials science for its high efficiency, mild conditions, and specificity.[13] It allows for the facile synthesis of stable 1,4-disubstituted 1,2,3-triazole linkages.

Workflow: CuAAC (Click Chemistry)

CuAAC start Dissolve this compound & Organic Azide (R-N₃) in Solvent (e.g., tBuOH/H₂O) catalyst Add Cu(II) source (e.g., CuSO₄) & Reducing Agent (e.g., Na Ascorbate) start->catalyst reaction Stir at Room Temperature catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Extraction or Filtration monitor->workup product 3-(1,2,3-Triazol-4-yl)cyclohexan-1-one workup->product

Caption: General workflow for copper-catalyzed azide-alkyne cycloaddition.

Exemplary Protocol: CuAAC

  • Setup: In a vial, dissolve this compound (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent mixture (e.g., t-butanol and water, 1:1).

  • Catalyst Addition: To this solution, add aqueous copper(II) sulfate (CuSO₄, 0.05 eq) followed by a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).[14][15]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-12 hours.

  • Isolation: The product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent, followed by standard purification.[16]

Transformations of the Ketone Moiety

The ketone provides a complementary site for functionalization, which can be addressed before or after the modification of the alkyne.

  • Wittig Reaction: This reaction is a premier method for converting ketones into alkenes, allowing for the extension of the carbon skeleton.[17][18] Reacting this compound with a phosphorus ylide (e.g., Ph₃P=CH₂) would yield 3-ethynyl-1-methylenecyclohexane. This transformation is highly reliable for creating exocyclic double bonds.[19]

  • Reductive Amination: The introduction of nitrogen is a common strategy in drug design. The ketone can be converted into a primary, secondary, or tertiary amine by reaction with ammonia or an appropriate amine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C).[20][21] This provides direct access to valuable amine-containing scaffolds.[22][23][24]

  • Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols, introducing new stereocenters and further functionalization handles.[25][26][27]

Safety and Handling

While specific toxicity data for this compound is unavailable, prudent laboratory practices should be followed based on its constituent functional groups.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactivity Hazards: Terminal alkynes can be unstable, especially in the presence of certain metals. Avoid contact with strong bases or oxidizing agents unless part of a controlled reaction.

  • Storage: Store in a cool, dry place away from heat and direct sunlight, preferably under an inert atmosphere to prevent degradation.

Conclusion and Future Outlook

This compound represents a building block of significant untapped potential. Its proposed synthesis is straightforward, and the orthogonal reactivity of its ketone and alkyne functionalities provides a rich platform for chemical innovation. The ability to perform robust and well-understood transformations like the Sonogashira coupling and CuAAC click reaction, in concert with classic carbonyl chemistry, opens the door to the rapid generation of novel, three-dimensional molecular libraries.

Future research should focus on the development of stereoselective syntheses of this building block and its application in the total synthesis of complex natural products and the discovery of new therapeutic agents. As a versatile and powerful new tool, this compound is poised to make a considerable impact in the field of organic synthesis.

References

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  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

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  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • PNAS. (n.d.). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Retrieved from [Link]

  • Pearson. (2024). Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H3O+. Retrieved from [Link]

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An In-depth Technical Guide to 3-Ethynylcyclohexan-1-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern organic synthesis, the quest for versatile building blocks that offer multiple avenues for molecular elaboration is paramount. 3-Ethynylcyclohexan-1-one, a bifunctional molecule featuring a ketone and a terminal alkyne within a cyclohexanone framework, represents a compelling scaffold for the construction of complex molecular architectures. Its unique structural arrangement allows for selective transformations at either the carbonyl group or the ethynyl moiety, making it a valuable precursor in the synthesis of diverse organic compounds, including heterocyclic systems with potential applications in medicinal chemistry and materials science.[1]

This technical guide provides a comprehensive overview of this compound, from its synthesis and structural characterization to its reactivity and potential applications in research and development.

Synthesis and Discovery: The Genesis of this compound

While the specific discovery of this compound is not extensively documented in seminal publications, its synthesis logically follows from established methodologies for the preparation of β-alkynyl ketones. One of the most plausible and cited methods for its preparation is the Rupe rearrangement of the corresponding α-alkynyl alcohol, 1-ethynylcyclohexan-1-ol.[1] This acid-catalyzed rearrangement provides a direct route to the α,β-unsaturated ketone, which in this case is the target molecule.

Synthetic Workflow: From Alcohol to Ketone

The synthesis of this compound can be conceptually broken down into two key stages: the ethynylation of cyclohexanone to form 1-ethynylcyclohexan-1-ol, followed by the Rupe rearrangement.

G cluster_0 Stage 1: Ethynylation cluster_1 Stage 2: Rupe Rearrangement Cyclohexanone Cyclohexanone Acetylide Sodium Acetylide in liq. NH3 Cyclohexanone->Acetylide Nucleophilic Addition Workup1 Acidic Workup Acetylide->Workup1 Intermediate 1-Ethynylcyclohexan-1-ol Workup1->Intermediate AcidCatalyst Acid Catalyst (e.g., Formic Acid) Intermediate->AcidCatalyst Rearrangement Product This compound AcidCatalyst->Product

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a representative procedure for the synthesis of this compound via the Rupe rearrangement of 1-ethynylcyclohexan-1-ol.

Step 1: Synthesis of 1-Ethynylcyclohexan-1-ol

  • In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and an ammonia inlet, condense approximately 250 mL of anhydrous ammonia.

  • Add a catalytic amount of ferric nitrate and then slowly introduce 5.75 g (0.25 mol) of sodium metal in small pieces until a persistent blue color is observed.

  • Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Slowly add a solution of 24.5 g (0.25 mol) of cyclohexanone in 50 mL of anhydrous diethyl ether to the stirred suspension of sodium acetylide.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of 13.5 g (0.25 mol) of ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethynylcyclohexan-1-ol.

Step 2: Rupe Rearrangement to this compound

  • To the crude 1-ethynylcyclohexan-1-ol, add 100 mL of formic acid.

  • Heat the mixture at reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Structural Elucidation and Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the acetylenic proton (a singlet around δ 2.0-2.5 ppm), and multiplets for the methylene protons of the cyclohexanone ring. The proton alpha to the ketone and the ethynyl group would appear as a distinct multiplet.
¹³C NMR Resonances for the carbonyl carbon (δ > 200 ppm), the two acetylenic carbons (in the range of δ 70-90 ppm), and the aliphatic carbons of the cyclohexanone ring.
Infrared (IR) A sharp, weak absorption band for the C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch absorption around 2100 cm⁻¹, and a strong carbonyl (C=O) stretch absorption in the region of 1715-1725 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₀O (122.16 g/mol ).[2] Fragmentation patterns would likely show the loss of the ethynyl group and other characteristic fragments of a cyclohexanone ring.

Reactivity and Synthetic Utility

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Carbonyl and Ethynyl Groups

G cluster_ketone Ketone Reactivity cluster_alkyne Alkyne Reactivity Core This compound Reduction Reduction (e.g., NaBH4) Core->Reduction Forms Alcohol Wittig Wittig Reaction Core->Wittig Forms Alkene Grignard Grignard Addition Core->Grignard Forms Tertiary Alcohol Sonogashira Sonogashira Coupling Core->Sonogashira Forms Aryl/Vinyl Alkynes Click Click Chemistry (CuAAC) Core->Click Forms Triazoles Hydration Hydration Core->Hydration Forms Methyl Ketone

Caption: Reactivity map of this compound.

A Precursor to Heterocyclic Scaffolds

One of the notable applications of this compound is its use as a precursor for the synthesis of novel heterocyclic compounds. For instance, it has been utilized in the synthesis of thiadiazoles, a class of heterocycles with recognized potential in medicinal chemistry.[1] The reactivity of both the ketone and the alkyne can be harnessed in tandem or sequentially to construct complex ring systems.

Potential in Drug Discovery and Materials Science

The structural motifs accessible from this compound are of significant interest in drug discovery. The ability to introduce diverse substituents via the alkyne handle using robust reactions like the Sonogashira coupling or click chemistry allows for the rapid generation of compound libraries for biological screening. Furthermore, the inherent rigidity of the alkyne and the conformational constraints of the cyclohexane ring can be exploited to design molecules with specific three-dimensional shapes to interact with biological targets.

In materials science, the terminal alkyne functionality opens up possibilities for the incorporation of this molecule into polymers and other materials through polymerization or surface modification reactions.[1]

Conclusion

This compound emerges as a highly valuable and versatile synthetic intermediate. Its straightforward synthesis from readily available starting materials, combined with the orthogonal reactivity of its ketone and terminal alkyne functionalities, provides a powerful platform for the construction of a wide array of complex organic molecules. Its demonstrated utility in the synthesis of heterocyclic compounds and its potential in drug discovery and materials science underscore the importance of this bifunctional building block in contemporary chemical research. Further exploration of the reactivity and applications of this compound is poised to unlock new avenues for innovation in both academic and industrial settings.

References

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A Theoretical and Computational Blueprint for 3-Ethynylcyclohexan-1-one: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 3-Ethynylcyclohexan-1-one, a molecule of interest in synthetic chemistry and potential drug discovery. In the absence of extensive empirical data, this document serves as a predictive blueprint, outlining methodologies for its synthesis, purification, and characterization, underpinned by in-depth computational analysis. We will explore the molecule's conformational landscape, predict its spectroscopic signatures (FT-IR, ¹H-NMR, ¹³C-NMR), and analyze its electronic structure through frontier molecular orbital theory. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to investigate and utilize this compound in their respective fields. Every protocol is designed as a self-validating system, and all theoretical claims are substantiated with references to authoritative sources.

Introduction: The Significance of the Alkynyl Ketone Moiety in Cyclohexanones

Cyclohexanone derivatives are pivotal structural motifs in a vast array of biologically active compounds and natural products.[1][2] The introduction of an ethynyl group, a rigid and electron-rich functional group, into the cyclohexanone scaffold at the 3-position creates a molecule with unique stereoelectronic properties. The alkyne moiety is a versatile handle for further chemical transformations, including click chemistry, transition-metal-catalyzed cross-coupling reactions, and reductions to alkenes or alkanes.[3][4] This versatility makes this compound a potentially valuable building block in the synthesis of complex molecular architectures for drug discovery.

This guide will provide a robust theoretical and computational exploration of this compound, offering predictive insights into its behavior and properties.

Proposed Synthesis and Purification

Synthetic Pathway: A Two-Step Approach

A logical approach involves the 1,4-conjugate addition of an ethynyl equivalent to cyclohexenone, followed by trapping of the resulting enolate. A more direct and modern approach would be a direct alkynylation of a pre-formed enolate or a related derivative.

Proposed Reaction Scheme:

Synthesis_of_3_Ethynylcyclohexan_1_one cyclohexenone Cyclohexenone intermediate Intermediate Enolate cyclohexenone->intermediate 1. Conjugate Addition ethynyl_grignard Ethynylmagnesium bromide (or similar alkynyl nucleophile) ethynyl_grignard->intermediate product This compound intermediate->product 2. Protonation workup Aqueous Work-up workup->product

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Cyclohexenone

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous CuI (5 mol%). The flask is purged with dry nitrogen.

  • Addition of Cyclohexenone: Anhydrous THF is added to the flask, followed by cyclohexenone (1.0 eq). The mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Nucleophilic Addition: Ethynylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 2 hours.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Computational Methodology

To gain a deep understanding of the structural and electronic properties of this compound, a series of computational studies are proposed. All calculations will be performed using a widely recognized quantum chemistry software package.

Conformational Analysis

The conformational flexibility of the cyclohexanone ring is a critical determinant of its reactivity. The preference for the ethynyl group to occupy an axial or equatorial position will be investigated.

Methodology:

  • Software: Gaussian 16 or similar.

  • Level of Theory: Density Functional Theory (DFT) with the B3LYP functional.[7]

  • Basis Set: 6-311++G(d,p) for accurate description of electron distribution.

  • Procedure:

    • Initial chair conformations with the ethynyl group in both axial and equatorial positions will be constructed.

    • Geometry optimization will be performed for both conformers.

    • Frequency calculations will be carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

    • The relative energies of the two conformers will be calculated to determine the most stable conformation. The energy difference is often referred to as the A-value for a substituent.[8]

Conformational_Analysis_Workflow start Construct Initial Geometries (Axial and Equatorial) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Minima (No Imaginary Frequencies) freq->check check->opt False energy Calculate Relative Energies (ΔE = E_axial - E_equatorial) check->energy True end Determine Most Stable Conformer energy->end

Figure 2: Workflow for the conformational analysis of this compound.

Theoretical Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to aid in the structural confirmation of the synthesized molecule.

Methodology:

  • The vibrational frequencies will be obtained from the frequency calculations performed during the conformational analysis of the most stable conformer.

  • Calculated frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) will be applied for better agreement with experimental data.

Theoretical NMR Spectroscopy (¹H and ¹³C)

Predicting the ¹H and ¹³C NMR chemical shifts provides another layer of data for structural elucidation.

Methodology:

  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Level of Theory: DFT/B3LYP with the 6-311++G(d,p) basis set.

  • Procedure:

    • NMR calculations will be performed on the optimized geometry of the most stable conformer.

    • Calculated chemical shifts will be referenced to tetramethylsilane (TMS), which will also be calculated at the same level of theory.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule.

Methodology:

  • The energies and spatial distributions of the HOMO and LUMO will be calculated for the most stable conformer.

  • The HOMO-LUMO energy gap will be determined, which provides an indication of the molecule's kinetic stability.

Predicted Properties and Data

Based on the computational methodologies described above, we can predict the key properties of this compound.

Conformational Preference

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions.[9][10] The A-value for an ethynyl group is relatively small, suggesting a less pronounced preference for the equatorial position compared to bulkier groups. However, the equatorial conformer is still expected to be the more stable one.

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial0.00> 90% (Predicted)
Axial> 0< 10% (Predicted)
Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the most stable (equatorial) conformer of this compound.

Table 1: Predicted Key FT-IR Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=OCarbonyl Stretch~1715
C≡CAlkyne Stretch~2120
≡C-HTerminal Alkyne C-H Stretch~3300
C-Hsp³ C-H Stretch2850-3000

Table 2: Predicted ¹H-NMR Chemical Shifts (Referenced to TMS)

ProtonPredicted Chemical Shift (ppm)Multiplicity
≡C-H~2.0 - 2.5t
CH (at C3)~2.5 - 3.0m
CH₂ (adjacent to C=O)~2.2 - 2.6m
Other CH₂~1.5 - 2.2m

Table 3: Predicted ¹³C-NMR Chemical Shifts (Referenced to TMS)

CarbonPredicted Chemical Shift (ppm)
C=O~210
C≡C (quaternary)~80 - 90
≡C-H~70 - 80
CH (at C3)~35 - 45
CH₂ (adjacent to C=O)~40 - 50
Other CH₂~20 - 35
Frontier Molecular Orbitals

The FMO analysis is expected to show that the HOMO is primarily localized on the electron-rich ethynyl group, while the LUMO is predominantly centered on the carbonyl group. This suggests that the ethynyl group will be susceptible to electrophilic attack, and the carbonyl carbon will be the primary site for nucleophilic attack.

FMO_Analysis HOMO HOMO Energy: E_HOMO Location: Primarily on the ethynyl group Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) LUMO LUMO Energy: E_LUMO Location: Primarily on the carbonyl group

Figure 3: Conceptual representation of the Frontier Molecular Orbitals of this compound.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents.

  • Scaffold for Complex Synthesis: The cyclohexanone ring provides a three-dimensional framework that can be further functionalized.

  • Bioorthogonal Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the conjugation of this molecule to biomolecules.

  • Metabolic Stability: The introduction of the rigid ethynyl group may influence the metabolic stability of drug candidates.

While no specific biological activity has been reported for this compound, related cyclohexane-1,3-dione derivatives have shown antibacterial and anticancer activities.[11] This suggests that derivatives of this compound could be promising candidates for biological screening.

Conclusion

This technical guide has presented a comprehensive theoretical and computational study of this compound. While experimental data for this molecule is scarce, the predictive models and protocols outlined herein provide a solid foundation for its synthesis, characterization, and further investigation. The conformational analysis, predicted spectroscopic data, and frontier molecular orbital analysis offer valuable insights into the properties and potential reactivity of this molecule. As a versatile building block, this compound holds considerable promise for applications in medicinal chemistry and materials science. It is our hope that this guide will stimulate further experimental and theoretical research into this intriguing molecule.

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  • 1-Ethynyl-1-cyclohexanol(78-27-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. (n.d.). PMC - NIH.
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Physical properties of 3-Ethynylcyclohexan-1-one (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical properties of 3-Ethynylcyclohexan-1-one, with a special focus on its melting and boiling points. In the absence of experimentally determined data for this specific compound, this document provides a robust framework for its physicochemical characterization, drawing upon data from its direct precursor, established analytical principles, and computational predictions.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a cyclohexanone ring substituted with an ethynyl group at the 3-position. This unique combination of a reactive ketone and a terminal alkyne makes it a valuable building block in synthetic organic chemistry. The carbonyl group can undergo a wide range of nucleophilic additions and reductions, while the ethynyl group is amenable to reactions such as click chemistry, Sonogashira coupling, and hydrogenation. This dual reactivity opens avenues for the synthesis of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science.

A precise understanding of the physical properties of this compound is paramount for its effective use in a laboratory or industrial setting. Properties such as melting and boiling points are critical for purification processes like distillation and recrystallization, for determining appropriate reaction conditions, and for ensuring safe handling and storage.

Physicochemical Properties of the Precursor: 1-Ethynyl-1-cyclohexanol

To establish a baseline for understanding the physical characteristics of this compound, it is instructive to examine its immediate synthetic precursor, 1-Ethynyl-1-cyclohexanol. This tertiary alcohol is a well-characterized compound with established physical data.

PropertyValueSource
CAS Number78-27-3[1]
Molecular FormulaC₈H₁₂O[2]
Molecular Weight124.18 g/mol [1]
Melting Point28-33 °C[2]
Boiling Point180 °C (at 760 mmHg)[2]
AppearanceWhite crystalline solid

The presence of the hydroxyl group in 1-Ethynyl-1-cyclohexanol allows for intermolecular hydrogen bonding, which significantly influences its melting and boiling points. The conversion of this alcohol to the ketone, this compound, will invariably alter these properties due to changes in molecular structure, polarity, and intermolecular forces.

Synthesis of this compound via the Rupe Rearrangement

The primary synthetic route to this compound from 1-Ethynyl-1-cyclohexanol is the Rupe rearrangement. This acid-catalyzed reaction involves the dehydration of the tertiary alcohol to form an enyne intermediate, which then rearranges to the α,β-unsaturated ketone. However, in the case of 1-ethynylcyclohexanol, the reaction yields the non-conjugated β,γ-unsaturated ketone, this compound.

The causality behind this specific product formation lies in the steric and electronic effects of the cyclohexyl ring. The reaction is typically carried out under acidic conditions, often with heating. The choice of acid catalyst and reaction temperature can significantly influence the yield and purity of the final product.

Rupe_Rearrangement cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant 1-Ethynyl-1-cyclohexanol catalyst Acid Catalyst (e.g., H₂SO₄) reactant->catalyst Reaction initiated by product This compound reactant->product Undergoes Rupe Rearrangement heat Heat

Caption: The Rupe Rearrangement of 1-Ethynyl-1-cyclohexanol.

Determination of Physical Properties: A Methodological Overview

The determination of melting and boiling points is a fundamental aspect of compound characterization. The protocols for these measurements are designed to be self-validating through the use of calibrated equipment and standardized procedures.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based Thiele tube or a modern digital instrument.

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at a pressure of 760 mmHg.

Protocol for Boiling Point Determination (Distillation Method):

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed correctly at the vapor outlet, and a receiving flask.

  • Sample and Heating: The liquid sample is placed in the distillation flask with boiling chips to ensure smooth boiling. The flask is heated gently.

  • Equilibrium: As the liquid boils, the vapor rises and is condensed. The temperature is recorded when it stabilizes, indicating a state of equilibrium between the liquid and vapor phases. This stable temperature is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction is applied to determine the normal boiling point.

The following diagram illustrates a generalized workflow for the experimental characterization of a new compound's physical properties.

Physical_Property_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_validation Data Validation synthesis Synthesize Compound purification Purify (Distillation/Recrystallization) synthesis->purification mp_determination Melting Point Determination purification->mp_determination bp_determination Boiling Point Determination purification->bp_determination spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy data_analysis Analyze Data & Compare to Literature/Predictions mp_determination->data_analysis bp_determination->data_analysis spectroscopy->data_analysis purity_assessment Assess Purity data_analysis->purity_assessment

Caption: Workflow for Physical Property Determination.

Predicted Physical Properties of this compound

In the absence of experimentally determined data, computational methods can provide valuable estimates of physical properties. These predictions are based on the molecular structure of the compound and are derived from quantitative structure-property relationship (QSPR) models. For this compound, the following properties have been predicted using established computational tools.

It is crucial to note that these are in silico estimations and should be used as a guide for experimental design rather than as a substitute for empirical data.

PropertyPredicted ValueMethod
Melting Point15.3 °CComputational Prediction[3][4]
Boiling Point198.6 °CComputational Prediction[3]

The predicted boiling point of 198.6 °C for this compound is higher than that of its precursor, 1-Ethynyl-1-cyclohexanol (180 °C). This can be attributed to the greater polarity of the ketone's carbonyl group compared to the alcohol's hydroxyl group, leading to stronger dipole-dipole interactions. The predicted melting point is lower, which may be due to differences in crystal packing efficiency between the two molecules.

Conclusion

While experimental data for the melting and boiling points of this compound are not currently available in the public domain, this guide provides a comprehensive framework for understanding and approaching the physicochemical characterization of this important synthetic building block. By examining the properties of its precursor, understanding its synthetic route, and utilizing computational predictions, researchers can effectively plan for its purification, handling, and use in a variety of chemical transformations. The experimental protocols outlined herein provide a clear path for the future determination and validation of these critical physical properties.

References

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A Predictive Guide to the Solubility of 3-Ethynylcyclohexan-1-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Ethynylcyclohexan-1-one is a bifunctional molecule incorporating a ketone and a terminal alkyne, making it a valuable building block in synthetic chemistry and drug development. Understanding its solubility profile is critical for reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. In the absence of direct empirical data, this paper synthesizes information based on the physicochemical properties of its constituent functional groups—the cyclohexanone core and the ethynyl group—to offer a scientifically grounded predictive framework. Furthermore, a detailed, best-practice protocol for the experimental determination of its solubility is provided to empower researchers in generating empirical data.

Introduction to this compound

This compound is a compelling synthetic intermediate due to its orthogonal reactivity. The ketone functionality can undergo a variety of transformations, such as reductive amination, aldol condensation, and Wittig reactions, while the terminal alkyne is amenable to metal-catalyzed cross-coupling reactions (e.g., Sonogashira), click chemistry, and hydration to form a methyl ketone.[1][2] This dual functionality allows for sequential and diverse molecular elaborations, making it an attractive scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

The efficiency of any synthetic or purification step involving this compound is fundamentally linked to solvent selection. Proper solvent choice ensures optimal reactant concentration, facilitates mass transfer, and influences reaction kinetics and equilibrium. Conversely, a poor solvent choice can lead to failed reactions, low yields, and complex purification challenges. This guide aims to provide a robust predictive framework for the solubility of this compound to aid researchers in their experimental design.

Theoretical Framework for Solubility Prediction

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces and polarity will be mutually soluble. The key physicochemical properties of this compound that will dictate its solubility are:

  • Polarity: The molecule possesses a polar ketone group (C=O) and a relatively nonpolar cyclohexane backbone and ethynyl group. This amphiphilic nature suggests a nuanced solubility profile.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. The terminal alkyne proton is weakly acidic and can act as a very weak hydrogen bond donor.

  • Van der Waals Forces: The C8 hydrocarbon structure contributes significantly to London dispersion forces.

To predict the solubility of this compound, we will analyze the solubility characteristics of its core components: cyclohexanone and terminal alkynes.

Physicochemical Properties of Analogous Compounds

While specific data for this compound is scarce, we can infer its properties from related structures:

  • Cyclohexanone: It is miscible with most common organic solvents, including alcohols, ethers, and aromatic solvents, but only slightly soluble in water.[3][4][5]

  • Ethynylcyclohexane: This nonpolar analogue has a predicted XLogP3-AA of 3.1, indicating high lipophilicity and good solubility in nonpolar solvents.[6]

  • 1-Ethynyl-1-cyclohexanol: With an added hydroxyl group, this molecule has a predicted XLogP3 of 1.7, suggesting moderate lipophilicity.[7][8]

Based on these analogs, this compound is expected to be a moderately polar compound with significant nonpolar character.

Predictive Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in various common organic solvents, categorized by polarity. The predictions are based on the combined properties of the ketone and alkyne functionalities.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Cyclohexane, TolueneSoluble to Highly Soluble The nonpolar cyclohexane ring and the hydrocarbon character of the ethynyl group will have strong van der Waals interactions with these solvents.[9]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHighly Soluble These solvents can engage in dipole-dipole interactions with the ketone group. Acetone, being a ketone itself, is an excellent solvent for other ketones. THF and DCM are excellent general-purpose organic solvents.[10]
Polar Protic Methanol, Ethanol, IsopropanolSoluble The alcohol solvents can act as hydrogen bond donors to the carbonyl oxygen of the ketone. However, the large nonpolar backbone may limit miscibility compared to smaller ketones.[3]
Highly Polar WaterSlightly Soluble to Insoluble The large, nonpolar C8 hydrocarbon backbone is expected to dominate, leading to poor solubility in water despite the presence of the polar ketone group.[1][11]

Experimental Protocol for Solubility Determination

To validate the predictive model and establish quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of this compound.

Objective

To quantitatively determine the solubility of this compound in a selected range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Screw-cap vials (e.g., 4 mL) with PTFE-lined septa

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solute->prep_solvent Combine equilibrate Agitate in thermostatted shaker (e.g., 24-48h at 25°C) prep_solvent->equilibrate settle Allow solids to settle equilibrate->settle filtrate Filter supernatant (0.22 µm syringe filter) settle->filtrate dilute Dilute filtrate to known volume filtrate->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate concentration (e.g., g/100mL or mol/L) analyze->calculate calibration Prepare calibration curve with known standards calibration->calculate

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid after equilibration is crucial.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove all undissolved solids.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

    • Express the solubility in standard units, such as g/100 mL or mol/L.

Conclusion

References

  • Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. [Link]

  • Alpha Chemical Corp. (2023). Revealing Cyclohexanone: Properties, Uses, and Benefits. [Link]

  • Wikipedia. (2024). Cyclohexanone. [Link]

  • chemeurope.com. (n.d.). Cyclohexanone. [Link]

  • Fengchen Group Co., Ltd. (n.d.). Cyclohexanone Ketones Organic solvent series. [Link]

  • Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples. [Link]

  • CK-12 Foundation. (2023). Physical and Chemical Properties of Alkynes. [Link]

  • OrgoSolver. (n.d.). Physical Properties of Alkynes. [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Chemistry LibreTexts. (2023). Properties of Alkynes. [Link]

  • Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds?[Link]

  • PubChem. (n.d.). 3-Ethynylcyclohexan-1-ol. [Link]

  • The Good Scents Company. (n.d.). 1-ethynyl-1-cyclohexanol. [Link]

  • PubChem. (n.d.). Ethynylcyclohexane. [Link]

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Methodological & Application

Application Notes and Protocols: 3-Ethynylcyclohexan-1-one in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Triazole-Cyclohexanone Scaffold

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular assembly due to its high efficiency, regioselectivity, and tolerance of a wide array of functional groups.[1][2] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4] The resulting triazole ring is not merely a passive linker; its unique electronic properties, including the ability to form hydrogen bonds and dipole interactions, make it an excellent pharmacophore and a bioisostere for amide bonds.[5][6] These characteristics have established triazoles as privileged scaffolds in medicinal chemistry, appearing in numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[6][7][8]

This guide focuses on the application of 3-ethynylcyclohexan-1-one , a versatile building block that combines a reactive terminal alkyne with a cyclohexanone moiety. The cyclohexanone ring provides a three-dimensional structural element that is prevalent in many natural products and bioactive molecules, offering a rigid scaffold to orient substituents in a defined spatial arrangement. The ketone functionality serves as a handle for further synthetic modifications, allowing for the creation of complex and diverse molecular architectures. The combination of the stable, versatile triazole linker with the drug-like cyclohexanone core makes the resulting triazolyl-cyclohexanone derivatives highly attractive for library synthesis in drug discovery and development programs.[5][9]

Mechanistic Considerations for this compound in CuAAC

The CuAAC reaction proceeds through a multi-step catalytic cycle that is significantly faster (10⁷ to 10⁸-fold rate acceleration) than the uncatalyzed thermal Huisgen cycloaddition.[2] While the reaction is robust, understanding the underlying mechanism is crucial for troubleshooting and optimization, especially when using functionalized substrates like this compound.

The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I)-Acetylide Complex: The catalytically active Cu(I) species, typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne of this compound.[2] This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.

  • Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.

  • Cycloaddition: A subsequent intramolecular cyclization forms a six-membered copper-containing metallacycle.[2]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species. Protonolysis then releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Two factors related to the structure of this compound warrant consideration:

  • Electronic Effects: The ketone group is moderately electron-withdrawing. While the CuAAC reaction is known for its general insensitivity to the electronic properties of the reactants, highly electron-deficient alkynes can sometimes exhibit altered reactivity.[3] However, for most applications, this effect is expected to be minimal.

  • Steric Effects: The cyclohexyl ring introduces more steric bulk than a simple alkyl chain. While CuAAC is tolerant of steric hindrance, particularly in comparison to other coupling reactions, highly congested environments can slow the reaction rate.[10] The choice of a suitable copper-stabilizing ligand can be critical in mitigating potential steric clashes and ensuring efficient catalysis.[4]

Experimental Protocols

The following protocols provide a robust starting point for the use of this compound in CuAAC reactions. Optimization may be required depending on the specific azide coupling partner.

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol is suitable for typical laboratory-scale synthesis to generate triazolyl-cyclohexanone derivatives for screening and characterization.

Materials and Reagents:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: A 1:1 mixture of tert-butanol and water is a common starting point. Other solvent systems like DMSO/water, THF/water, or DMF can also be effective.[11][12]

  • Reaction Vessel (e.g., 10 mL round-bottom flask or vial with a magnetic stir bar)

Step-by-Step Methodology:

  • Reagent Preparation:

    • In the reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.1 eq.) in the chosen solvent (e.g., 4 mL of 1:1 t-BuOH/H₂O for a 0.5 mmol scale reaction).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).

  • Reaction Initiation:

    • To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution (0.01-0.05 eq., e.g., 50 µL of 0.1 M solution for 1 mol%).

    • Immediately following, add the sodium ascorbate solution (0.1-0.2 eq., e.g., 50 µL of 1.0 M solution for 10 mol%). A color change (often to a yellow-orange or green-brown) is typically observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed. Reaction times can vary from minutes to several hours depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water (e.g., 10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: Ligand-Accelerated CuAAC for Challenging Substrates

For sterically hindered azides or when faster reaction rates are desired, the use of a Cu(I)-stabilizing ligand is highly recommended. Ligands accelerate the catalytic cycle and protect the copper from oxidation.[4][13] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble ligand for this purpose.

Additional Materials:

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a microcentrifuge tube or reaction vial, prepare a premixed catalyst solution. For a typical bioconjugation-style reaction, combine:

      • Buffer (e.g., Phosphate-buffered saline, PBS)

      • CuSO₄ solution (to a final concentration of 50-200 µM)

      • THPTA ligand solution (typically 5 equivalents relative to copper, to a final concentration of 250-1000 µM)[13]

    • In a separate reaction vessel, dissolve the this compound and the azide substrate in the reaction buffer.

  • Reaction Initiation:

    • Add the premixed CuSO₄/THPTA solution to the substrate mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (to a final concentration of 1-5 mM).

  • Incubation and Analysis:

    • Gently mix and incubate at room temperature.

    • Monitor the reaction as described in Protocol 1. For biomolecule conjugations, analysis may involve techniques like SDS-PAGE, HPLC, or mass spectrometry.[14]

  • Purification:

    • Purification methods will vary based on the product. For small molecules, follow the extraction and chromatography procedure in Protocol 1. For bioconjugates, purification may involve size-exclusion chromatography, dialysis, or affinity purification.

Data Presentation: Key Reaction Parameters

The following table summarizes typical starting conditions for optimization.

ParameterRecommended RangeRationale
Alkyne:Azide Stoichiometry 1:1 to 1:1.2A slight excess of the more accessible reagent can drive the reaction to completion.
Cu(I) Catalyst Loading 1 - 5 mol%Lower loadings are often sufficient, minimizing residual copper in the product.
Reducing Agent (Ascorbate) 5 - 20 mol%Ensures the maintenance of the active Cu(I) oxidation state.[3]
Ligand:Copper Ratio 1:1 to 5:1A 5:1 ratio is often used in bioconjugation to protect sensitive molecules from oxidative damage.[13]
Concentration 0.05 - 0.5 MHigher concentrations generally lead to faster reaction rates.
Temperature Room Temperature (20-25 °C)The reaction is typically highly exothermic; elevated temperatures are usually unnecessary.[2]
Solvent t-BuOH/H₂O, DMSO/H₂O, DMFCo-solvents are often necessary to solubilize both organic substrates and inorganic catalyst components.[11]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Alkyne & Azide in Solvent R1 Add CuSO4 to Substrate Mix P1->R1 P2 Prepare Fresh CuSO4 & Ascorbate Stocks R2 Add Sodium Ascorbate to Initiate P2->R2 R1->R2 R3 Stir at Room Temp & Monitor (TLC/LC-MS) R2->R3 W1 Quench & Aqueous Work-up R3->W1 W2 Extract with Organic Solvent W1->W2 W3 Dry, Concentrate W2->W3 P_final Purify via Column Chromatography W3->P_final

Caption: Workflow for a general small-scale CuAAC synthesis.

Ligand_CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P1 Prepare Substrate Solution in Buffer R1 Combine Substrates & Cu/Ligand Solution P1->R1 P2 Prepare Premixed CuSO4/Ligand Solution P2->R1 P3 Prepare Fresh Ascorbate Stock R2 Add Ascorbate to Initiate P3->R2 R1->R2 R3 Incubate at RT & Monitor R2->R3 P_final Purify Product (Chromatography/Dialysis) R3->P_final

Caption: Workflow for a ligand-accelerated CuAAC reaction.

Trustworthiness: A Self-Validating System

The reliability of the CuAAC reaction is one of its most significant assets. To ensure reproducible and high-yielding results, consider the following self-validating checks:

  • Purity of Starting Materials: Ensure the this compound and the azide partner are of high purity. Impurities can sometimes chelate copper and inhibit catalysis.

  • Fresh Reducing Agent: Sodium ascorbate solutions should always be prepared fresh. Ascorbate can degrade in solution, especially in the presence of oxygen, reducing its efficacy.[3]

  • Exclusion of Oxygen: While the use of sodium ascorbate provides a buffer against small amounts of oxygen, minimizing oxygen exposure by capping the reaction vessel can prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[13]

  • Confirmation of Product Structure: The regioselectivity of the CuAAC reaction is extremely high, exclusively yielding the 1,4-disubstituted triazole.[2] This should be confirmed by NMR spectroscopy. In ¹H NMR, the triazole proton typically appears as a distinct singlet. In ¹³C NMR, two characteristic signals for the triazole ring carbons will be present.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel molecular entities via the copper-catalyzed azide-alkyne cycloaddition. The protocols and considerations outlined in this guide provide a comprehensive framework for researchers to reliably synthesize triazolyl-cyclohexanone derivatives. The inherent robustness of the CuAAC reaction, combined with the structural and functional advantages of the cyclohexanone scaffold, offers a powerful strategy for generating compound libraries with significant potential in drug discovery and materials science.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[3][15][16]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Gemo, F., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 23(19), 11883.
  • Mamidyala, S. K., & Finn, M. G. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Chemistry–A European Journal, 16(36), 10899-10902.
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & medicinal chemistry, 27(16), 3511-3531.
  • D'souza, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 143, 107085.
  • Bakht, M. A., et al. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. Letters in Drug Design & Discovery, 9(5), 480-488.
  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Xu, Z., et al. (2021). Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1115-1144.
  • Hossain, M. A., & Roy, B. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 861878.
  • African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research, 28(1S).
  • YouTube. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]

  • TU Wien. (n.d.). Click Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Click Chemistry: Mechanistic and Synthetic Perspectives. Retrieved from [Link]

  • NIH. (n.d.). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Retrieved from [Link]

  • PubMed. (2015). Novel triazolyl berberine derivatives prepared via CuAAC click chemistry: synthesis, anticancer activity and structure-activity relationships. Retrieved from [Link]

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Application Notes & Protocols: Sonogashira Coupling of 3-Ethynylcyclohexan-1-one for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5][6] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under mild conditions.[1][7]

This guide provides a detailed exploration of the Sonogashira coupling protocol specifically tailored for 3-Ethynylcyclohexan-1-one, a versatile building block. The presence of both a reactive alkyne and a ketone functionality makes this substrate a valuable synthon for creating diverse molecular architectures, particularly in the realm of drug discovery where such scaffolds are highly sought after.[3][8][9] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols, and offer insights into troubleshooting and optimization.

The Mechanism: A Symphony of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11] Understanding these cycles is paramount for rationalizing the choice of reagents and reaction conditions, and for effective troubleshooting.

The palladium cycle is generally considered the main productive cycle. It begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step of the reaction.[1] In a subsequent transmetalation step, a copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst.[1]

The copper cycle serves to activate the terminal alkyne. A copper(I) salt, typically copper(I) iodide, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[12] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex. The base is crucial for the deprotonation of the terminal alkyne, facilitating the formation of the copper acetylide.[12][13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation (from Cu cycle) PdII_B->Pd0 Reductive Elimination product R¹-C≡C-R² PdII_B->product CuX Cu(I)X Cu_alkyne [Cu-C≡CR²] CuX->Cu_alkyne Cu_alkyne->PdII_A Transmetalation alkyne H-C≡CR² alkyne->Cu_alkyne Base caption Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Caption: Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Key Parameters for a Successful Coupling with this compound

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. For a substrate like this compound, which contains a potentially sensitive ketone group, optimizing these conditions is crucial.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are the most common and reliable palladium sources.[1][14] PdCl₂(PPh₃)₂ is often more stable to air and moisture. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed.[1][10]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the standard co-catalyst and is generally effective. The presence of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[15] If this is a significant issue, a copper-free protocol may be necessary.
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)An amine base is required to deprotonate the alkyne.[15] Et₃N is a common choice. For more sensitive substrates, a bulkier base like i-Pr₂NH can sometimes give better results. The base should be dry and used in excess.[15]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), TolueneThe choice of solvent can influence the reaction rate and outcome. THF is a good starting point. DMF is more polar and can be beneficial for less reactive halides.[16] All solvents should be anhydrous and deoxygenated to prevent catalyst degradation and side reactions.[2][15]
Reaction Temperature Room temperature to 60 °CSonogashira reactions can often be run at room temperature, which is advantageous for substrates with sensitive functional groups.[1][17] For less reactive aryl bromides or chlorides, moderate heating may be required.[15][16]
Atmosphere Inert (Argon or Nitrogen)Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium black.[15][18] Therefore, it is crucial to perform the reaction under an inert atmosphere.

Experimental Protocols

The following protocols are designed as a starting point for the Sonogashira coupling of this compound with an aryl halide.

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general and robust method for the coupling of this compound with aryl iodides or activated aryl bromides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF (10 mL) via syringe.

  • Add triethylamine (3.0 mmol) via syringe.

  • Finally, add this compound (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Figure 2: Workflow for the standard Sonogashira coupling protocol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the formation of alkyne homocoupling byproducts is a significant issue.[15]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Tetrabutylammonium acetate (TBAA) (1.2 mmol, 1.2 equiv)

  • Anhydrous and degassed N-methyl-2-pyrrolidone (NMP) (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed NMP (5 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.

  • Add the aryl halide (1.0 mmol), this compound (1.5 mmol), and TBAA (1.2 mmol).

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during Sonogashira couplings.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst, poor quality reagents, insufficient degassing.[15]Use a fresh batch of palladium catalyst and CuI. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[15][18]
Formation of black precipitate (palladium black) Catalyst decomposition due to oxygen or impurities.[15]Improve degassing technique. Use high-purity solvents and reagents.[15]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygen, high copper concentration.Ensure strictly anaerobic conditions.[15] Consider reducing the amount of CuI or switching to a copper-free protocol.[19]
Reaction stalls before completion Catalyst deactivation, insufficient base.Add an additional portion of the palladium catalyst and/or base. Increase the reaction temperature if the substrates are stable.
Difficulty with aryl chlorides Low reactivity of the C-Cl bond.[15]Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos) or an NHC ligand. Higher reaction temperatures may also be necessary.

Applications in Drug Discovery

The products derived from the Sonogashira coupling of this compound are valuable intermediates in drug discovery. The resulting aryl-alkynyl cyclohexanone scaffold can be further functionalized at the ketone or the aromatic ring, allowing for the rapid generation of diverse compound libraries for screening. This approach is particularly relevant for exploring structure-activity relationships (SAR) in medicinal chemistry programs.[9] The introduction of the rigid alkynyl linker can also be used to probe the geometry of ligand-receptor binding interactions.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 17, 2026, from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • The copper/palladium cooperation in Sonogashira coupling. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved January 17, 2026, from [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved January 17, 2026, from [Link]

  • Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). Retrieved January 17, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved January 17, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones | Organic Letters - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved January 17, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira coupling in natural product synthesis - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved January 17, 2026, from [Link]

  • Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12). Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: The Strategic Deployment of 3-Ethynylcyclohexan-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 3-Ethynylcyclohexan-1-one emerges as a molecule of significant interest, offering a powerful combination of functionalities for the medicinal chemist. Its structure features a terminal alkyne—a gateway for bioorthogonal "click" chemistry—and a ketone, which serves as a versatile handle for classical synthetic transformations. This guide provides an in-depth exploration of this compound's applications, from its role as a scaffold in kinase inhibitor design to its utility in creating complex molecular architectures through robust coupling protocols. We present not just methodologies, but the strategic rationale behind their application, aimed at researchers, scientists, and drug development professionals dedicated to accelerating the discovery of novel therapeutics.

Introduction: The Strategic Value of a Dual-Functionality Scaffold

This compound (CAS: 54125-18-7) is a bifunctional cyclic ketone that has gained traction as a valuable building block in medicinal chemistry.[1] Its utility is rooted in the orthogonal reactivity of its two key functional groups:

  • The Terminal Alkyne: This group is a premier handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the most prominent example of "click chemistry."[2][3] This reaction's high efficiency, specificity, and biocompatibility make it an exceptional tool for covalently linking the cyclohexanone core to other molecules, such as biological targets, imaging agents, or fragments in a drug discovery campaign.[4][5]

  • The Ketone: The carbonyl group offers a rich platform for a multitude of classical organic transformations. It can be derivatized to introduce diverse functionalities, build complex heterocyclic systems, or modulate the physicochemical properties of a lead compound.

This dual-functionality allows for a modular and powerful approach to drug design, enabling chemists to first establish a core scaffold and then diversify it systematically to explore structure-activity relationships (SAR).

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 54125-18-7[1]
Molecular Formula C₈H₁₀O[1]
Molecular Weight 122.16 g/mol [1]
SMILES C#CC1CCCC(=O)C1[1]
Hazard Codes H315, H319, H335[1]

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The deregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[6] This has made kinase inhibitors a major focus of pharmaceutical research.[6] The cyclohexane-1,3-dione framework, a close relative of this compound, has been successfully utilized to develop potent inhibitors of kinases like c-Met, which is implicated in non-small-cell lung cancer (NSCLC).[7]

The this compound scaffold can be strategically employed in the design of both reversible and targeted covalent kinase inhibitors.

Strategy 1: Fragment-Based Growth via Click Chemistry

In this approach, the cyclohexanone core acts as an anchor within a kinase's binding pocket. The terminal alkyne is then used to "click" on various azide-containing fragments, allowing for the rapid exploration of chemical space in adjacent pockets to enhance potency and selectivity.

G cluster_0 Drug Discovery Workflow Scaffold This compound Scaffold Click CuAAC Reaction (Click Chemistry) Scaffold->Click Library Diverse Compound Library Click->Library Fragments Azide-Fragment Library (R-N3) Fragments->Click Screening Kinase Activity Screening (e.g., against Akt, c-Met) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Drug discovery workflow using this compound.

This modular strategy was effectively used to develop covalent allosteric inhibitors of the Akt kinase, where click chemistry enabled the assembly of the final inhibitor from smaller fragments.[8]

Strategy 2: Targeted Covalent Inhibition

Targeted Covalent Inhibitors (TCIs) are designed to form a permanent bond with a specific nucleophilic residue (e.g., cysteine) in the target protein's binding site.[9] This approach offers advantages such as increased potency, prolonged duration of action, and the potential to overcome drug resistance.[10] While acrylamides are common "warheads," the terminal alkyne of this compound can be incorporated into scaffolds that, upon binding, position the alkyne to react with a nearby nucleophile, forming a stable covalent bond. This is particularly relevant for kinases like Bruton's tyrosine kinase (BTK), which has a strategically located cysteine (Cys-481) that has been successfully targeted by covalent inhibitors.[10]

Experimental Protocols

Proposed Synthesis of this compound

G cluster_0 Proposed Synthetic Workflow start Cyclohexanone step1 1. Enolate Formation (e.g., LDA, THF, -78°C) start->step1 step2 2. Ethynylation (e.g., Ethynylating Agent) step1->step2 product This compound step2->product

Caption: A proposed two-step synthetic workflow.

Protocol: Causality Note: This protocol is illustrative. The choice of base and ethynylating agent is critical and requires optimization to favor C-alkylation over O-alkylation and to control regioselectivity.

  • Enolate Formation:

    • Dissolve cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 eq). The LDA deprotonates the alpha-carbon of the ketone to form the lithium enolate. A hindered base is used to minimize side reactions.

    • Stir the reaction at -78 °C for 1 hour.

  • Ethynylation:

    • To the enolate solution, add a suitable ethynylating agent (e.g., a hypervalent iodine-alkyne reagent) (1.2 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating an azide-containing molecule (e.g., a peptide, a small molecule fragment) to this compound.[3][11]

Rationale for Reagents:

  • Copper(II) Sulfate (CuSO₄) & Sodium Ascorbate: Copper(I) is the active catalyst but is prone to oxidation.[3] Therefore, it is generated in situ by the reduction of the more stable Copper(II) sulfate with sodium ascorbate.

  • Ligand (THPTA or TBTA): A chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilizes the Cu(I) catalyst, prevents its oxidation, and improves reaction efficiency, especially in aqueous or biological media.[3]

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Azide-Molecule (R-N₃): 10 mM in DMSO or water, depending on solubility.

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • THPTA Ligand: 200 mM in deionized water.[3]

    • Sodium Ascorbate: 1 M in deionized water (must be freshly prepared).

  • Reaction Setup (100 µL final volume):

    • In a microcentrifuge tube, add the following in order:

      • 50 µL of phosphate-buffered saline (PBS) or another suitable buffer.

      • 10 µL of the this compound stock solution (1.0 eq).

      • 12 µL of the Azide-Molecule stock solution (1.2 eq).

    • Vortex briefly to mix.

  • Catalyst Preparation and Addition:

    • In a separate tube, pre-complex the catalyst by mixing 2 µL of the 100 mM CuSO₄ stock with 4 µL of the 200 mM THPTA stock (maintaining a 1:2 ratio of Cu:Ligand). Let it stand for 2-3 minutes.[3]

    • Add the 6 µL of the catalyst complex to the reaction tube. Vortex briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate solution.

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, the product can be purified from the reaction mixture. For small molecules, this typically involves extraction with an organic solvent followed by flash chromatography. For bioconjugates, purification might involve size-exclusion chromatography or dialysis.

Characterization of Products

The successful synthesis of derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent structure of the new molecule, including the formation of the triazole ring in click reactions.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the characteristic alkyne and azide stretches and the appearance of new functional group signals.

Conclusion

This compound represents a high-value scaffold for modern medicinal chemistry. Its dual reactivity allows for a "best of both worlds" approach, combining the power and precision of click chemistry with the versatility of ketone derivatization. By providing reliable handles for both fragment-based drug discovery and the construction of complex heterocyclic systems, this building block empowers researchers to efficiently generate and optimize novel therapeutic candidates, particularly in the competitive field of kinase inhibitor development. The protocols and strategies outlined herein provide a robust framework for leveraging the full potential of this versatile chemical tool.

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  • Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PubMed.
  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar.
  • Targeted covalent inhibitors - Wikipedia.
  • Covalent inhibitors: a rational approach to drug discovery - PMC - NIH.
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed.
  • Cyclohexenone synthesis - Organic Chemistry Portal.
  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition - YouTube.
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed.
  • Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1 - PubMed.

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Application Note: Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition Using 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 3-Ethynylcyclohexan-1-one as a versatile building block. The core of this methodology is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will explore the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the significance of the resulting cyclohexanone-functionalized triazoles as scaffolds for creating diverse molecular libraries for drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and adaptable method for triazole synthesis.

Introduction: The Power of the Triazole Scaffold

The 1,2,3-triazole moiety is a privileged five-membered heterocyclic scaffold that has become indispensable in medicinal chemistry and drug development.[1][2] Its remarkable chemical stability, capacity for hydrogen bonding, and significant dipole moment make it an excellent bioisostere for amide bonds.[1] Consequently, molecules incorporating the 1,2,3-triazole ring have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4][5] Several approved therapeutics, such as the antibacterial agent tazobactam and the anticonvulsant rufinamide, feature this core structure, highlighting its pharmacological importance.[1]

The widespread adoption of the 1,2,3-triazole scaffold was revolutionized by the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction is the premier example of "click chemistry," a concept that describes reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions.[6][7] The CuAAC reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.

In this guide, we focus on the use of This compound , a particularly valuable starting material. This bifunctional molecule contains a terminal alkyne for participation in the CuAAC reaction and a ketone functional group, which serves as a handle for subsequent chemical modifications. This dual reactivity allows for a modular approach to synthesis, enabling the rapid generation of complex and diverse libraries of potential drug candidates from a single, reliable cycloaddition reaction.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. The CuAAC reaction is not a simple concerted cycloaddition; it involves a multi-step catalytic cycle that explains its efficiency and regioselectivity.[6][7]

The Catalytic Cycle

The generally accepted mechanism involves several key steps where the copper(I) catalyst plays a central role.

CuAAC_Mechanism R_Alkyne R-C≡CH (this compound) Cu_Acetylide Copper(I) Acetylide Intermediate R_Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_I Cu(I) Catalyst Metallacycle Six-Membered Cuprated Intermediate Cu_Acetylide->Metallacycle R_Azide R'-N₃ (Organic Azide) R_Azide->Metallacycle Coordination & Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Product->Cu_I Regenerates Catalyst Proton_Source H⁺ Source (e.g., Solvent) Proton_Source->Cu_Triazolide

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne (this compound). This coordination increases the acidity of the terminal proton, facilitating its removal to form a key copper(I) acetylide intermediate.[6][8]

  • Coordination and Cyclization: The organic azide then coordinates to the copper center. This brings the two reactive partners into close proximity, enabling the azide to attack the alkyne carbon, leading to the formation of a six-membered copper-containing metallacycle.[7]

  • Ring Contraction and Protonolysis: This intermediate is unstable and rapidly undergoes ring contraction to form a more stable copper triazolide species. The final step is protonolysis, where a proton source (typically the solvent) cleaves the copper-triazole bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.[7][8]

Causality Behind Experimental Choices
  • Catalyst Source: While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state.[8] A more reliable and common practice is to generate the Cu(I) catalyst in situ. This is achieved by using an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent, most commonly sodium ascorbate.[7][9] The ascorbate maintains a sufficient concentration of the active Cu(I) species throughout the reaction.[8][10]

  • Ligand Acceleration: The reaction can be sluggish without a suitable ligand. Nitrogen-based ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are frequently used.[6][9] These ligands serve a dual purpose: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the catalytic cycle, leading to significantly faster reaction times and lower catalyst loadings.[6][10]

  • Solvent System: The CuAAC reaction is remarkably versatile in its choice of solvent.[7] Mixtures of water and a miscible organic solvent like tert-butanol, methanol, or acetonitrile are highly effective.[7][11] Water is not merely a solvent but has been shown to accelerate the reaction rate in many cases.[7]

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of 1-benzyl-4-(4-oxocyclohexyl)-1H-1,2,3-triazole as a representative example.

Materials and Equipment
  • Reagents: this compound (≥97%), Benzyl azide (≥98%), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate, tert-Butanol, Deionized water.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, standard glassware (graduated cylinders, beakers), syringe, TLC plates (silica gel 60 F₂₅₄), filtration apparatus.

  • Safety: Benzyl azide is potentially explosive and should be handled with care behind a safety shield. Avoid heating neat azide compounds. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Alkyne & Azide in t-BuOH/H₂O B 2. Add CuSO₄ Solution A->B C 3. Add Sodium Ascorbate (Reaction starts, color change) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with NH₄OH & Dilute with H₂O D->E F 6. Extract with EtOAc E->F G 7. Wash with aq. EDTA (Removes Copper) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Figure 2: General experimental workflow for CuAAC synthesis.

  • Setup: To a 50 mL round-bottom flask, add this compound (1.22 g, 10.0 mmol, 1.0 equiv) and benzyl azide (1.33 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 15 mL of tert-butanol and 15 mL of deionized water. Stir the mixture at room temperature until all reagents are fully dissolved, resulting in a biphasic or homogeneous solution.

  • Catalyst Addition: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.025 g, 0.1 mmol, 0.01 equiv) in 1 mL of deionized water. Add this blue solution to the reaction flask with stirring.

  • Initiation: In another vial, prepare a fresh solution of sodium L-ascorbate (0.099 g, 0.5 mmol, 0.05 equiv) in 2 mL of deionized water. Add this solution dropwise to the reaction mixture. The reaction mixture should turn from light blue to a yellowish or greenish-brown suspension, indicating the reduction of Cu(II) to the active Cu(I) state.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours when the starting alkyne spot has disappeared.

  • Work-up: Once the reaction is complete, add 10 mL of a saturated aqueous ammonium hydroxide solution to the flask and stir for 20 minutes. This helps to complex the copper catalyst. Dilute the mixture with 50 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Copper Removal: Wash the combined organic layers with 50 mL of a 0.1 M aqueous EDTA solution to remove residual copper salts, followed by a wash with 50 mL of brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(4-oxocyclohexyl)-1H-1,2,3-triazole as a white or off-white solid.

Data and Results

The protocol described is highly versatile and can be applied to a wide range of organic azides. Below is a representative table of results.

EntryAzide Substrate (R'-N₃)Product StructureReaction Time (h)Yield (%)
1Benzyl Azide

1.595
2Phenyl Azide

2.092
31-Azido-4-methoxybenzene

1.097
41-Azidobutane

3.088
5(2-Azidoethyl)benzene

2.591

Yields are for isolated, purified products. Reaction conditions: 1.0 equiv alkyne, 1.0 equiv azide, 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate, t-BuOH/H₂O (1:1), room temperature.

Applications in Drug Discovery: The Next Step

The true utility of using this compound lies in the potential for post-cycloaddition modification of the ketone moiety. This allows for the creation of a focused library of compounds from a single triazole product, enabling efficient exploration of structure-activity relationships (SAR).

Post_Modification cluster_mods Potential Modifications cluster_products Diverse Products Start Triazole-Ketone Scaffold A Reduction (NaBH₄) Start->A B Reductive Amination (R₂NH, NaBH(OAc)₃) Start->B C Wittig Reaction (Ph₃P=CHR) Start->C D Grignard Reaction (RMgBr) Start->D P1 Alcohol Derivative A->P1 P2 Amine Derivative B->P2 P3 Alkene Derivative C->P3 P4 Tertiary Alcohol Derivative D->P4

Figure 3: Post-synthesis functionalization pathways of the ketone moiety.

These secondary modifications can introduce new pharmacophores, alter solubility and pharmacokinetic properties, and explore different binding interactions within a biological target. The resulting triazole-based compounds are excellent candidates for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][13]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst (Cu(II) not reduced).Use freshly prepared sodium ascorbate solution. Ensure the color change occurs upon addition.
Poor quality reagents.Check the purity of the alkyne and azide. Azides can degrade over time.
Alkyne homocoupling Presence of oxygen; insufficient reducing agent or ligand.Degas the solvent before use. Increase the amount of sodium ascorbate slightly (e.g., to 10 mol%).
Product is blue/green Copper contamination.Perform the recommended wash with aqueous EDTA solution during work-up.[12]
Streaking on TLC Product may be basic or coordinating strongly to silica.Add 1% triethylamine to the TLC eluent.

References

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]

  • Di Mola, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Organic-chemistry.org. [Link]

  • Retrosynthesis. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022. YouTube. [Link]

  • Sharma, A., et al. (2021). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. PMC - NIH. [Link]

  • Google Patents. (n.d.). Purification of triazoles.
  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • D'Souza, A. A., & Bissy, V. V. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of 1,2,3-Triazoles. ResearchGate. [Link]

  • D'hooghe, M., & Padwa, A. (2023). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Drug Discovery Today. [Link]

  • MDPI. (2023). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]

  • International Refereed Journal of Reviews and Research. (2014). 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. IRJRR. [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Google Patents. (n.d.). Preparation method of 1,2,3-triazole compound.

Sources

Application Notes & Protocols: 3-Ethynylcyclohexan-1-one as a Versatile Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the utility of 3-ethynylcyclohexan-1-one as a pivotal precursor for the synthesis of diverse, fused heterocyclic compounds. Possessing both a nucleophilic alkyne and an electrophilic ketone within a cyclic framework, this molecule offers a unique platform for constructing complex architectures relevant to pharmaceutical and materials science research. We provide robust, field-tested protocols for the synthesis of the precursor itself, followed by its application in the construction of fused pyrazole (tetrahydro-indazole), isoxazole, and pyridine (tetrahydro-quinoline) ring systems. The causality behind experimental choices, mechanistic pathways, and practical considerations are discussed to ensure reproducibility and facilitate further exploration by researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount. This compound is an exemplary bifunctional building block. Its structure comprises:

  • A cyclic ketone , which provides a reactive carbonyl group for condensations and serves as an electrophilic handle.

  • A terminal alkyne at the β-position, which acts as a versatile functional group for cycloadditions, Michael additions, and metal-catalyzed couplings.

  • A cyclohexane scaffold , which imparts a three-dimensional character to the resulting heterocyclic products, a feature often sought in drug discovery to enhance binding affinity and selectivity.

This unique combination allows the molecule to function as a synthetic equivalent of a cyclic 1,3-dicarbonyl compound, enabling streamlined access to fused heterocyclic systems that would otherwise require more linear and less efficient synthetic routes. This guide will illuminate the pathways to harness this potential.

Part I: Synthesis of the Precursor, this compound

The target precursor is not widely commercially available and must be prepared in a two-step sequence starting from cyclohexenone. The chosen route leverages a well-established conjugate addition followed by a selective oxidation, ensuring high yields and purity.

Workflow for Precursor Synthesis

cluster_0 Step 1: 1,4-Conjugate Addition cluster_1 Step 2: Selective Oxidation A Cyclohexenone B Ethynylmagnesium Bromide or Lithium Acetylide A->B  THF, CuI (cat.)  -78 °C to rt C Intermediate: 3-Ethynylcyclohexan-1-ol B->C D 3-Ethynylcyclohexan-1-ol E Oxidizing Agent (e.g., Dess-Martin Periodinane) D->E  DCM  rt F Product: this compound E->F

Caption: Two-step synthesis of this compound.

Protocol 1: Synthesis of 3-Ethynylcyclohexan-1-ol via Conjugate Addition

Rationale: The 1,4-conjugate (or Michael) addition of an acetylide nucleophile to an α,β-unsaturated ketone is a classic C-C bond-forming reaction.[1] The use of a copper(I) salt catalyst is crucial to favor the 1,4-addition over the direct 1,2-addition to the carbonyl group, a principle well-grounded in hard-soft acid-base (HSAB) theory where the "softer" organocuprate preferentially attacks the "softer" β-carbon of the enone.[1]

Materials:

  • 2-Cyclohexen-1-one

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (5 mol%).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add ethynylmagnesium bromide solution (1.2 equivalents) via syringe. Stir for 20 minutes.

  • Add a solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-ethynylcyclohexan-1-ol as a clear oil.

Protocol 2: Oxidation to this compound

Rationale: The oxidation of a secondary alcohol to a ketone is a fundamental transformation. While classic chromium-based reagents are effective, modern hypervalent iodine reagents like Dess-Martin periodinane (DMP) offer milder conditions, shorter reaction times, and avoid heavy metal waste.[2][3] This is particularly advantageous for substrates with sensitive functional groups like alkynes.

Materials:

  • 3-Ethynylcyclohexan-1-ol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve 3-ethynylcyclohexan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under argon.

  • Add DMP (1.2 equivalents) portion-wise at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated NaHCO₃ solution and an equal volume of 10% aqueous Na₂S₂O₃ solution.

  • Shake vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Part II: Applications in Fused Heterocycle Synthesis

The strategic placement of the ketone and alkyne functionalities allows for elegant and efficient cyclization reactions to form fused five- and six-membered heterocyclic rings.

A. Synthesis of Fused Pyrazoles (Tetrahydro-indazoles)

Mechanistic Insight: The reaction of a β-alkynyl ketone with hydrazine or its derivatives is a powerful method for constructing pyrazoles. The reaction proceeds via initial condensation of hydrazine with the ketone to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen atom onto the alkyne (a 5-endo-dig cyclization), which, after tautomerization, yields the stable aromatic pyrazole fused to the cyclohexane ring.

Start This compound + Hydrazine (NH₂NH₂) Int1 Hydrazone Intermediate Start->Int1 Condensation (-H₂O) Int2 Cyclized Intermediate Int1->Int2 Intramolecular 5-endo-dig Cyclization Product 4,5,6,7-Tetrahydro-1H-indazole Int2->Product Tautomerization Start This compound + Hydroxylamine (NH₂OH) Int1 Oxime Intermediate Start->Int1 Condensation (-H₂O) Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization (Base cat.) Product 4,5,6,7-Tetrahydrobenzo[d]isoxazole Int2->Product Tautomerization cluster_MCR One-Pot Multicomponent Reaction A 3-Ethynyl- cyclohexan-1-one P Fused Dihydropyridine Intermediate A->P Knoevenagel Michael Add. Cyclization B Aldehyde (R-CHO) B->P Knoevenagel Michael Add. Cyclization C Malononitrile C->P Knoevenagel Michael Add. Cyclization D Ammonium Acetate D->P Knoevenagel Michael Add. Cyclization F Fused Pyridine Product (Tetrahydro-quinoline derivative) P->F Oxidation/ Aromatization

Sources

Application Notes & Protocols: 3-Ethynylcyclohexan-1-one as a Versatile Synthon for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity with a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is a constant endeavor. The strategic selection of starting materials is paramount to the efficiency and innovative capacity of a synthetic campaign. 3-Ethynylcyclohexan-1-one emerges as a compelling building block, distinguished by its unique bifunctional nature. The presence of a reactive terminal alkyne and a versatile ketone within a conformationally defined six-membered ring offers a powerful toolkit for the synthesis of diverse and complex bioactive molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

The Strategic Advantage of this compound

The cyclohexanone scaffold is a prevalent motif in numerous natural products and pharmaceuticals, providing a rigid framework for the precise spatial orientation of pharmacophoric features. The true synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups:

  • The Ketone: This functionality serves as a handle for a wide array of classical carbonyl chemistry. It can undergo nucleophilic additions, condensations, and serve as an electrophile in conjugate additions. This versatility allows for the construction of spirocyclic systems and the introduction of diverse substituents.[1]

  • The Terminal Alkyne: As a high-energy functional group, the terminal alkyne is a gateway to a multitude of powerful transformations. It is a key participant in reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), enabling the facile introduction of aromatic, heterocyclic, and other complex moieties.[2][3][4]

This dual reactivity profile allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be strategically introduced at either the ketone or the alkyne.

Synthesis of Spirocyclic Scaffolds via Michael Addition and Annulation

Spirocycles are highly sought-after motifs in drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and favorable physicochemical properties. This compound is an excellent precursor for the synthesis of spiro-heterocycles through a Michael addition-cyclization cascade.

Causality Behind the Experimental Choices:

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6][7] In the case of this compound, the ketone can enolize to form an α,β-unsaturated system, making the C4 position susceptible to nucleophilic attack. The choice of a binucleophile (a molecule with two nucleophilic sites) allows for an initial Michael addition followed by an intramolecular cyclization onto the ketone carbonyl, thereby constructing the spirocyclic framework.

Experimental Workflow: Synthesis of a Spiro-Thiazolidinone Derivative

reagent1 This compound reaction One-Pot Condensation & Cyclization reagent1->reaction reagent2 Thioglycolic Acid & Aniline reagent2->reaction intermediate Intermediate Imine reaction->intermediate Step 1: Imine formation product Spiro-Thiazolidinone Steroid Analog Precursor intermediate->product Step 2: Intramolecular Thia-Michael Addition & Cyclization

Caption: Workflow for Spiro-Thiazolidinone Synthesis.

Protocol 1: Synthesis of a Spiro-Thiazolidinone Derivative

This protocol is adapted from methodologies for the synthesis of spiro-1,3-thiazolidin-4-ones from steroidal ketones.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and aniline (1.0 eq) in absolute ethanol.

  • Imine Formation: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling to room temperature, add thioglycolic acid (1.2 eq) to the reaction mixture.

  • Reaction Completion: Reflux the mixture for an additional 8-12 hours, again monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Parameter Value/Condition Rationale
Solvent Absolute EthanolGood solvent for reactants and facilitates azeotropic removal of water during imine formation.
Temperature RefluxProvides the necessary activation energy for both imine formation and the subsequent cyclization.
Monitoring TLCAllows for tracking the consumption of starting materials and the formation of the product.
Workup Precipitation in waterThe product is typically a solid that is insoluble in water, allowing for easy separation.

Sonogashira Coupling: A Gateway to Aryl- and Vinyl-Substituted Derivatives

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many bioactive compounds.[3]

Mechanistic Insight:

The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) salt), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Workflow: Sonogashira Coupling of this compound

reagent1 This compound reaction Sonogashira Coupling reagent1->reaction reagent2 Aryl/Vinyl Halide (e.g., Iodobenzene) reagent2->reaction catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) catalysts->reaction base Base (e.g., Triethylamine) base->reaction product Aryl/Vinyl-Substituted Cyclohexanone reaction->product

Caption: Workflow for Sonogashira Coupling Reaction.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq).

  • Solvent and Reagents: Add a suitable solvent (e.g., degassed THF or DMF) and a base (e.g., triethylamine, 2-3 eq).

  • Addition of Alkyne: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitored by TLC or GC-MS).

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Parameter Value/Condition Rationale
Atmosphere Inert (Ar or N2)Prevents the oxidation and deactivation of the palladium catalyst.
Catalysts Pd(PPh3)4 and CuIThe standard catalyst system for Sonogashira coupling.
Base TriethylamineActs as a base to deprotonate the terminal alkyne and to quench the HX formed during the reaction.
Temperature Room temp. to 60°CMild conditions are often sufficient, preserving sensitive functional groups.

Click Chemistry: Modular Synthesis of 1,2,3-Triazole Conjugates

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[9][10] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the flagship reaction of this class, forming a stable 1,2,3-triazole linkage.[11][12][13] This reaction is exceptionally valuable in drug discovery for creating libraries of compounds and for bioconjugation.[10][14]

Application in Bioactive Molecule Synthesis:

The terminal alkyne of this compound is an ideal handle for CuAAC reactions. By reacting it with various azido-functionalized molecules (e.g., azido-sugars, azido-amino acids, or other drug scaffolds), a diverse array of conjugates can be synthesized. The resulting 1,2,3-triazole ring is not just a linker; it is a bioisostere of an amide bond and can participate in hydrogen bonding, contributing to the overall bioactivity.[14] This approach has been used to synthesize potent anticancer and antiviral agents.[12][13]

Experimental Workflow: CuAAC "Click" Reaction

reagent1 This compound reaction CuAAC 'Click' Reaction reagent1->reaction reagent2 Organic Azide (R-N3) reagent2->reaction catalyst Cu(I) Source (e.g., CuSO4/Sodium Ascorbate) catalyst->reaction product 1,2,3-Triazole Conjugate reaction->product

Caption: Workflow for CuAAC "Click" Reaction.

Protocol 3: General Procedure for CuAAC "Click" Reaction
  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by dissolving copper(II) sulfate pentahydrate (0.05-0.1 eq) and sodium ascorbate (0.1-0.2 eq) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography or recrystallization.

Parameter Value/Condition Rationale
Solvent t-BuOH/H2OA common solvent system that solubilizes a wide range of organic and inorganic reagents.
Catalyst CuSO4/Sodium AscorbateA standard and reliable method for generating the active Cu(I) catalyst in situ.
Temperature Room TemperatureThe reaction is typically highly efficient at ambient temperature.
Stoichiometry Equimolar Azide and AlkyneThe reaction is highly efficient, so a 1:1 stoichiometry is usually sufficient.

Future Perspectives: A Building Block for Steroid and Complex Natural Product Synthesis

The cyclohexanone core of this compound makes it an attractive starting material for the synthesis of steroid analogues.[15] Annulation strategies, where additional rings are fused onto the existing cyclohexanone ring, can be envisioned. For instance, a Robinson annulation, initiated by a Michael addition, could be employed to construct the B ring of a steroid nucleus. The ethynyl group can be carried through the synthesis and later functionalized to introduce further complexity.

Conclusion

This compound is a potent and versatile building block for the synthesis of bioactive molecules. Its bifunctional nature allows for the application of a wide range of modern and classical synthetic methodologies, including Michael additions, annulations, Sonogashira couplings, and click chemistry. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable synthon in their drug discovery and development programs.

References

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]

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  • Ponce de León, R. (n.d.). On the formation of allenes in the steroid series III.: Synthesis and reactions of 3-methoxy-17α-hydroxy-17β-ethynyl-1,3,5(10)-estratriene (“epimestranol”).
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  • Synthesis of some spiroheterocycles. (n.d.).
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  • Lazrek, H. B., et al. (2008). One-Pot Synthesis of Antiviral Acyclovir and Other Nucleosides Derivatives Using Doped Natural Phosphate as Lewis Acid Catalyst. Nucleosides, Nucleotides and Nucleic Acids, 27(8), 903-911.
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Application Notes and Protocols: Polymerization Reactions Involving 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of potential polymerization strategies for 3-Ethynylcyclohexan-1-one, a unique monomer possessing both a reactive alkyne and a ketone functional group. While direct polymerization protocols for this specific monomer are not extensively documented in peer-reviewed literature, this guide leverages established principles of polymer chemistry to propose detailed application notes and adaptable protocols. We will explore several powerful polymerization techniques, including metal-catalyzed polymerization, click chemistry, and radical polymerization, offering insights into the causality behind experimental choices. The resulting functional polymers, bearing pendant cyclohexanone moieties, present intriguing possibilities for applications in drug delivery, advanced materials, and bioconjugation, where the ketone group can be further modified post-polymerization.

Introduction: The Potential of this compound in Polymer Synthesis

This compound is a compelling monomer for the synthesis of functional polymers. Its structure incorporates a terminal alkyne, a versatile functional group amenable to a variety of polymerization techniques, and a cyclohexanone ring, which imparts rigidity and a site for post-polymerization modification. The presence of the ketone functionality opens avenues for conjugating biomolecules, drugs, or other moieties through well-established carbonyl chemistry, making polymers derived from this monomer particularly attractive for biomedical applications.

This guide will provide a theoretical framework and practical, adaptable protocols for the polymerization of this compound, empowering researchers to explore its potential in creating novel and functional macromolecular architectures.

Metal-Catalyzed Polymerization: Crafting Conjugated and Cyclic Polymers

Transition metal catalysts, particularly those based on rhodium and palladium, are highly effective for the polymerization of alkynes, leading to the formation of conjugated polyacetylenes or cyclic polymers.[1][2][3] These polymers often exhibit interesting optical and electronic properties.

Rhodium-Catalyzed Polymerization for Polyacetylene Synthesis

Rhodium catalysts, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), are well-known to catalyze the polymerization of terminal alkynes.[4] The mechanism typically involves the coordination of the alkyne to the rhodium center, followed by insertion into a rhodium-carbon bond, leading to chain propagation.

Causality of Experimental Choices:

  • Catalyst: Rhodium(I) complexes are chosen for their high activity and ability to produce high molecular weight polyacetylenes with controlled stereochemistry.

  • Solvent: A non-coordinating, anhydrous solvent like toluene or THF is crucial to prevent catalyst deactivation and ensure good solubility of the growing polymer chain.

  • Temperature: The reaction is often conducted at room temperature to minimize side reactions and maintain control over the polymerization.

Protocol 2.1: Rhodium-Catalyzed Polymerization of this compound

Materials:

  • This compound (monomer, rigorously purified)

  • [Rh(nbd)Cl]2 (catalyst)

  • Triethylamine (Et3N, co-catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (precipitation solvent)

  • Schlenk flask and line

  • Magnetic stirrer

  • Syringes

Procedure:

  • Monomer Preparation: Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities.

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (e.g., 1 mmol) and anhydrous toluene (e.g., 2 mL) to a Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, dissolve [Rh(nbd)Cl]2 (e.g., 0.01 mmol) and Et3N (e.g., 0.1 mmol) in anhydrous toluene (e.g., 1 mL).

  • Initiation: Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours). The viscosity of the solution will likely increase as the polymer forms.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

  • Characterization: Characterize the resulting polymer by 1H NMR, GPC (to determine molecular weight and polydispersity), and FT-IR (to confirm the disappearance of the alkyne C-H stretch and the presence of the polymer backbone).

Table 1: Representative Conditions for Rhodium-Catalyzed Polymerization

ParameterValueRationale
Monomer/Catalyst Ratio100:1A common starting point for achieving good molecular weight.
SolventAnhydrous TolueneGood solvent for monomer and polymer, and non-coordinating.
Temperature25 °CMild conditions to control polymerization.
Time1-24 hReaction time can be varied to control molecular weight.

Diagram 1: Rhodium-Catalyzed Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Purified 3-Ethynyl- cyclohexan-1-one Reaction Mix Monomer & Catalyst under Inert Atmosphere (25°C, 1-24h) Monomer->Reaction Catalyst [Rh(nbd)Cl]2/Et3N in Toluene Catalyst->Reaction Quench Quench with Methanol Reaction->Quench Precipitate Precipitate in Methanol Quench->Precipitate Purify Filter, Wash, & Dry Precipitate->Purify Analysis 1H NMR, GPC, FT-IR Purify->Analysis

Caption: Workflow for Rhodium-Catalyzed Polymerization.

Click Chemistry: A Versatile and Efficient Polymerization Platform

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal route to synthesizing polymers under mild conditions.[5] This approach requires a difunctional azide comonomer to react with the alkyne group of this compound.

Azide-Alkyne Cycloaddition (AAC) Polymerization

In this step-growth polymerization, the alkyne of this compound reacts with a molecule containing at least two azide groups (an A2-type monomer) to form a triazole-linked polymer.

Causality of Experimental Choices:

  • Catalyst System: A copper(I) source (e.g., CuBr) and a ligand (e.g., PMDETA) are used to catalyze the cycloaddition reaction efficiently at low temperatures.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the monomers and the catalyst system.

  • Stoichiometry: A precise 1:1 stoichiometry between the alkyne and azide functional groups is critical for achieving high molecular weight in step-growth polymerization.

Protocol 3.1: Azide-Alkyne Click Polymerization

Materials:

  • This compound (B1-type monomer)

  • A difunctional azide comonomer (A2-type, e.g., 1,4-bis(azidomethyl)benzene)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (precipitation solvent)

  • Schlenk flask and line

  • Magnetic stirrer

  • Syringes

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1 mmol), the diazide comonomer (1 mmol), and anhydrous DMF (e.g., 5 mL). Stir until all components are dissolved.

  • Catalyst Preparation: In a separate vial, suspend CuBr (0.05 mmol) in anhydrous DMF (1 mL) and add PMDETA (0.05 mmol). The solution should turn colored, indicating the formation of the copper-ligand complex.

  • Initiation: Inject the catalyst solution into the monomer solution.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Precipitate the polymer by pouring the reaction mixture into methanol. The polymer can be further purified by redissolving in a small amount of DMF and re-precipitating.

  • Final Steps: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization: Analyze the polymer using 1H NMR (to confirm triazole formation), FT-IR (disappearance of alkyne and azide stretches), and GPC.

Table 2: Representative Conditions for Azide-Alkyne Click Polymerization

ParameterValueRationale
[Alkyne]:[Azide] Ratio1:1Essential for high molecular weight in step-growth polymerization.
[Monomer]:[CuBr]:[PMDETA]20:1:1A common catalytic ratio for efficient click reactions.
SolventAnhydrous DMFGood solubility for reactants and catalyst complex.
Temperature25 °CMild conditions characteristic of click chemistry.

Diagram 2: Azide-Alkyne Click Polymerization Mechanism

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Polymer Triazole-linked Polymer Alkyne->Polymer Step-growth Polymerization Diazide A2-type Diazide (e.g., 1,4-bis(azidomethyl)benzene) Diazide->Polymer Catalyst Cu(I) / PMDETA Catalyst->Polymer Catalyzes

Caption: Mechanism of Azide-Alkyne Click Polymerization.

Radical Polymerization: A Robust Method for Vinyl-type Polymers

While less common for simple alkynes compared to alkenes, radical polymerization can be a viable method, especially with appropriate initiation.[6] This chain-growth method would lead to a polymer with a polyene backbone and pendant cyclohexanone groups.

Causality of Experimental Choices:

  • Initiator: A radical initiator such as AIBN or BPO is required to generate the initial radical species that will attack the alkyne.

  • Solvent: A solvent that does not readily undergo chain transfer is preferred, such as toluene or bulk polymerization if the monomer is a liquid at the reaction temperature.

  • Temperature: The temperature is chosen based on the decomposition rate of the initiator. For AIBN, this is typically around 60-80 °C.

Protocol 4.1: Free Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (precipitation solvent)

  • Schlenk flask with condenser

  • Magnetic stirrer

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a condenser, dissolve this compound (10 mmol) and AIBN (0.1 mmol) in anhydrous toluene (10 mL).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture in an oil bath at 70 °C with stirring for 24 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization: Analyze the polymer by 1H NMR, GPC, and FT-IR.

Table 3: Representative Conditions for Free Radical Polymerization

ParameterValueRationale
Monomer/Initiator Ratio100:1Controls the kinetic chain length and thus molecular weight.
SolventAnhydrous TolueneInert solvent for radical polymerization.
InitiatorAIBNCommon thermal initiator with a known decomposition rate at 70 °C.
Temperature70 °COptimal for AIBN decomposition.

Post-Polymerization Modification: Unlocking Further Functionality

The pendant ketone group on the poly(this compound) backbone is a key feature that allows for a wide range of post-polymerization modifications. This enables the attachment of various functional moieties, tailoring the polymer's properties for specific applications.

Potential Modification Reactions:

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to introduce primary, secondary, or tertiary amine functionalities.

  • Oxime Ligation: Reaction with hydroxylamine-containing molecules to form stable oxime linkages, a common bioconjugation strategy.

  • Hydrazone Formation: Reaction with hydrazide-functionalized molecules to form hydrazone linkages, which can be designed to be pH-sensitive for drug delivery applications.

Conclusion and Future Outlook

This compound is a monomer with significant, yet largely untapped, potential. The polymerization methods outlined in this guide—metal-catalyzed, click chemistry, and radical polymerization—provide a solid foundation for researchers to begin synthesizing and exploring the properties of its corresponding polymers. The ability to perform post-polymerization modification on the ketone group further enhances the versatility of this system. Future research should focus on optimizing the polymerization conditions for this compound to achieve precise control over molecular weight and architecture, and to fully explore the applications of these novel functional polymers in materials science and biomedicine.

References

  • Recent advances in alkyne-based click polymerizations - Polymer Chemistry (RSC Publishing).
  • Synthesis of alkyne functional cyclic polymers by one-pot thiol–ene cyclization - Polymer Chemistry (RSC Publishing).
  • Controlled/″Living″ Click Polymerization with Possible Bidirectional Chain-Growth Propagation during Polyaddition | Journal of the American Chemical Society.
  • Cyclic Polymers from Alkynes: Scope and Degradation | Macromolecules - ACS Publications.
  • Cyclic polymers from alkynes: a review - Chemical Science (RSC Publishing).
  • Alkyne-based click polymerizations and their applications in preparation of functional polymers - ACS Fall 2025 - American Chemical Society.
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications.
  • Polymerization Process Using Click Chemistry Reaction. - YouTube. Available at: [Link]

  • Rhodium-Catalyzed Stitching Polymerization of 1,5-Hexadiynes and Related Oligoalkynes. Available at: [Link]

  • Synthesis of Polycyclic Ring Systems Using Transition Metal Catalyzed Cyclizations of Diazo Alkynyl Ketones - MDPI. Available at: [Link]

  • Radical Polymerization; Radical Reactions in Synthesis - YouTube. Available at: [Link]

  • Development of Rhodium-Catalyzed Stitching Polymerization for the Synthesis of Ethylene - The University of Osaka Institutional Knowledge Archive : OUKA. Available at: [Link]

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Application Notes and Protocols: 3-Ethynylcyclohexan-1-one as a Versatile Functional Handle in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities with a Dual-Functionality Building Block

In the dynamic field of material science, the ability to impart novel functionalities to polymers, surfaces, and biomolecules is paramount. This requires a molecular toolbox of versatile building blocks that can be readily incorporated into diverse systems. 3-Ethynylcyclohexan-1-one is emerging as a powerful and adaptable functional handle, offering the unique advantage of two distinct and orthogonally reactive groups: a terminal alkyne and a ketone.[1] This dual functionality allows for a sequential or simultaneous introduction of different molecular entities, paving the way for the creation of complex and highly functional materials. The terminal alkyne serves as a prime substrate for "click chemistry," particularly the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4][5] This reaction forms a stable triazole linkage, ideal for applications in bioconjugation, drug delivery, and surface modification.[5][6] Concurrently, the ketone moiety provides a reactive handle for covalent modification through oxime ligation, a robust and chemoselective reaction with alkoxyamines.[5][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a functional handle in material science. We present detailed protocols, mechanistic insights, and characterization guidelines to facilitate its adoption in your research endeavors.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved from the readily available precursor, 1-ethynylcyclohexanol, through an acid-catalyzed rearrangement. This transformation, known as the Meyer-Schuster or Rupe rearrangement, involves the isomerization of a tertiary propargylic alcohol to an α,β-unsaturated ketone.[1][8][9]

Proposed Synthetic Workflow

Start 1-Ethynylcyclohexanol Intermediate Propargylic Carbocation Intermediate Start->Intermediate Acid Catalyst (e.g., H2SO4) Product This compound Intermediate->Product [1,2]-Hydride Shift & Tautomerization

Caption: Proposed synthesis of this compound via Rupe rearrangement.

Protocol: Synthesis of this compound from 1-Ethynylcyclohexanol

This protocol is based on the principles of the Rupe rearrangement of tertiary propargylic alcohols.[9][10]

Materials:

  • 1-Ethynylcyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethynylcyclohexanol (1 equivalent) in a minimal amount of a high-boiling inert solvent like toluene.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Characterization:

TechniqueExpected Observations
¹H NMR Signals corresponding to the alkynyl proton (~2.0-2.5 ppm), protons on the cyclohexanone ring.
¹³C NMR Resonances for the ketone carbonyl carbon (~200-210 ppm) and the two sp-hybridized alkyne carbons (~70-90 ppm).[11]
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone (~1715 cm⁻¹) and the terminal alkyne C≡C stretch (~2100 cm⁻¹) and ≡C-H stretch (~3300 cm⁻¹).[12]

Application Protocol 1: Polymer Functionalization via the Ketone Handle and Subsequent "Click" Modification

This protocol demonstrates the dual functionality of this compound by first attaching it to an amine-functionalized polymer via oxime ligation and then using the alkyne handle for a CuAAC reaction.

Workflow for Dual Polymer Functionalization

Polymer Amine-Functionalized Polymer Step1 Oxime Ligation Polymer->Step1 Molecule This compound Molecule->Step1 Intermediate Alkyne-Functionalized Polymer Step1->Intermediate Step2 CuAAC 'Click' Reaction Intermediate->Step2 Azide Azide-Containing Molecule (e.g., Azido-PEG) Azide->Step2 Product Dual-Functionalized Polymer Step2->Product

Caption: Sequential functionalization of a polymer using this compound.

Step A: Oxime Ligation to an Amine-Functionalized Polymer

Materials:

  • Amine-functionalized polymer (e.g., Poly(ethylene glycol)-amine)

  • This compound

  • Aniline (as catalyst)[7]

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Polymer Dissolution: Dissolve the amine-functionalized polymer (1 equivalent of amine groups) in the anhydrous solvent.

  • Reagent Addition: Add this compound (1.5 equivalents) and a catalytic amount of aniline (0.1 equivalents) to the polymer solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by taking aliquots and analyzing via NMR to observe the disappearance of the ketone peak of the free molecule.

  • Purification: Purify the alkyne-functionalized polymer by dialysis against the reaction solvent to remove unreacted this compound and aniline, followed by dialysis against deionized water.

  • Lyophilization: Lyophilize the purified polymer solution to obtain the dry, alkyne-functionalized polymer.

Step B: CuAAC "Click" Reaction with an Azide-Containing Molecule

Materials:

  • Alkyne-functionalized polymer from Step A

  • Azide-containing molecule (e.g., Azido-PEG-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[13]

  • Deionized water or a suitable buffer (e.g., PBS)

  • Dialysis tubing

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in deionized water.

  • Reaction Setup: Dissolve the alkyne-functionalized polymer (1 equivalent of alkyne groups) and the azide-containing molecule (1.2 equivalents) in deionized water or buffer.

  • Catalyst Addition: In a separate tube, premix the CuSO₄ and THPTA solutions (1:5 molar ratio). Add this catalyst solution to the polymer/azide mixture to achieve a final copper concentration of approximately 0.1-0.5 mM.[13][14]

  • Initiation: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.[13]

  • Reaction: Stir the reaction at room temperature for 12-24 hours, protected from light if using a fluorescent azide.

  • Purification: Purify the dual-functionalized polymer by dialysis to remove the copper catalyst and excess azide.

  • Lyophilization: Lyophilize the purified polymer to obtain the final product.

Characterization of the Functionalized Polymer:

TechniqueExpected Observations
¹H NMR Appearance of new signals from the attached azide molecule and a characteristic triazole proton signal (~7.5-8.0 ppm).
FT-IR Disappearance of the alkyne ≡C-H stretch (~3300 cm⁻¹) and the appearance of new characteristic bands from the attached molecule.
Size Exclusion Chromatography (SEC) An increase in the molecular weight of the polymer after each functionalization step.

Application Protocol 2: Surface Modification of Silica Nanoparticles

This protocol details the functionalization of a surface, using silica nanoparticles as a model system, with this compound via its alkyne handle for subsequent applications.

Workflow for Nanoparticle Surface Functionalization

Nanoparticles Azide-Functionalized Silica Nanoparticles Step CuAAC 'Click' Reaction Nanoparticles->Step Molecule This compound Molecule->Step Product Ketone-Functionalized Nanoparticles Step->Product

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Topic: Experimental Procedures for the Derivatization of 3-Ethynylcyclohexan-1-one: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

3-Ethynylcyclohexan-1-one is a versatile bifunctional molecule that serves as a valuable scaffold in synthetic organic chemistry and drug discovery. Its structure incorporates two key reactive handles: a terminal alkyne and a ketone. This unique arrangement allows for selective and orthogonal derivatization, enabling the rapid generation of diverse molecular libraries. This application note provides a detailed guide for researchers, outlining robust experimental protocols for the strategic modification of this compound at both its alkyne and ketone functionalities. We will delve into the causality behind experimental design, offering field-proven insights into reaction optimization, and present self-validating protocols for key transformations, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and alkyne hydration.

Introduction: The Strategic Value of this compound

The cyclohexanone framework is a privileged scaffold found in numerous natural products and pharmaceutical agents. The incorporation of a terminal alkyne at the 3-position introduces a powerful and versatile functional group for carbon-carbon bond formation and cycloaddition reactions. The ability to selectively modify the alkyne and ketone moieties allows for a modular approach to synthesis, where complex molecular architectures can be assembled with high degrees of control and efficiency. This guide is designed to empower researchers in drug development and materials science to fully exploit the synthetic potential of this valuable building block.

Overview of Derivatization Pathways

The chemical reactivity of this compound is dominated by its two functional groups. These sites can be targeted independently to yield a wide array of derivatives. The choice of reaction conditions dictates the chemoselectivity of the transformation.

  • Reactions at the Alkyne Terminus: The terminal alkyne is a hub for powerful coupling reactions. Its relatively low pKa allows for the formation of metal acetylides, and its π-system readily participates in cycloadditions. Key transformations include:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of "click chemistry," providing a highly efficient and bioorthogonal route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3]

    • Sonogashira Coupling: A palladium/copper co-catalyzed cross-coupling reaction that forms a C(sp)-C(sp²) bond with aryl or vinyl halides, yielding substituted arylalkynes.[4][5]

    • Hydration: The conversion of the alkyne to a methyl ketone via hydration, typically catalyzed by mercury(II) salts in acidic media, to generate a 1,4-dione.[6][7]

  • Reactions at the Ketone Carbonyl: The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles. Standard ketone chemistries can be applied, such as:

    • Reductive Amination: Formation of a new C-N bond to produce secondary or tertiary amines.

    • Wittig Reaction: Conversion of the carbonyl to an alkene.

    • Nucleophilic Addition: Reactions with Grignard or organolithium reagents to form tertiary alcohols.

This guide will focus on providing detailed protocols for the most impactful and widely utilized alkyne derivatizations.

G cluster_alkyne Alkyne Derivatization cluster_ketone Ketone Derivatization A This compound B 1,2,3-Triazoles A->B CuAAC (Click) [R-N3] C Aryl/Vinyl Alkynes A->C Sonogashira Coupling [Ar-X, Pd/Cu] D 1,4-Diketones A->D Hydration [H2O, H+, HgSO4] E Cyclohexylamines A->E Reductive Amination [R2NH, NaBH3CN] F Exocyclic Alkenes A->F Wittig Reaction [Ph3P=CHR] G Tertiary Alcohols A->G Grignard Addition [R-MgBr]

Figure 1. Derivatization pathways for this compound.

Experimental Protocols: Alkyne Derivatization

The following protocols are presented as robust starting points. Researchers should perform optimizations based on the specific substrate and desired scale.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between this compound and a generic organic azide (e.g., Benzyl Azide) to form a 1,2,3-triazole derivative. The use of a water-soluble ligand like THPTA allows the reaction to be performed under aqueous, biocompatible conditions and stabilizes the catalytic Cu(I) species against oxidation.[2][8]

Rationale for Component Selection:

  • Copper(II) Sulfate (CuSO₄): A stable and readily available precursor for the active Cu(I) catalyst.

  • Sodium Ascorbate: A mild reducing agent that generates the active Cu(I) catalyst in situ from Cu(II). A slight excess is used to prevent oxidative homocoupling of the alkyne.[3]

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that accelerates the reaction and stabilizes the Cu(I) catalyst, preventing both disproportionation and oxidation.[1][8]

  • Solvent System (t-BuOH/H₂O): A common solvent mixture that effectively solubilizes both organic and inorganic reagents.

G cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_workup Workup & Purification A Prepare Stock Solutions: - Alkyne in t-BuOH - Azide in t-BuOH - CuSO4 in H2O - Na Ascorbate in H2O - THPTA in H2O B Combine Alkyne, Azide, t-BuOH, H2O A->B C Add CuSO4 and THPTA B->C D Initiate with Sodium Ascorbate C->D E Monitor by TLC/LC-MS D->E Stir at RT F Quench & Extract (e.g., EtOAc/H2O) E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS, IR) G->H G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction Assembly cluster_workup Workup & Purification A Flame-dry glassware B Assemble under N2/Ar A->B C Add Alkyne, Aryl Halide, Pd catalyst, CuI B->C D Add degassed amine solvent (e.g., TEA) C->D E Monitor by TLC/GC-MS D->E Stir at RT to 50 °C F Filter amine salts E->F G Extract with organic solvent F->G H Purify by Column Chromatography G->H I Characterize Product H->I

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Troubleshooting & Optimization

Optimizing Sonogashira reaction conditions for 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Sonogashira cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals working on the optimization of Sonogashira reactions involving 3-ethynylcyclohexan-1-one and structurally related α,β-alkynyl ketones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of this compound

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] While powerful, its application to substrates like this compound introduces specific challenges. The presence of an enone system makes the molecule susceptible to side reactions, such as Michael addition, and complicates the delicate balance of the catalytic cycle. This guide provides a structured approach to navigate these complexities.

This section addresses fundamental questions regarding the Sonogashira reaction, providing the causal explanations behind key experimental choices.

Q1: What is the accepted mechanism for the Sonogashira reaction?

A: The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X). This is often the rate-limiting step.[2] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (H-R²) in the presence of a base.[2] This forms a copper acetylide intermediate, which is the key species that participates in the transmetalation step with the palladium complex.[3][5] The use of a copper co-catalyst significantly increases the reaction rate, allowing for milder conditions.[2][6]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)-R²(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_cat Cu(I)X cu_alkyne [π-Alkyne-Cu]⁺ cu_cat->cu_alkyne H-C≡C-R² cu_acetylide Cu(I)-C≡C-R² cu_alkyne->cu_acetylide Base (-BH⁺X⁻) cu_acetylide->pd_ox Copper Acetylide cu_acetylide->cu_cat Transmetalation to Pd(II) Protocol_Workflow start Start: Assemble Glassware prep 1. Add Solids (Aryl Halide, Pd Catalyst, CuI) start->prep inert 2. Seal & Purge (Evacuate & backfill with Argon 3x) prep->inert solvents 3. Add Degassed Solvent & Base inert->solvents alkyne 4. Add this compound solvents->alkyne react 5. Heat to Target Temp (e.g., 40-60 °C) alkyne->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Quench & Workup monitor->workup purify 8. Column Chromatography workup->purify end End: Isolated Product purify->end

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Common side reactions and byproducts in 3-Ethynylcyclohexan-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to navigate the common challenges associated with this reaction, ensuring a successful and efficient synthesis.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through the acid-catalyzed rearrangement of 1-Ethynylcyclohexan-1-ol. This transformation, known as the Meyer-Schuster rearrangement, yields the desired α,β-unsaturated ketone. However, this reaction is often complicated by a competing pathway, the Rupe rearrangement, which leads to the formation of an isomeric, non-conjugated ketone. The ratio of the desired Meyer-Schuster product to the undesired Rupe product is highly dependent on the reaction conditions. This guide will provide a detailed exploration of these pathways, common side reactions, and practical advice for maximizing the yield of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yielded a mixture of products, with a significant amount of a byproduct that is not my desired this compound. How do I identify the main byproduct and what causes its formation?

A1: The most common byproduct in the rearrangement of 1-Ethynylcyclohexan-1-ol is the product of the Rupe rearrangement, 1-acetyl-2-methylenecyclopentane.[1][2] This occurs because both the Meyer-Schuster and Rupe rearrangements proceed through a common carbocation intermediate. The formation of the Rupe product is favored under harsh acidic conditions and at higher temperatures.

  • Identification: The Rupe product can be identified by its characteristic spectroscopic data. In the 1H NMR spectrum, you will observe signals for a methyl ketone and an exocyclic methylene group. The IR spectrum will show a carbonyl stretch for a non-conjugated ketone.

  • Causality: The Rupe rearrangement is a competing reaction to the Meyer-Schuster rearrangement, particularly with tertiary propargyl alcohols like 1-Ethynylcyclohexan-1-ol.[2] Strong acids and high temperatures promote the formation of the enyne intermediate that leads to the Rupe product.

Q2: My yield of this compound is consistently low, even when I try to control the temperature. What other factors could be contributing to the low yield?

A2: Low yields can be attributed to several factors beyond just the competing Rupe rearrangement.

  • Purity of Starting Material: The purity of your starting material, 1-Ethynylcyclohexan-1-ol, is crucial. Impurities can interfere with the reaction. Ensure your starting material is pure and dry.

  • Catalyst Choice: The choice of acid catalyst is critical. While strong acids like sulfuric acid can be used, they often favor the Rupe pathway. Milder Brønsted acids or Lewis acids can provide better selectivity for the Meyer-Schuster rearrangement.[2]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products and polymerization of the starting material or product. Monitoring the reaction progress by TLC or GC is recommended to determine the optimal reaction time.

  • Water Content: The presence of water can affect the catalytic activity of some Lewis acids and may lead to other side reactions. Using anhydrous solvents and reagents is advisable.

Q3: I am having difficulty separating the desired this compound from the Rupe rearrangement byproduct. What purification strategies are effective?

A3: The separation of these constitutional isomers can be challenging due to their similar molecular weights and polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for separation. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically used. Fine-tuning the solvent polarity is key to achieving good separation.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.

  • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be employed, although this is generally less practical for large quantities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Meyer-Schuster rearrangement for the synthesis of this compound?

A1: The Meyer-Schuster rearrangement is an acid-catalyzed reaction that proceeds through the following steps:

  • Protonation of the hydroxyl group of 1-Ethynylcyclohexan-1-ol.

  • Loss of water to form a resonance-stabilized vinyl cation.

  • Nucleophilic attack of water on the carbocation at the C3 position.

  • Tautomerization of the resulting enol to the more stable ketone, this compound.[2]

Q2: What is the mechanism of the competing Rupe rearrangement?

A2: The Rupe rearrangement also begins with the formation of the same vinyl cation intermediate as the Meyer-Schuster rearrangement. However, instead of being attacked by water at the C3 position, the cation undergoes a rearrangement involving a 1,2-hydride shift and subsequent ring contraction to form a five-membered ring. This is followed by hydration and tautomerization to yield 1-acetyl-2-methylenecyclopentane.[1]

Q3: Can I use a different catalyst to favor the Meyer-Schuster rearrangement over the Rupe rearrangement?

A3: Yes, the choice of catalyst is a key factor in controlling the selectivity of the reaction. While traditional methods use strong Brønsted acids, modern approaches often utilize transition metal or Lewis acid catalysts. Catalysts such as those based on gold, ruthenium, or indium have been shown to promote the Meyer-Schuster rearrangement under milder conditions, thereby suppressing the formation of the Rupe product.[2]

Q4: Are there any other potential side reactions or byproducts I should be aware of?

A4: Besides the Rupe rearrangement, other potential side reactions include:

  • Polymerization: The starting material and/or the product can polymerize under acidic conditions, especially at higher temperatures.

  • Dehydration: Dehydration of 1-Ethynylcyclohexan-1-ol can lead to the formation of 1-ethynylcyclohexene.

  • Favorskii Rearrangement: While less common in this specific synthesis, if any α-halo ketone intermediates were to form (for instance, from the addition of a hydrohalic acid), a Favorskii rearrangement could potentially occur, leading to a ring-contracted carboxylic acid derivative. This is generally not a primary concern under standard Meyer-Schuster conditions.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound via Meyer-Schuster Rearrangement:

This protocol is designed to favor the Meyer-Schuster rearrangement by using a milder acid catalyst and controlled temperature.

Materials:

  • 1-Ethynylcyclohexan-1-ol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1-Ethynylcyclohexan-1-ol (1.0 eq) in anhydrous toluene (0.1 M), add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by TLC or GC.

  • Once the starting material has been consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundthis compoundC₈H₁₀O122.16Not available
1-Ethynylcyclohexan-1-ol1-Ethynylcyclohexan-1-olC₈H₁₂O124.1878-80 / 12 mmHg
1-acetyl-2-methylenecyclopentane1-acetyl-2-methylenecyclopentaneC₈H₁₂O124.18Not available

Visualizations

Diagram 1: Reaction Pathways in the Synthesis of this compound

ReactionPathways A 1-Ethynylcyclohexan-1-ol B Vinyl Cation Intermediate A->B H+, -H2O C This compound (Meyer-Schuster Product) B->C +H2O, Tautomerization (Milder Conditions) D 1-acetyl-2-methylenecyclopentane (Rupe Product) B->D Rearrangement, +H2O, Tautomerization (Harsher Conditions)

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of This compound check_purity Check Purity of 1-Ethynylcyclohexan-1-ol start->check_purity analyze_byproducts Analyze Byproduct Profile (GC-MS, NMR) check_purity->analyze_byproducts purify_starting_material Purify Starting Material check_purity->purify_starting_material Impure high_rupe High Percentage of Rupe Product? analyze_byproducts->high_rupe other_byproducts Other Byproducts (Polymer, Dehydration)? analyze_byproducts->other_byproducts optimize_catalyst Optimize Catalyst: Use Milder Acid (p-TsOH) or Lewis Acid high_rupe->optimize_catalyst Yes optimize_temp Optimize Temperature: Lower Reaction Temperature high_rupe->optimize_temp Yes optimize_time Optimize Reaction Time: Monitor by TLC/GC other_byproducts->optimize_time Yes

Caption: A systematic approach to troubleshooting low product yield.

References

  • Chang, Y.-J., Wang, Z., & Dai, L. (2011).
  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Welcome to the technical support guide for the synthesis of 3-Ethynylcyclohexan-1-one. This molecule is a critical building block in medicinal chemistry and materials science, yet its synthesis via conjugate addition of an acetylide to cyclohexenone can be challenging. Low yields, competitive side reactions, and purification difficulties are common hurdles.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions & Troubleshooting

Q1: My overall yield of this compound is consistently low (<40%). What are the primary factors I should investigate?

Low yields are most often traced back to one of three areas: poor reactivity of the acetylide nucleophile, suboptimal reaction conditions favoring side products, or inefficient workup and purification. The key is to systematically diagnose the issue.

The Chemistry Behind the Problem: The target reaction is a 1,4-conjugate addition (Michael addition) of an acetylide anion to cyclohex-2-en-1-one.[1] This reaction competes with the 1,2-addition to the carbonyl carbon. Furthermore, acetylide anions are strong bases, which can lead to side reactions like enolate formation and subsequent aldol condensations if not properly controlled.[2][3][4] The success of the synthesis hinges on generating a potent nucleophilic acetylide and ensuring conditions that favor the desired 1,4-addition pathway.

Troubleshooting Workflow:

G Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, Crude NMR) Start->Check_SM High_SM High % of Starting Material (Cyclohexenone)? Check_SM->High_SM Yes_SM YES High_SM->Yes_SM No_SM NO High_SM->No_SM Improve_Nuc Focus on Nucleophile Reactivity (See Q2) Yes_SM->Improve_Nuc Side_Products Complex Mixture of Byproducts? No_SM->Side_Products Yes_SP YES Side_Products->Yes_SP No_SP NO (Clean conversion to one major byproduct) Side_Products->No_SP Improve_Selectivity Focus on Reaction Selectivity (See Q3 & Q4) Yes_SP->Improve_Selectivity Improve_Workup Focus on Workup/Purification (See Q5) No_SP->Improve_Workup

Caption: Initial diagnostic workflow for low yield issues.

Q2: My crude reaction analysis shows a large amount of unreacted cyclohexenone. How can I improve the conversion rate?

This issue points directly to insufficient reactivity or quantity of the nucleophile, the lithium acetylide. Acetylides are potent nucleophiles but are also highly sensitive to preparation methods and reaction conditions.[3][5]

The Chemistry Behind the Problem: Monolithium acetylide is typically generated in situ by deprotonating acetylene with a strong base like n-butyllithium (n-BuLi) at low temperatures.[6] Several factors can compromise the quality of this reagent:

  • Moisture: n-BuLi and lithium acetylide are extremely reactive towards water. Trace moisture will quench the reagents.

  • Temperature: At temperatures above -20°C, monolithium acetylide can disproportionate into the less reactive, insoluble dilithium acetylide and acetylene gas, effectively reducing the concentration of your active nucleophile.[6]

  • Stoichiometry: Insufficient n-BuLi will result in incomplete deprotonation of acetylene.

Recommended Protocol for Lithium Acetylide Generation: This protocol is adapted from established procedures for generating amine-free lithium acetylide solutions, which are highly reactive.[6]

ParameterRecommendationRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reagents at low temperatures.
Temperature -78°C (Dry ice/acetone bath)Critical to prevent disproportionation of acetylide.[6]
Reagents n-Butyllithium (n-BuLi), Acetylene gasStandard for clean acetylide formation.
Procedure Slow bubbling of acetylene gas through a stirred solution of n-BuLi in THF at -78°C.Ensures formation of monolithium acetylide without significant side reactions.

Step-by-Step Methodology:

  • Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a septum under an argon or nitrogen atmosphere.

  • Add anhydrous THF and cool the flask to -78°C.

  • Slowly add n-BuLi (e.g., 1.1 equivalents relative to cyclohexenone) via syringe.

  • Bubble dry acetylene gas through the stirred solution for 30-45 minutes. A white precipitate of lithium acetylide should form.

  • Stop the acetylene flow and purge the flask with argon for 10-15 minutes to remove excess dissolved acetylene.

  • Your nucleophile is now ready. Slowly add a solution of cyclohex-2-en-1-one (1.0 eq) in anhydrous THF to the acetylide suspension at -78°C.

Verification: After adding the cyclohexenone and stirring for the appropriate time, quench a small aliquot with saturated NH₄Cl solution and analyze by TLC. The disappearance of the cyclohexenone spot is a direct indicator of successful conversion.

Q3: I'm forming a significant byproduct that I suspect is the 1,2-addition product (1-ethynylcyclohex-2-en-1-ol). How can I favor the desired 1,4-addition?

This is a classic chemoselectivity challenge in enone chemistry. Acetylides can act as both "hard" and "soft" nucleophiles, leading to competition between 1,2-addition (carbonyl attack) and 1,4-addition (conjugate attack).[7][8]

The Chemistry Behind the Problem: According to Hard and Soft Acid and Base (HSAB) theory, the carbonyl carbon is a "harder" electrophilic center, while the β-carbon of the enone is "softer." Lithium acetylides are relatively hard nucleophiles, which can favor the undesired 1,2-addition. To promote 1,4-addition, the electrophilicity of the β-carbon needs to be enhanced, or the nature of the nucleophile must be "softened."

Strategies to Promote 1,4-Addition:

  • Use of a Lewis Acid: Adding a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can coordinate to the carbonyl oxygen.[9] This coordination withdraws electron density, making the β-carbon more electrophilic and thus more susceptible to attack by the nucleophile.[9]

  • Transmetallation to a Cuprate: Converting the "hard" lithium acetylide to a "softer" lithium dialkynylcuprate is a highly effective strategy for promoting conjugate additions.[10]

Optimized Protocol Using a Lewis Acid Additive:

ParameterRecommendationRationale
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂)Effectively activates the enone for 1,4-addition.[9]
Stoichiometry 1.0 - 1.2 equivalentsEnsures full coordination with the cyclohexenone substrate.
Order of Addition Add BF₃·OEt₂ to cyclohexenone first, then add this solution to the acetylide.Pre-complexation of the enone is crucial for activating the β-position before it encounters the nucleophile.
Temperature Maintain -78°CLow temperature suppresses the highly exothermic and often irreversible 1,2-addition pathway.

Workflow Diagram for Improving 1,4-Selectivity:

G Start 1,2-Addition Byproduct Observed Decision Choose Strategy Start->Decision LewisAcid Strategy 1: Lewis Acid Activation (e.g., BF₃·OEt₂) Decision->LewisAcid Simpler Cuprate Strategy 2: Form a 'Soft' Cuprate Nucleophile Decision->Cuprate More Robust Protocol_LA 1. Pre-complex Cyclohexenone with BF₃·OEt₂ at -78°C. 2. Add complex slowly to pre-formed Lithium Acetylide. LewisAcid->Protocol_LA Protocol_Cu 1. Add Cu(I) salt (e.g., CuI) to pre-formed Lithium Acetylide. 2. Add Cyclohexenone to the resulting cuprate solution. Cuprate->Protocol_Cu Result Increased Yield of this compound Protocol_LA->Result Protocol_Cu->Result

Caption: Decision tree for enhancing 1,4-addition selectivity.

Q4: My reaction mixture turns dark brown or black, and the final product is difficult to purify from a tar-like residue. What is causing this decomposition?

Dark coloration and polymerization are typically signs of thermal decomposition or unwanted side reactions involving the highly reactive species present.

The Chemistry Behind the Problem:

  • Aldol Condensation: The enolate of the product, this compound, can be formed if excess strong base is present or if the reaction temperature is too high. This enolate can then react with remaining cyclohexenone or the product itself, leading to high molecular weight oligomers.[4]

  • Acetylene Polymerization: Acetylene and acetylides can undergo polymerization, especially in the presence of trace transition metals or upon warming.

  • Thermal Instability: The enone starting material and the final product can be unstable to prolonged exposure to strong base at elevated temperatures.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction at -78°C from the moment n-BuLi is added until the reaction is quenched. Do not allow the reaction to warm prematurely.

  • Controlled Reagent Addition: Add the cyclohexenone solution dropwise to the acetylide suspension. This maintains a low instantaneous concentration of the electrophile, minimizing self-condensation reactions.

  • Efficient Quenching: Once the reaction is complete (as determined by TLC), quench it promptly at low temperature by adding a proton source like saturated aqueous ammonium chloride (NH₄Cl).[11] This neutralizes the reactive acetylide and any enolates.

  • Use Fresh Reagents: Ensure your n-BuLi is properly titrated and your solvents are rigorously dried. Old or improperly stored reagents can contain impurities that catalyze decomposition.

Q5: What is the best practice for the workup and purification of this compound?

A clean workup is essential for isolating the product in high purity and preventing yield loss. The goal is to efficiently remove inorganic salts and unreacted polar reagents while minimizing product decomposition.

Recommended Workup and Purification Protocol:

Step-by-Step Methodology:

  • Quench: At -78°C, slowly add saturated aqueous NH₄Cl solution to the reaction mixture until no further gas evolution is observed. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether and wash sequentially with:

    • Water (to remove the bulk of inorganic salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic residues).[12]

    • Brine (saturated aqueous NaCl) (to aid in breaking emulsions and drying the organic layer).[12][13]

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12] Use minimal heat to avoid product decomposition.

  • Purification: The crude product is best purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective.

    • Monitoring: Monitor the fractions by TLC, staining with a potassium permanganate (KMnO₄) stain, which will visualize both the ketone and the alkyne functionalities.

References

  • BenchChem.Synthesis of 3-Methylcyclohex-3-en-1-one: An In-depth Technical Guide.
  • Google Patents.WO2010043522A1 - Synthesis of green ketone intermediate.
  • BenchChem.Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide.
  • Chemistry Steps. Reactions of Acetylide Ions. Available at: [Link]

  • Organic Syntheses. Cyclohexanone, 3-methyl-2-(3-propenyl)-. Available at: [Link]

  • BenchChem.Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide.
  • Filo. Statement 1The addition of acetylide ion to cyclohexanone can be... Available at: [Link]

  • Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Available at: [Link]

  • Google Patents.US2858344A - Preparation of 1-ethynylcyclohexanol.
  • Organic Chemistry Portal. Synthesis of substituted carbonyl compounds by 1,4-additions. Available at: [Link]

  • BenchChem.Common side reactions in the methylation of cyclohexanone.
  • Pearson. Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H₃O⁺. Available at: [Link]

  • National Institutes of Health (NIH). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Available at: [Link]

  • National Institutes of Health (NIH). Activation of 2‐Cyclohexenone by BF3 Coordination: Mechanistic Insights from Theory and Experiment. Available at: [Link]

  • Chemistry LibreTexts. 11.11: Reaction of Acetylide Anions. Available at: [Link]

  • OpenOChem Learn. Electrophilic Addition - 1,2 versus 1,4. Available at: [Link]

  • Organic Syntheses. Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Available at: [Link]

  • Chemistry Steps. 1,2 and 1,4 Electrophilic Addition to Dienes. Available at: [Link]

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Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the catalyst selection in coupling reactions involving 3-Ethynylcyclohexan-1-one. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide for Common Coupling Issues

The coupling of this compound, an α,β-unsaturated ketone with a terminal alkyne, presents unique challenges. The presence of multiple reactive sites—the alkyne, the ketone, and the alkene—necessitates careful catalyst and condition selection to avoid undesired side reactions. This section addresses common problems encountered during such coupling reactions, primarily focusing on Sonogashira-type couplings.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium catalyst may be improperly activated or degraded. The active species for Sonogashira coupling is typically a Pd(0) complex.[1][2]- Use a fresh, high-purity palladium source. Common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a reducing agent (often the amine base or a phosphine ligand).[1][3] - Ensure rigorous anaerobic conditions, as oxygen can oxidize the active Pd(0) species. Degas all solvents and reagents thoroughly.[4][5]
Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium center and influencing its reactivity.[6][7][8] For sterically hindered or electron-rich substrates, standard ligands like PPh₃ may not be optimal.- Screen a variety of phosphine ligands with different steric and electronic properties. Bulky, electron-rich ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphines can enhance the rate of oxidative addition.[1] - Consider N-heterocyclic carbene (NHC) ligands, which are strong σ-donors and can be effective alternatives to phosphines.[1][9]
Suboptimal Base: The base is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed variant) or to facilitate the catalytic cycle in copper-free systems.[10]- For standard Sonogashira, triethylamine (TEA) or diisopropylamine (DIPA) are commonly used. Ensure the base is dry and of high purity.[4][5] - For sensitive substrates, consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃, particularly in copper-free protocols.[11]
Reaction Temperature Too Low: Oxidative addition, a key step in the catalytic cycle, can be slow for some substrates at room temperature.[4]- If no reaction is observed, incrementally increase the temperature. A range of 50-100 °C is a good starting point for optimization.[4][12]
Formation of Side Products Glaser-Hay Homocoupling of the Alkyne: This is a common side reaction, especially in the presence of copper co-catalysts and oxygen, leading to the formation of a diyne byproduct.[13][14]- Minimize oxygen in the reaction by using rigorous degassing techniques (e.g., freeze-pump-thaw cycles).[5] - Switch to a copper-free Sonogashira protocol. This eliminates the primary catalyst for Glaser-Hay coupling.[11][15][16]
Michael Addition to the Enone: The amine base or other nucleophiles present can potentially add to the α,β-unsaturated ketone system of this compound.- Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). - Lowering the reaction temperature can sometimes disfavor the Michael addition pathway.
Decomposition of Starting Material: this compound may be unstable under harsh reaction conditions (e.g., high temperatures or strongly basic media).- Screen lower reaction temperatures.[12] - Use milder bases as mentioned above. - Minimize reaction time by monitoring progress closely via TLC or GC-MS.[17][18]
Visualizing the Troubleshooting Process

The following decision tree illustrates a logical workflow for addressing common issues in the coupling of this compound.

troubleshooting_workflow start Start: Low/No Yield check_catalyst Check Catalyst Activity & Conditions start->check_catalyst No Improvement side_products Issue: Side Products Observed start->side_products Yield is okay, but purity is low screen_ligands Screen Ligands (e.g., Buchwald type, NHCs) check_catalyst->screen_ligands No Improvement optimize_base Optimize Base (e.g., DIPA, K2CO3) screen_ligands->optimize_base No Improvement increase_temp Increase Temperature Incrementally optimize_base->increase_temp No Improvement success Success: Optimized Reaction increase_temp->success Improvement glaser_coupling Glaser Homocoupling? side_products->glaser_coupling michael_addition Michael Addition? side_products->michael_addition decomposition Decomposition? side_products->decomposition go_cu_free Switch to Copper-Free Protocol glaser_coupling->go_cu_free change_base Use Hindered, Non-nucleophilic Base (DIPEA) michael_addition->change_base lower_temp Lower Reaction Temperature decomposition->lower_temp go_cu_free->success change_base->success lower_temp->success

Caption: A decision tree for troubleshooting coupling reactions.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for coupling reactions with this compound.

Q1: What is the best initial catalyst system to try for a Sonogashira coupling with this compound?

A1: A reliable starting point is a palladium-phosphine complex with a copper(I) co-catalyst.[2][10] A typical system would be PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-5 mol%), and an amine base like triethylamine (TEA) or diisopropylamine (DIPA) in a solvent such as THF or DMF.[1][3] This classic system is well-documented and effective for a broad range of substrates. However, given the potential for side reactions with an enone, be prepared to move to a copper-free system if homocoupling is observed.

Q2: When should I consider a copper-free Sonogashira reaction?

A2: You should strongly consider a copper-free Sonogashira protocol under the following circumstances:

  • Observation of Glaser-Hay homocoupling: If you detect significant amounts of the diyne byproduct from the self-coupling of this compound, removing the copper co-catalyst is the most direct solution.[11][13]

  • Substrate sensitivity: If your coupling partner contains functional groups that are sensitive to copper, such as certain nitrogen heterocycles or other alkynes, a copper-free method is advantageous.[14]

  • Bioconjugation or pharmaceutical applications: In contexts where copper contamination is a concern, copper-free methods are preferred.[16]

Q3: What are the key differences in catalyst systems for copper-free Sonogashira?

A3: Copper-free systems rely on the palladium catalyst to facilitate all steps of the catalytic cycle.[11] This often necessitates the use of more sophisticated ligands to enhance the catalyst's performance. Key differences include:

  • Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require a ligand to form the active catalytic species.[1]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, cataCXium® A, SPhos) are often employed to promote the oxidative addition and reductive elimination steps.[1]

  • Base: A strong amine base is still typically required, but in some cases, inorganic bases like Cs₂CO₃ or K₃PO₄ can be used.[11]

Q4: My reaction is sluggish. Besides temperature, what can I do to increase the reaction rate?

A4: To accelerate a sluggish reaction, consider the following:

  • Ligand Modification: As discussed, moving to a more electron-rich and sterically demanding ligand can significantly increase the rate of the oxidative addition step, which is often rate-limiting.[1][4]

  • Solvent Effects: The solvent can influence the solubility of the catalyst and reagents, as well as the overall reaction kinetics. While THF and DMF are common, screening other solvents like dioxane or acetonitrile might be beneficial.[4]

  • Concentration: Increasing the concentration of your reactants can sometimes lead to an increased reaction rate, but be mindful of potential side reactions at higher concentrations.

Q5: Can this compound participate in "click" chemistry reactions?

A5: Yes, the terminal alkyne of this compound makes it a suitable substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click" chemistry.[19][20] The most common variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively yields a 1,4-disubstituted 1,2,3-triazole.[21] For biological applications or when copper sensitivity is an issue, a Ruthenium-catalyzed version (RuAAC) can be used to obtain the 1,5-regioisomer.[21][22]

Visualizing the Catalytic Cycles

Sonogashira Coupling (Copper-Catalyzed)

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R¹-X) pd_transmetal R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product_out R¹-C≡C-R² pd_transmetal->product_out cu_x CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide H-C≡C-R² Base cu_acetylide->pd_oxidative cu_acetylide->cu_x

Caption: The interconnected catalytic cycles in a Sonogashira reaction.[1]

Copper-Free Sonogashira Coupling

copper_free_sonogashira pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R¹-X) pd_alkyne_complex [R¹-Pd(II)(C≡CR²)L₂] pd_oxidative->pd_alkyne_complex Alkyne Coordination & Deprotonation (Base) pd_alkyne_complex->pd0 Reductive Elimination product_out R¹-C≡C-R² pd_alkyne_complex->product_out

Caption: A simplified catalytic cycle for copper-free Sonogashira coupling.[11]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling (Copper-Catalyzed)

This protocol provides a starting point for the coupling of an aryl halide with this compound.

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed THF (or DMF) via syringe, followed by degassed triethylamine (3.0 equiv).

  • Substrate Addition: Add this compound (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat as determined by optimization (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted for situations where copper-catalyzed side reactions are problematic.

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe, followed by this compound (1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Biffis, A., et al. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Organometallics. Available at: [Link]

  • Dalton Transactions. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. RSC Publishing. Available at: [Link]

  • Falivene, L., et al. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. ACS Publications. Available at: [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • PubMed Central. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • ACS Publications. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Available at: [Link]

  • National Institutes of Health. (n.d.). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available at: [Link]

  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Ethynylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to streamline your purification process.

Introduction

This compound is a versatile building block in organic synthesis. Its purity is paramount for the success of subsequent reactions. The primary synthetic route to this compound often involves the oxidation of 3-ethynylcyclohexan-1-ol. This process, while generally effective, can lead to a variety of impurities that complicate downstream applications. This guide will equip you with the knowledge to identify and remove these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities typically arise from the oxidation of 3-ethynylcyclohexan-1-ol.[1][2][3] These include:

  • Unreacted Starting Material: 3-Ethynylcyclohexan-1-ol.

  • Over-oxidation Products: Carboxylic acids or other degradation products.

  • Solvent Residues: Remnants from the reaction or workup (e.g., acetone, ethyl acetate, dichloromethane).

  • Catalyst Residues: Traces of the oxidizing agent or other catalytic species.

Q2: My crude NMR shows the presence of the starting alcohol. What is the best way to remove it?

A2: The separation of this compound from its corresponding alcohol, 3-ethynylcyclohexan-1-ol, can be challenging due to their similar polarities.[4] The most effective method is typically column chromatography on silica gel. A carefully selected solvent system will allow for the preferential elution of the ketone, retaining the more polar alcohol on the column.

Q3: Is the ethynyl group stable to common purification techniques?

A3: The ethynyl group is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases, as well as certain transition metal catalysts, can potentially cause isomerization, hydration, or other side reactions.[5][6][7] It is crucial to use neutral or buffered conditions during purification whenever possible.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common technique for purifying ketones, it may not be ideal for separating this compound from 3-ethynylcyclohexan-1-ol due to their potentially close boiling points.[4] However, vacuum distillation can be effective for removing lower-boiling solvent residues or higher-boiling impurities after an initial purification step like column chromatography.[8]

Q5: I'm observing degradation of my compound on the silica gel column. What can I do?

A5: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of the silica.[9] To mitigate this, you can:

  • Neutralize the Silica: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[10]

  • Minimize Contact Time: Employ flash column chromatography to reduce the time the compound spends on the column.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Issue 1: Poor Separation Between Ketone and Alcohol in Column Chromatography

Question: My TLC shows that the ketone and the starting alcohol have very similar Rf values, making separation by column chromatography difficult. What can I do to improve the separation?

Answer: Optimizing your solvent system is key. The goal is to find a mobile phase that allows the ketone to move up the column while the more polar alcohol lags behind.

  • Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[9][10] A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. Run TLCs with a range of solvent ratios to find the optimal separation.

  • Consider a Different Solvent System: If hexane/ethyl acetate is not effective, try a dichloromethane/methanol system, which can offer different selectivity.[9]

  • Column Dimensions: A longer, narrower column can provide better resolution for difficult separations.

Solvent System (v/v) Typical Polarity Application Notes
Hexane / Ethyl AcetateLow to ModerateA good starting point for many separations of moderately polar compounds.[9]
Dichloromethane / MethanolModerate to HighEffective for more polar compounds where hexane/ethyl acetate fails to provide adequate separation.[9]
Toluene / AcetoneModerateCan offer different selectivity compared to ester-based systems.
Issue 2: Product is an Oil Instead of a Crystalline Solid

Question: After purification, my this compound is an oil, but I was expecting a solid. How can I induce crystallization?

Answer: The physical state of a compound can be influenced by residual solvents or minor impurities.

  • High Vacuum Drying: Ensure all solvent has been removed by drying the sample under high vacuum for an extended period.

  • Scratching: Use a glass rod or spatula to scratch the inside of the flask at the surface of the oil.[11] This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the oil to induce crystallization.

  • Recrystallization: If the product is still an oil, it may contain impurities that are inhibiting crystallization. Consider a recrystallization from a suitable solvent system. For cyclohexanone derivatives, light petroleum or a mixture of ether and pentane can be effective.[12]

Issue 3: Low Recovery from Column Chromatography

Question: I'm losing a significant amount of my product during column chromatography. What are the possible causes and solutions?

Answer: Low recovery can be due to several factors, from improper column packing to compound instability.

  • Irreversible Adsorption: Your compound may be strongly and irreversibly adsorbing to the stationary phase. This is more likely if the compound is highly polar or if there are very active sites on the silica gel. Using a less polar eluent to start and gradually increasing the polarity can help. Deactivating the silica with triethylamine may also be beneficial.

  • Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample bypass the majority of the stationary phase, resulting in poor separation and recovery. Ensure the silica gel is packed as a uniform slurry without any air bubbles.[13]

  • Compound Streaking (Tailing): If your compound streaks on the TLC plate, it will also exhibit poor behavior on the column. This can be caused by overloading the column or interactions with the stationary phase. Try loading a smaller amount of crude material or deactivating the silica.

Experimental Protocols

Protocol 1: Column Chromatography for the Removal of 3-Ethynylcyclohexan-1-ol

Objective: To separate this compound from the more polar starting material, 3-Ethynylcyclohexan-1-ol.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[10]

  • Hexane

  • Ethyl acetate

  • Glass chromatography column[13]

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Determine the Optimal Solvent System:

    • Dissolve a small amount of the crude material in a minimal amount of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 9:1).

    • Visualize the plate under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).

    • Adjust the solvent ratio until a good separation between the product and the starting material is observed (typically, the ketone will have a higher Rf than the alcohol).

  • Prepare the Column:

    • Plug the bottom of the column with glass wool or cotton.[13]

    • Add a small layer of sand.[13]

    • Prepare a slurry of silica gel in the chosen eluent.[13]

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[13]

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[9]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

Diagram: Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Select Eluent Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Purity Confirmed Impure Impure Fractions Fractions->Impure Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Diagram: Troubleshooting Logic for Poor Separation

TroubleshootingSeparation Start Poor Separation (Ketone & Alcohol Co-elute) AdjustSolvent Adjust Solvent Ratio (e.g., more hexane) Start->AdjustSolvent CheckTLC Re-evaluate by TLC AdjustSolvent->CheckTLC ChangeSolvent Change Solvent System (e.g., DCM/MeOH) ChangeSolvent->CheckTLC LongerColumn Use Longer/Narrower Column LongerColumn->CheckTLC Success Improved Separation CheckTLC->Success Failure Still Poor Separation CheckTLC->Failure No Improvement Failure->ChangeSolvent Failure->LongerColumn

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]

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  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of cyclohexanone oxime. Retrieved from [Link]

  • Patent Alert. (n.d.). Method for the production of cyclic ketones. Retrieved from [Link]

  • Google Patents. (n.d.). EP2041059B1 - Method for the production of cyclic ketones.
  • Google Patents. (n.d.). EP1645553A1 - Process for the preparation of cyclic ketones.
  • Google Patents. (n.d.). DE958840C - Process for the preparation of cyclohexanone oxime from cyclohexane.
  • PubChem. (n.d.). 3-Ethynylcyclohexan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.
  • YouTube. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from [Link]

  • European Patent Office. (2002). Purification method of cyclohexanone-oxime - EP 1270548 A1. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethynylcyclohexan-1-ol (C8H12O). Retrieved from [Link]

  • Google Patents. (n.d.). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • Chemistry Stack Exchange. (2016). Is the phenyl cation or ethynylium more stable?. Retrieved from [Link]

  • Master Organic Chemistry. (2012). 7 Factors That Stabilize Negative Charge In Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organometallic Chemistry :: Effect of Substituents on Carbanion Stability. Retrieved from [Link]

  • Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Retrieved from [Link]

  • Quora. (2020). How can we understand the stability of carbanion from the value of acidity constant?. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • PubChem. (n.d.). trans-(1R,3R)-3-ethynylcyclohexan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-ethynyl-1-cyclohexanol, 78-27-3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[14]arene Cocrystals Accompanied by Vapochromic Behavior. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Cyclization and rearrangement products from coupling reactions between terminal o-alkynylphenols or o-ethynyl (hydroxymethyl) benzene and 6-halopurines. Retrieved from [Link]

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Technical Support Center: Scale-up Synthesis of 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Ethynylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical industry insights.

Introduction to Synthetic Strategies

The synthesis of this compound on a larger scale typically involves a multi-step process. While a direct one-pot synthesis is not commonly reported for industrial applications, a prevalent and logical two-step approach is the ethynylation of a suitable cyclohexanone precursor followed by a rearrangement or oxidation. A likely pathway involves the formation of an intermediate, 1-ethynylcyclohexanol, which is then converted to the target molecule.

This guide will focus on the challenges and troubleshooting associated with the following probable synthetic routes:

  • Ethynylation of Cyclohexanone: The reaction of cyclohexanone with an acetylide source to form 1-ethynylcyclohexanol.

  • Rearrangement of 1-Ethynylcyclohexanol: Acid-catalyzed rearrangement (Meyer-Schuster or Rupe) of the tertiary alcohol to the desired ketone.

  • Oxidation of 3-Ethynylcyclohexan-1-ol: An alternative route involving the oxidation of the corresponding secondary alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Part 1: Ethynylation of Cyclohexanone

Question 1: We are observing low yields and the formation of significant byproducts during the large-scale ethynylation of cyclohexanone. How can we improve the reaction efficiency?

Answer:

Low yields and byproduct formation in large-scale ethynylation reactions are common challenges that can often be traced back to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Purity and Stoichiometry:

    • Cyclohexanone Purity: Ensure the cyclohexanone starting material is of high purity and free from water or acidic impurities, which can quench the acetylide reagent.[1]

    • Acetylene Source: If using acetylene gas, ensure it is properly purified to remove acetone, which is often used as a stabilizer. For large-scale operations, using a slurry of a pre-formed acetylide, such as sodium acetylide in a suitable solvent like xylene, can offer better control.[2]

    • Stoichiometry: Carefully control the stoichiometry of the acetylide reagent. An excess can lead to the formation of di-addition products, while an insufficient amount will result in incomplete conversion.

  • Reaction Conditions:

    • Temperature Control: The ethynylation of ketones is often exothermic. On a large scale, efficient heat dissipation is critical. A runaway reaction can lead to a host of side reactions and pose a significant safety risk. Employ a reactor with a high surface-area-to-volume ratio and a reliable cooling system.

    • Addition Rate: The slow, controlled addition of cyclohexanone to the acetylide slurry is crucial to manage the exotherm and minimize byproduct formation.

    • Solvent: The choice of solvent is critical. While liquid ammonia is used in classic laboratory procedures, its use on an industrial scale presents significant handling challenges.[3] High-boiling point ethers or hydrocarbons like xylenes are often preferred for slurries of acetylide salts.[2]

  • Work-up Procedure:

    • Quenching: The reaction should be carefully quenched with a proton source, such as ammonium chloride, at a low temperature to avoid vigorous gas evolution and potential exotherms.

    • Extraction: During aqueous work-up, emulsions can form. The use of brine washes and allowing for adequate phase separation time can mitigate this.

Question 2: We are concerned about the safety of handling large quantities of sodium acetylide. What are the best practices for its safe use in a production environment?

Answer:

Sodium acetylide is a highly reactive and potentially hazardous material, and its safe handling is paramount on a large scale. Here are key safety considerations:

  • Handling and Storage:

    • Sodium acetylide is sensitive to moisture and air, and contact with water can lead to the evolution of flammable acetylene gas, accompanied by heat.[2] It should be stored in tightly sealed, rust-inhibited drums under an inert atmosphere (e.g., nitrogen or argon).[2][4]

    • It is often supplied as a dispersion in xylenes or other high-boiling hydrocarbons to improve handling safety.[2]

  • Personal Protective Equipment (PPE):

    • Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times.

  • Reaction Setup and Control:

    • All reactions should be conducted in a well-ventilated area, preferably in a dedicated fume hood or an enclosed reactor system.

    • Use non-sparking tools to prevent ignition of flammable vapors.[4]

    • Ensure all equipment is properly grounded to prevent static discharge.[5]

    • The reaction should be equipped with a robust cooling system and temperature monitoring to control exotherms.

  • Emergency Preparedness:

    • Have appropriate fire extinguishing media readily available (e.g., dry chemical powder). Do not use water on fires involving sodium acetylide.

    • Ensure personnel are trained on emergency procedures for handling spills and fires involving reactive organometallic reagents.

Part 2: Conversion of 1-Ethynylcyclohexanol to this compound

Question 3: We are attempting an acid-catalyzed rearrangement of 1-ethynylcyclohexanol, but are observing a mixture of products, including the undesired α,β-unsaturated methyl ketone. How can we favor the formation of this compound?

Answer:

The acid-catalyzed rearrangement of tertiary propargyl alcohols like 1-ethynylcyclohexanol can proceed via two competing pathways: the Meyer-Schuster rearrangement, which would lead to an α,β-unsaturated aldehyde (not our target), and the Rupe rearrangement, which can lead to α,β-unsaturated methyl ketones.[4][6][7] The formation of this compound from 1-ethynylcyclohexanol is a less common rearrangement and may be prone to the formation of these other byproducts.

Here's how to troubleshoot this issue:

  • Choice of Catalyst:

    • Traditional strong protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) can promote both Meyer-Schuster and Rupe rearrangements.[4]

    • Milder conditions using Lewis acids or transition metal catalysts may offer better selectivity.[4] Experiment with different catalysts and catalyst loadings to find the optimal conditions for the desired transformation.

    • The use of strongly acidic cation-exchange resins has been shown to be effective and environmentally friendly for Rupe-type rearrangements on a large scale, as the catalyst can be easily removed by filtration and potentially recycled.[8]

  • Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. Higher temperatures may favor the formation of undesired byproducts.

    • Solvent: The choice of solvent can influence the reaction pathway. Explore a range of solvents to determine the optimal medium for the desired rearrangement.

  • Byproduct Formation:

    • The formation of an α,β-unsaturated methyl ketone is a known byproduct of the Rupe rearrangement of tertiary α-acetylenic alcohols.[6][7] If this is a major byproduct, it suggests that the reaction conditions are favoring this pathway.

    • Characterize all byproducts to better understand the competing reaction pathways. This information will be crucial for optimizing the reaction conditions.

Question 4: We are considering a Jones oxidation of 3-ethynylcyclohexan-1-ol to synthesize this compound on a large scale. What are the main challenges and how can we address them?

Answer:

The Jones oxidation is a well-established method for oxidizing secondary alcohols to ketones.[9][10][11][12][13] However, scaling up this reaction presents several challenges:

  • Exothermicity and Safety:

    • The Jones oxidation is a highly exothermic reaction.[11] On a large scale, the addition of the Jones reagent must be done slowly and with efficient cooling to prevent a runaway reaction.

    • Chromium(VI) compounds are carcinogenic and highly toxic.[11] Appropriate engineering controls (e.g., closed systems) and personal protective equipment are essential to minimize exposure.

  • Waste Management:

    • The reaction generates significant amounts of chromium waste, which is environmentally hazardous and requires specialized disposal procedures.[9]

    • The chromium waste stream typically needs to be treated to reduce the toxic hexavalent chromium (Cr⁶⁺) to the less toxic trivalent chromium (Cr³⁺), which can then be precipitated as chromium hydroxide.[9]

  • Work-up and Purification:

    • The chromium salts produced during the reaction can be sticky and may complicate the isolation of the product.[9]

    • The product is typically isolated by extraction. The choice of extraction solvent is important to ensure good recovery and ease of separation from the aqueous layer.

  • Alternative, Greener Oxidation Methods:

    • Given the environmental and safety concerns associated with chromium-based oxidants, it is highly recommended to explore alternative, greener oxidation methods for large-scale production. Some potential alternatives include:

      • TEMPO-catalyzed oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite. This method is often milder and avoids the use of heavy metals.

      • Hypervalent iodine reagents: Reagents like Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX) can be effective, although their cost and the atom economy may be considerations for large-scale synthesis.

      • Catalytic aerobic oxidation: Using a transition metal catalyst and air or oxygen as the oxidant is a highly attractive green alternative, though catalyst development and optimization may be required.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: Based on available data for similar compounds, this compound is expected to be a liquid or a low-melting solid at room temperature. Its boiling point will be higher than that of cyclohexanone due to the increased molecular weight. Purification by vacuum distillation is a likely method, but care must be taken to avoid thermal decomposition.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are:

  • Handling of reactive reagents: Especially acetylide sources, which are pyrophoric and react violently with water.[2]

  • Exothermic reactions: Both the ethynylation and oxidation steps can be highly exothermic, requiring careful temperature control to prevent runaway reactions.[11]

  • Flammable solvents: The use of flammable organic solvents necessitates working in a well-ventilated area with proper grounding and bonding of equipment to prevent static discharge.

  • Toxicity of reagents and byproducts: Chromium(VI) compounds used in Jones oxidation are carcinogenic.[11] All chemicals should be handled with appropriate personal protective equipment, and waste streams must be managed responsibly.

Q3: How can we best purify this compound on a large scale?

A3: The choice of purification method will depend on the physical properties of the compound and the nature of the impurities.

  • Distillation: Vacuum distillation is a common method for purifying liquid ketones. However, alkynyl ketones can be thermally sensitive, so it is important to use a high-vacuum system and keep the distillation temperature as low as possible to prevent polymerization or decomposition.

  • Crystallization: If this compound is a solid or can be induced to crystallize, this can be a very effective method for achieving high purity on a large scale. A systematic solvent screening is recommended to find a suitable crystallization solvent system.

  • Chromatography: While effective on a laboratory scale, column chromatography is generally less practical and more expensive for large-scale purification of bulk chemicals. It may be used for very high-purity requirements or for the removal of closely related impurities that are difficult to separate by other means.

Q4: Are there any known byproducts that are particularly challenging to remove?

A4: Specific byproduct information for the large-scale synthesis of this compound is not widely published. However, based on the likely synthetic routes, potential challenging byproducts could include:

  • From ethynylation: Di-ethynylated cyclohexanone or unreacted cyclohexanone.

  • From rearrangement: Isomeric ketones, such as the α,β-unsaturated methyl ketone from the Rupe rearrangement.[4][6][7]

  • From oxidation: Over-oxidation products or unreacted starting alcohol. The separation of these byproducts may require careful optimization of the purification method, such as fractional distillation under high vacuum or multi-step crystallization.

Experimental Protocols and Data

Table 1: Comparison of Oxidation Methods for Secondary Alcohols
Oxidation MethodTypical ReagentsScale-up AdvantagesScale-up Challenges
Jones Oxidation CrO₃, H₂SO₄, AcetoneInexpensive reagents, rapid reaction.[9][10][11][12][13]Highly exothermic, carcinogenic Cr(VI) reagents, hazardous waste stream.[9][11]
TEMPO-catalyzed Oxidation TEMPO, NaOCl, NaBrMilder conditions, avoids heavy metals, greener alternative.Cost of TEMPO, potential for halogenated byproducts.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineHigh yields, mild conditions.Requires low temperatures, evolution of toxic CO gas, unpleasant odor.
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂Mild conditions, high selectivity.Expensive reagent, poor atom economy, potentially explosive.

Visualizations

Workflow for Troubleshooting Low Yield in Ethynylation

Troubleshooting_Ethynylation start Low Yield in Ethynylation reagent_purity Check Reagent Purity (Cyclohexanone, Acetylide) start->reagent_purity stoichiometry Verify Stoichiometry start->stoichiometry temp_control Improve Temperature Control start->temp_control addition_rate Optimize Addition Rate start->addition_rate workup Refine Work-up Procedure start->workup analysis Analyze Byproducts reagent_purity->analysis stoichiometry->analysis temp_control->analysis addition_rate->analysis workup->analysis solution Improved Yield and Purity analysis->solution

Caption: Troubleshooting workflow for low yield in the scale-up of cyclohexanone ethynylation.

Decision Tree for Post-Ethynylation Processing

Post_Ethynylation_Decision_Tree start 1-Ethynylcyclohexanol Intermediate rearrangement Rearrangement Route start->rearrangement oxidation Oxidation Route (Requires prior synthesis of 3-ethynylcyclohexan-1-ol) start->oxidation rupe Rupe Rearrangement rearrangement->rupe meyer_schuster Meyer-Schuster Rearrangement rearrangement->meyer_schuster jones Jones Oxidation oxidation->jones green_ox Greener Oxidation (e.g., TEMPO) oxidation->green_ox product This compound jones->product waste_jones Chromium Waste Stream jones->waste_jones green_ox->product rupe->product byproduct_rupe Risk of α,β-unsaturated methyl ketone byproduct rupe->byproduct_rupe meyer_schuster->product byproduct_ms Risk of α,β-unsaturated aldehyde byproduct meyer_schuster->byproduct_ms

Caption: Decision tree for the conversion of 1-ethynylcyclohexanol to this compound.

References

  • The Rupe Rearrangement: A New Efficient Method for Large-Scale Synthesis of Unsaturated Ketones in the Pilot Plant. ACS Publications. Available at: [Link]

  • Purification. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Sodium Acetylide (20% by weight in Xylenes). Wiley Companies. Available at: [Link]

  • Meyer–Schuster rearrangement. Wikipedia. Available at: [Link]

  • Rupe Rearrgment. Slideshare. Available at: [Link]

  • Rupe Rearrangement. YouTube. Available at: [Link]

  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. PMC. Available at: [Link]

  • Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. ChemRxiv. Available at: [Link]

  • 3-Ethynylcyclohexan-1-ol | C8H12O | CID 23373852. PubChem. Available at: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • Jones Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. NIH. Available at: [Link]

  • Jones oxidation. Wikipedia. Available at: [Link]

  • Ultra Purification of Ionic Liquids by Melt Crystallization. Available at: [Link]

  • Jones Oxidation. J&K Scientific LLC. Available at: [Link]

  • Jones Oxidation. Chemistry Steps. Available at: [Link]

  • 1-Ethynylcyclohexanol | C8H12O | CID 6525. PubChem. Available at: [Link]

  • Industrial production method of 1,3-cyclohexanedione. Google Patents.
  • Analysis and purification of hydrogenation products of resorcinol. ResearchGate. Available at: [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. VeriXiv. Available at: [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC. Available at: [Link]

  • Process-Design Intensification – Direct Synthesis of Adipic Acid in Flow. Aidic. Available at: [Link]

  • Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. ResearchGate. Available at: [Link]

  • Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. PMC. Available at: [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ResearchGate. Available at: [Link]

  • 1-Ethynylcyclohexanol. Wikipedia. Available at: [Link]

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Preventing homocoupling of 3-Ethynylcyclohexan-1-one in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling Side Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and practical solutions for preventing the homocoupling (Glaser coupling) of 3-Ethynylcyclohexan-1-one in cross-coupling reactions. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Minimizing Unwanted Diyne Formation

This section addresses common issues encountered during coupling reactions with this compound, presented in a question-and-answer format.

Question 1: I am observing a significant amount of a dimeric byproduct, presumably the 1,4-disubstituted 1,3-diyne, during my Sonogashira coupling of this compound. What is the likely cause and how can I prevent it?

Answer:

The formation of a 1,3-diyne byproduct is a classic sign of oxidative homocoupling, also known as Glaser coupling.[1][2][3] This side reaction is particularly prevalent when using terminal alkynes in the presence of copper(I) catalysts and an oxidant, which is often atmospheric oxygen.[1][4][5] The mechanism involves the formation of a copper acetylide intermediate which then undergoes oxidative dimerization.[1][2]

Primary Causes & Solutions:

  • Presence of Oxygen: Glaser coupling is an oxidative process. The presence of dissolved oxygen in your solvents or a non-inert atmosphere is a major contributor.

    • Solution: Rigorously deoxygenate all solvents and reagents (e.g., by sparging with argon or nitrogen for 30-60 minutes). It is crucial to maintain a strictly inert atmosphere throughout the reaction setup and duration.[4][6] Some protocols even suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, to drastically diminish homocoupling.[7]

  • Copper(I) Co-catalyst: The copper(I) co-catalyst, while accelerating the desired Sonogashira reaction, is also the primary catalyst for the undesired Glaser coupling.[6][8][9]

    • Solution 1: Copper-Free Sonogashira Conditions. This is the most effective strategy to eliminate Glaser coupling.[6][8] Numerous protocols have been developed that proceed efficiently without a copper co-catalyst, thereby avoiding this side reaction.[6][8]

    • Solution 2: Reduce Copper Catalyst Loading. If a copper co-catalyst is necessary, minimizing its concentration can help favor the cross-coupling pathway. Try reducing the amount of CuI to 1-2 mol%.

  • Slow Rate of Cross-Coupling: If the desired palladium-catalyzed cross-coupling is slow, the alkyne has more time to undergo the competing homocoupling reaction.

    • Solution: Ensure the palladium catalyst is active. Use a high-quality palladium source and appropriate ligand. For challenging substrates, a more active catalyst system may be required. Consider using a pre-catalyst that rapidly forms the active monoligated Pd(0) species.[10]

Question 2: I'm attempting a copper-free Sonogashira coupling, but I'm still observing some homocoupling of my this compound. What could be happening?

Answer:

While less common, homocoupling can still occur in nominally "copper-free" conditions.

Potential Causes & Solutions:

  • Trace Copper Contamination: Commercially available palladium sources or other reagents can contain trace amounts of copper salts, which can be sufficient to catalyze Glaser coupling.[11]

    • Solution: Use high-purity reagents. If contamination is suspected, purifying the reagents may be necessary.

  • Palladium-Mediated Homocoupling: Under certain conditions, palladium itself can promote homocoupling, although this is generally less efficient than the copper-catalyzed pathway.

    • Solution: Optimize your reaction conditions. The choice of base and solvent can significantly influence the selectivity. For copper-free systems, a strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is often used in a suitable solvent like THF or DMF.[12]

Question 3: How does my choice of ligand, base, and solvent affect the formation of the homocoupled byproduct?

Answer:

The choice of ligands, bases, and solvents plays a critical role in directing the reaction toward the desired cross-coupling product and away from homocoupling.

  • Ligands: The ligand on the palladium center influences the rate and efficiency of the cross-coupling catalytic cycle.

    • Expert Insight: Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step in the palladium cycle, which can help the cross-coupling reaction outcompete the homocoupling side reaction.[11][13] Examples include tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands.[10]

  • Bases: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide.

    • Expert Insight: The basicity and steric bulk of the amine base can be tuned. While a base is necessary, an excessively strong or reactive base could potentially favor side reactions. Common choices include triethylamine (TEA), diisopropylamine (DIPA), or DBU.[14] The combination of solvent and base is key; for instance, using diisopropylamine in toluene at elevated temperatures has proven effective for some systems.[12]

  • Solvents: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.

    • Expert Insight: Aprotic polar solvents like DMF or acetonitrile are commonly used. However, for some systems, less polar solvents like toluene or THF may provide better selectivity.[12] The choice of solvent can be highly substrate-dependent, and screening a few options is often worthwhile.[15]

Key Reaction Pathways

The following diagram illustrates the desired Sonogashira cross-coupling pathway versus the undesired Glaser homocoupling pathway for this compound.

G cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling A This compound C Pd(0) Catalyst A->C Coordination E This compound B Aryl/Vinyl Halide (R-X) B->C Oxidative Addition D Cross-Coupled Product C->D Reductive Elimination F Cu(I) Catalyst E->F Forms Copper Acetylide H Homocoupled Dimer (Diyne) F->H Oxidative Dimerization G Oxygen (O2) G->F Promotes

Caption: Competing reaction pathways for this compound.

Parameter Optimization Workflow

Use the following workflow to systematically troubleshoot and optimize your reaction to minimize homocoupling.

Workflow start Start: Homocoupling Observed step1 Implement Strict Inert Atmosphere (Degas Solvents, Ar/N2 Blanket) start->step1 check1 Homocoupling Eliminated? step1->check1 step2 Switch to Copper-Free Sonogashira Protocol check1->step2 No success Success: Optimized Conditions check1->success Yes check2 Homocoupling Eliminated? step2->check2 step3 Optimize Ligand and Base (e.g., Bulky Phosphine, DIPA) check2->step3 No check2->success Yes check3 Significant Improvement? step3->check3 step4 Screen Solvents (THF, Toluene, DMF) check3->step4 No/Minor check3->success Yes step4->success Yes fail Consult Further Literature for Substrate-Specific Issues step4->fail No

Caption: A systematic workflow for troubleshooting homocoupling.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to eliminate the primary cause of homocoupling by omitting the copper co-catalyst.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Diisopropylamine - DIPA)

  • Anhydrous, deoxygenated solvent (e.g., THF or Toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst and ligand.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Via syringe, add the anhydrous, deoxygenated solvent (e.g., THF, to make a ~0.1 M solution).

  • Finally, add the deoxygenated base (DIPA, 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Parameter Selection Guide

ParameterRecommended Condition for Minimizing HomocouplingRationale
Catalyst System Copper-Free Palladium System (e.g., Pd(PPh₃)₂Cl₂/PPh₃)Eliminates the primary catalyst for Glaser coupling.[6][8]
Atmosphere Strictly Inert (Argon or Nitrogen) Glaser coupling is an oxidative process requiring O₂.[4]
Solvent/Reagents Thoroughly Deoxygenated Removes dissolved oxygen which acts as the oxidant.
Base Amine Base (e.g., DIPA, TEA) Required for alkyne deprotonation in both pathways; choice can affect selectivity.
Temperature Room Temperature to Moderate Heat (40-80 °C) Higher temperatures can sometimes favor side reactions. Start mild.[16]
Ligand Bulky, Electron-Rich Phosphines Can accelerate the desired cross-coupling, making it more competitive.[11][13]

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group on the alkyne to prevent homocoupling?

A1: Yes, protecting the terminal alkyne, for example with a trimethylsilyl (TMS) group, is a very effective strategy. The TMS-protected alkyne will not undergo Glaser coupling. You would perform the Sonogashira coupling and then deprotect the TMS group in a subsequent step. This adds steps to your synthesis but can be a robust solution if other methods fail.

Q2: Is the ketone functional group on this compound likely to interfere with the coupling reaction?

A2: The ketone is generally a robust functional group that is tolerant of most Sonogashira coupling conditions. However, under very harsh basic conditions or with certain catalysts, side reactions at the alpha-position of the ketone (e.g., aldol-type reactions) could theoretically occur, though this is not common under standard Sonogashira protocols.

Q3: My reaction is very slow under copper-free conditions. What is the first thing I should change?

A3: If the reaction is slow, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-limiting step.[17] Before resorting to adding a copper co-catalyst, try increasing the temperature or switching to a more electron-rich and bulky ligand to accelerate this step.[11][13] Using a more reactive aryl iodide instead of an aryl bromide or chloride will also significantly increase the reaction rate.[6]

Q4: Are there alternatives to Sonogashira coupling for this type of transformation?

A4: While Sonogashira is the most common, other coupling reactions exist. For instance, the Heck alkynylation is mechanistically related and can be an alternative. However, for the direct coupling of a terminal alkyne with an aryl/vinyl halide, optimizing the Sonogashira reaction is typically the most direct path to success.

References

  • Faraday Discussions. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Publishing. Retrieved from [Link]

  • Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • The Journal of Physical Chemistry C. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. ACS Publications. Retrieved from [Link]

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(22), 8750-8753. Retrieved from [Link]

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  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

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  • Organic Letters. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. Retrieved from [Link]

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  • Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free Coupling of Alkynes with α-Bromo Carbonyl Compounds: An Efficient Approach towards β,γ-Alkynoates and Allenoates. Retrieved from [Link]

  • Wikipedia. (2023). Glaser coupling. Retrieved from [Link]

  • Nature. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Retrieved from [Link]

  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 3-Ethynylcyclohexan-1-one: A Comparative Study of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Synthesis

In the landscape of pharmaceutical and chemical synthesis, 3-Ethynylcyclohexan-1-one serves as a versatile intermediate and building block. Its unique structure, featuring both a ketone and a terminal alkyne, allows for a variety of subsequent chemical modifications. However, the reliability and reproducibility of these downstream reactions are intrinsically linked to the purity of this starting material. Even trace impurities can lead to unwanted side reactions, decreased yields, and compromised final product quality.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, offering field-proven insights to guide your analytical strategy.

Foundational Principles: Choosing the Right Tool for the Job

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a semi-volatile compound with moderate polarity, making it amenable to analysis by both HPLC and GC-MS. The choice between them often depends on the specific goals of the analysis—be it routine purity assessment or in-depth impurity identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reverse-phase HPLC is the method of choice. It excels at separating compounds with a wide range of polarities and is particularly well-suited for quantifying non-volatile or thermally sensitive impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1][2][3] It is ideal for the analysis of volatile and semi-volatile compounds.[1][2][3][4][5] The key advantage of GC-MS lies in its ability to provide structural information about the separated components, facilitating the confident identification of unknown impurities.

Comparative Performance Analysis: HPLC vs. GC-MS

An objective comparison requires a look at key analytical performance metrics. The following table summarizes the typical performance of well-developed HPLC and GC-MS methods for the purity analysis of this compound.

Parameter HPLC-UV GC-MS Insight from the Field
Purity Assay (Area %) > 99.5%> 99.5%Both techniques are excellent for determining the purity of the main component.
Limit of Detection (LOD) ~0.01%~0.005%GC-MS generally offers superior sensitivity for volatile impurities.
Limit of Quantification (LOQ) ~0.03%~0.015%Lower LOQ in GC-MS allows for more accurate quantification of trace impurities.
Precision (%RSD) < 1.0%< 1.5%HPLC often demonstrates slightly better injection-to-injection precision.
Impurity Identification Tentative (based on retention time)Confident (based on mass spectra)GC-MS is the gold standard for identifying unknown volatile impurities through library matching.[1]
Analysis Time 15-25 minutes20-30 minutesRuntimes are comparable, but sample preparation for HPLC can be faster.

Method Development and Validation: A Scientist's Perspective

The development of a robust analytical method is a systematic process. Here, we outline the rationale behind the key choices for both HPLC and GC-MS methodologies.

HPLC Method Development

The goal for the HPLC method is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities.

  • Column Selection: A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention and separation for moderately polar compounds. A common dimension is 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase: A gradient of water and acetonitrile is typically used. Acetonitrile is a common organic modifier that provides good peak shape for ketones. A small amount of acid, like phosphoric acid, can be added to the mobile phase to improve peak symmetry.

  • Detection: UV detection at a wavelength where the ketone chromophore absorbs, typically around 210 nm, is suitable for quantification.

GC-MS Method Development

For GC-MS, the primary objective is to ensure the thermal stability of the analyte and achieve good separation of volatile impurities.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. These columns are robust and provide good general-purpose separation. A 30 m x 0.25 mm x 0.25 µm column is standard.

  • Inlet Parameters: A split injection is used to avoid overloading the column. The inlet temperature must be high enough to ensure complete volatilization without causing thermal degradation.

  • Oven Program: A temperature gradient is employed to first elute highly volatile impurities, followed by the main analyte, and finally any less volatile components.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra that can be searched against commercial libraries (e.g., NIST).

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[6][7][8][9]

HPLC Purity Method

System Suitability: Before sample analysis, a system suitability solution (a diluted standard of this compound) is injected five times. The %RSD of the peak area should be ≤ 2.0%.[10][11][12][13]

Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to create a 0.5 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis: Integrate all peaks and calculate the area percent of this compound.

GC-MS Purity Method

System Suitability: A system suitability check is performed by injecting a standard solution to ensure proper chromatographic performance and MS sensitivity.[10][13][14]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Scan Range: 40-400 amu

  • Data Analysis: Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks. Calculate the area percent purity.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~25 mg of sample prep2 Dissolve in 50 mL of Acetonitrile prep1->prep2 Volumetric Flask analysis1 Inject 10 µL onto C18 Column prep2->analysis1 0.5 mg/mL solution analysis2 Gradient Elution (Water/ACN) analysis1->analysis2 analysis3 UV Detection at 210 nm analysis2->analysis3 data1 Integrate Peaks in Chromatogram analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: HPLC analytical workflow for purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL solution in Dichloromethane analysis1 1 µL Split Injection (50:1) prep1->analysis1 analysis2 Temperature Programmed Separation on DB-5ms analysis1->analysis2 analysis3 Mass Spectrometry Detection (40-400 amu) analysis2->analysis3 data1 Identify Peaks by Retention Time & Mass Spectra analysis3->data1 data2 NIST Library Search for Impurities data1->data2 data3 Calculate Area % Purity data2->data3

Caption: GC-MS analytical workflow for purity analysis and impurity identification.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound. The choice of method should be guided by the specific analytical needs.

  • For routine quality control and purity assessment, where the impurity profile is well-characterized, HPLC-UV is often the more efficient and cost-effective choice due to its high precision and simpler sample preparation.

  • For impurity profiling, method development, and troubleshooting, GC-MS is indispensable. Its ability to provide structural information is crucial for identifying unknown impurities, which is a critical step in process development and for ensuring the safety of the final product.

In a comprehensive quality control strategy, these techniques are often used synergistically. HPLC provides robust quantification of the main component and known impurities, while GC-MS is employed to investigate any new or unknown peaks that may appear, ensuring a complete and thorough understanding of the sample's purity.

References

  • Frontiers. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. [Link]

  • PubMed. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • MicroSolv. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • ECA Academy. System Suitability for USP Chromatographic Methods. [Link]

  • Separation Science. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

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A Comparative Analysis of the Reactivity of 3-Ethynylcyclohexan-1-one Against Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of modern organic synthesis, bifunctional molecules that offer multiple avenues for chemical transformation are of paramount importance. 3-Ethynylcyclohexan-1-one is one such molecule, incorporating both a terminal alkyne and a ketone within a cyclic scaffold. This unique architecture makes it a valuable building block in medicinal chemistry and materials science, where the alkyne can serve as a handle for coupling reactions and the ketone allows for subsequent derivatization.

This guide provides a comprehensive comparison of the reactivity of this compound with other common terminal alkynes, such as aliphatic (e.g., 1-hexyne) and aromatic (e.g., phenylacetylene) analogues. We will dissect the fundamental electronic and steric factors governing its reactivity and provide supporting experimental frameworks for key transformations, including Sonogashira couplings, azide-alkyne cycloadditions (Click Chemistry), and nucleophilic additions. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively utilize this versatile reagent.

Fundamental Principles Governing Terminal Alkyne Reactivity

The reactivity of a terminal alkyne is primarily dictated by the electronic environment of the C≡C triple bond and the acidity of the terminal alkyne proton. These features are influenced by the nature of the substituent attached to the alkyne.

Acidity and Acetylide Anion Formation

The hydrogen atom on a terminal alkyne is significantly more acidic than those on alkenes or alkanes. This is due to the sp-hybridization of the carbon atom, which has 50% s-character.[1] The increased s-character means the electrons in the sp orbital are held closer to the nucleus, stabilizing the resulting conjugate base (the acetylide anion) after deprotonation.[1]

Terminal alkynes typically have a pKa value of around 25-26, allowing them to be deprotonated by strong bases like sodium amide (NaNH₂) to form a potent carbon-centered nucleophile.[2] This acetylide anion is crucial for C-C bond-forming reactions.

In this compound, the ketone group at the 1-position exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclohexane ring. This effect, while attenuated by the distance, will slightly increase the acidity of the alkyne proton compared to a simple alkyl-substituted alkyne. This enhanced acidity can facilitate its deprotonation under milder basic conditions.

Diagram 1: Factors Influencing Alkyne Reactivity This diagram illustrates the key structural features of this compound and how they compare to other alkynes in determining overall reactivity.

G cluster_0 This compound cluster_1 Comparison Alkynes cluster_2 Reactivity Implications a Structure mol b Key Features feat1 Electron-Withdrawing Ketone (-I Effect) feat2 Moderate Steric Hindrance (Cyclohexyl Ring) reactivity1 Enhanced Acidity (Easier Deprotonation) feat1->reactivity1 influences reactivity3 Potential for Intramolecular Reactions feat1->reactivity3 feat3 Terminal Alkyne (sp-C-H) (pKa ~24-25, slightly acidic) reactivity2 Modified Catalytic Cycles (e.g., Sonogashira) feat2->reactivity2 affects feat3->reactivity1 feat3->reactivity2 alkyne1 Phenylacetylene (Aromatic) alkyne1->reactivity2 alkyne2 1-Hexyne (Aliphatic) alkyne2->reactivity2

Caption: Key structural features influencing the reactivity of this compound.

Electronic and Steric Effects

Both electronic and steric effects play a crucial role in modulating the reactivity of alkynes in transition-metal-catalyzed reactions.[3][4]

  • Electronic Effects: The electron-withdrawing ketone in this compound can influence the electron density of the alkyne. In reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a more electron-rich alkyne generally reacts faster. Therefore, this compound might exhibit slightly attenuated reactivity compared to electron-rich alkyl alkynes but comparable or slightly higher reactivity than strongly electron-deficient alkynes.

  • Steric Effects: The cyclohexane ring presents a moderate level of steric bulk around the alkyne. While the linear geometry of the alkyne functional group minimizes direct steric hindrance, the flanking ring can influence the approach of bulky reagents or catalysts.[5] This effect is generally less pronounced than in highly branched structures like 3,3-dimethyl-1-butyne but more significant than in a linear alkyne like 1-hexyne.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will evaluate the expected performance of this compound against phenylacetylene and 1-hexyne in three common, high-impact reaction classes.

Alkyne TypeStructurepKa (approx.)Key Features
This compound Cyclic, Ketone-functionalized~24-25Moderate sterics; electron-withdrawing group (-I effect)
Phenylacetylene Aromatic~28.8Conjugated π-system; moderate sterics
1-Hexyne Aliphatic (Linear)~25Low steric hindrance; neutral electronic profile

Table 1: Comparison of properties for representative terminal alkynes.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[6][7] The reaction is fundamental in the synthesis of pharmaceuticals and conjugated materials.

Reactivity Comparison:

  • 1-Hexyne: Typically reacts efficiently due to minimal steric hindrance and facile oxidative addition.

  • Phenylacetylene: Also highly reactive, benefiting from the electronic properties of the aromatic ring.

  • This compound: Expected to be an excellent substrate. The slightly enhanced acidity facilitates the formation of the copper(I) acetylide intermediate, a key step in the copper catalytic cycle.[7] The moderate steric profile of the cyclohexyl ring is not expected to significantly impede the catalytic process. The primary advantage is the retention of the ketone functionality, which is stable under typical Sonogashira conditions (amine base, room temperature to mild heating) and available for post-coupling modification.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling This diagram outlines the generally accepted mechanism for the Sonogashira cross-coupling reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)-X (trans-complex) pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)-C≡CR² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-C≡C-R² pdiib->product cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R² cu_cycle->cu_acetylide alkyne H-C≡C-R² alkyne->cu_cycle Base, Cu(I)X cu_acetylide->pdiia from Cu cycle aryl_halide R¹-X aryl_halide->pdiia

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is the cornerstone of "click chemistry".[8] The copper(I)-catalyzed version (CuAAC) is the most prominent, valued for its high yield, specificity, and tolerance of a wide range of functional groups.[9][10]

Reactivity Comparison:

  • 1-Hexyne: Serves as a standard substrate with good reactivity.

  • Phenylacetylene: Can exhibit variable reactivity depending on the conditions but is generally a reliable substrate.

  • This compound: The inductive electron-withdrawing effect of the ketone slightly reduces the electron density of the alkyne π-system. In the CuAAC mechanism, the reaction is often accelerated by more electron-rich alkynes. Consequently, this compound may react slightly slower than 1-hexyne. However, the reaction is still expected to proceed to completion with high efficiency, and the difference in rate is often synthetically irrelevant. The ketone is fully compatible with standard CuAAC conditions (e.g., CuSO₄/sodium ascorbate in H₂O/t-BuOH).

Nucleophilic Addition to the Alkyne

While less common than transition metal-catalyzed reactions, direct nucleophilic addition to activated alkynes is a powerful transformation.[11][12] Terminal alkynes themselves are not typically electrophilic enough for this reaction unless conjugated to a strong electron-withdrawing group (e.g., a ketone in an ynone).

For this compound, the primary mode of nucleophilic reactivity involves the acetylide anion . After deprotonation with a strong base, the resulting nucleophile can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides).

Reactivity Comparison:

  • The key differentiator for this compound is not the reactivity of the alkyne itself, but the presence of the ketone. This allows for tandem or sequential reactions. For example, one could first perform a Sonogashira coupling at the alkyne, then perform a Wittig reaction or reductive amination at the ketone, building molecular complexity in a controlled manner. This bifunctional nature is a significant advantage over simple monofunctional alkynes like 1-hexyne or phenylacetylene.

Experimental Protocols: A Self-Validating System

Trustworthy protocols incorporate checkpoints for reaction monitoring and clear steps for purification. Below is a representative, self-validating protocol for the Sonogashira coupling of this compound.

Diagram 3: Experimental Workflow for Sonogashira Coupling A step-by-step visual guide to the protocol described below.

Workflow start Start: Assemble Glassware (N₂ Atmosphere) reagents Add Pd catalyst, CuI, Aryl Halide (Ar-I), and Solvent (THF/Et₃N) start->reagents alkyne_add Add this compound (1.1 eq) dropwise at 0°C reagents->alkyne_add warm Warm to Room Temperature and Stir for 4-12h alkyne_add->warm monitor Monitor Reaction Progress (TLC or GC-MS) warm->monitor monitor->warm Incomplete workup Quench with aq. NH₄Cl and perform liquid-liquid extraction monitor->workup Reaction Complete purify Purify by Flash Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End: Isolated Product characterize->end

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

1. Materials:

  • This compound (1.1 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Solvents: Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 2:1 ratio.

2. Reaction Setup (Self-Validating System):

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the THF/Et₃N solvent mixture via syringe and stir to dissolve the solids. The solution should be a yellow-orange slurry.

  • Prepare a small TLC plate with a spot of the starting aryl halide solution to serve as a baseline (TLC Checkpoint 1).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of this compound in a small amount of THF dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

3. Reaction Monitoring:

  • After 1 hour, take a small aliquot from the reaction mixture, quench it with a drop of water, extract with ethyl acetate, and spot it on a TLC plate alongside the starting material spot. Develop the plate (e.g., in 20% ethyl acetate/hexanes). A new, lower Rf spot corresponding to the product should be visible (TLC Checkpoint 2).

  • Continue to stir the reaction at room temperature, monitoring by TLC every 1-2 hours until the starting 4-iodoanisole spot is consumed (typically 4-12 hours).

4. Workup and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the solvent.

  • Resuspend the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Conclusion

This compound presents a compelling reactivity profile that positions it as a highly valuable synthetic intermediate. While its core alkyne reactivity in hallmark transformations like Sonogashira couplings and azide-alkyne cycloadditions is robust and comparable to standard aliphatic or aromatic alkynes, its true strength lies in its bifunctionality. The presence of an electron-withdrawing ketone slightly enhances the acidity of the terminal proton, facilitating acetylide formation. The ketone moiety is chemically orthogonal under the conditions of many alkyne-centric reactions, preserving it as a handle for subsequent, creative synthetic elaborations. For researchers in drug discovery and materials science, this ability to build molecular complexity in a stepwise manner makes this compound a superior choice over simpler, monofunctional alkynes.

References

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The Rising Profile of Ethynyl-Containing Cyclohexanones in Bioactivity Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the relentless pursuit of novel molecular scaffolds with potent and selective biological activity is paramount. Among the myriad of structures under investigation, cyclohexanone derivatives have consistently emerged as a versatile platform for the synthesis of bioactive compounds. The introduction of an ethynyl group to this core structure presents a particularly compelling modification, offering a unique combination of steric and electronic properties that can profoundly influence biological interactions. This guide provides a comparative analysis of the biological activity of ethynyl-containing cyclohexanone analogs, with a specific focus on their potential as anticancer and antimicrobial agents.

It is important to note that while the 3-ethynylcyclohexan-1-one scaffold is of significant interest, publicly available data on the specific biological activities of its derivatives are limited. Therefore, this guide will draw upon data from closely related ethynyl-containing cyclic ketones and other cyclohexanone derivatives to provide a comprehensive and insightful overview for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind their activity, compare their performance with alternative compounds, and provide detailed experimental protocols to support further investigation.

The Ethynyl Group: A Key Player in Bioactivity

The incorporation of an ethynyl (C≡CH) group into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance biological activity.[1] This small, rigid, and linear functional group can participate in a variety of non-covalent interactions, including hydrogen bonding and van der Waals forces, within enzyme active sites or receptor binding pockets.[1] Furthermore, terminal alkynes can act as mechanism-based inhibitors, forming covalent adducts with enzyme targets, leading to irreversible inhibition.[2] This has been particularly effective in the development of inhibitors for cytochrome P450 enzymes and various kinases.[1][2] The unique electronic nature of the triple bond can also influence the overall polarity and metabolic stability of a compound.

Comparative Analysis of Biological Activity

The biological activities of cyclohexanone derivatives are diverse, ranging from antimicrobial to potent cytotoxic effects against cancer cell lines.[3][4] The introduction of an ethynyl moiety is anticipated to modulate these activities, potentially leading to enhanced potency and selectivity.

Anticancer Activity: A Focus on Cytotoxicity

To provide a practical comparison, the table below presents hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines, alongside a known anticancer drug, Cisplatin, for reference. These hypothetical values are based on the observed activities of other functionalized cyclohexanone compounds and serve to illustrate the potential of this chemical class.

Table 1: Comparative Cytotoxic Activity (IC50, µM) of Hypothetical this compound Derivatives

CompoundDerivative TypeHT-29 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
EC-1 Phenyl-substituted8.512.315.1
EC-2 Pyridyl-substituted5.27.89.5
EC-3 Thienyl-substituted6.89.111.4
Cisplatin Standard Drug2.63.54.8

Note: The values for EC-1, EC-2, and EC-3 are hypothetical and for illustrative purposes only, based on trends observed in related compound series.

The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the cyclohexanone ring and any appended aromatic or heterocyclic moieties significantly influence their cytotoxic potency.

Antimicrobial Activity: Combating Pathogenic Microbes

Cyclohexanone derivatives have also been investigated for their antimicrobial properties.[3] The lipophilicity and electronic properties conferred by substituents play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets. Again, while specific data for this compound derivatives is sparse, the broader class of cyclohexanones has shown activity against both Gram-positive and Gram-negative bacteria.

Below is a comparative table of hypothetical Minimum Inhibitory Concentration (MIC, µg/mL) values for this compound derivatives against representative bacterial strains, with Ciprofloxacin included as a standard antibiotic.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical this compound Derivatives

CompoundDerivative TypeS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
EC-A Amino-substituted163264
EC-B Halogen-substituted81632
EC-C Nitro-substituted4816
Ciprofloxacin Standard Drug0.50.0150.25

Note: The values for EC-A, EC-B, and EC-C are hypothetical and for illustrative purposes only, based on trends observed in related compound series.

Mechanistic Insights: Potential Modes of Action

The biological activities of ethynyl-containing cyclohexanone derivatives are likely mediated by their interaction with specific cellular targets. In the context of cancer, these compounds could potentially inhibit key enzymes involved in cell proliferation and survival, such as kinases or histone deacetylases. The ethynyl group, as a potential Michael acceptor, could also engage in covalent interactions with nucleophilic residues in enzyme active sites.

One of the key signaling pathways often dysregulated in cancer is the Nuclear Factor-kappa B (NF-κB) pathway. This pathway plays a critical role in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a validated strategy for cancer therapy. It is plausible that ethynyl-cyclohexanone derivatives could exert their anticancer effects by modulating this pathway.

NF_kB_Pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK IL1R->IKK IkB IκB IKK->IkB Inhibits phosphorylation IKK->IkB IkB_P P-IκB IkB->IkB_P Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_P->Proteasome DNA DNA NFkB_active->DNA Translocation NFkB_active->DNA Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Ethynyl_Cyclohexanone This compound Derivatives Ethynyl_Cyclohexanone->IKK Potential Inhibition

Caption: Potential mechanism of action via NF-κB pathway inhibition.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of novel compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h (cell adherence) cell_seeding->incubation1 treatment Add test compounds (various concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis end End analysis->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

MIC_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate with compounds & bacteria prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate 18-24h at 37°C inoculate_plate->incubation visual_inspection Visually inspect for bacterial growth (turbidity) incubation->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for determining MIC via broth microdilution.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent. Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The exploration of this compound derivatives and their analogs represents a promising frontier in the quest for novel bioactive molecules. The strategic incorporation of the ethynyl group into the versatile cyclohexanone scaffold holds the potential to yield compounds with enhanced potency and unique mechanisms of action against cancer cells and pathogenic microbes. While the current body of literature on this specific subclass is nascent, the foundational knowledge from related cyclohexanone and ethynyl-containing compounds provides a strong rationale for their continued investigation.

The experimental protocols and mechanistic hypotheses presented in this guide are intended to serve as a robust framework for researchers entering this exciting field. Future studies should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to elucidate clear structure-activity relationships. A deeper understanding of their molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The insights gained from such research will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450. (n.d.). National Institutes of Health. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). PubMed. [Link]

  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (2018). PubMed. [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). National Institutes of Health. [Link]

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A Spectroscopic Comparison of 3-Ethynylcyclohexan-1-one and its Saturated Analogues: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic analysis of 3-Ethynylcyclohexan-1-one, a versatile bifunctional organic building block. Due to the limited availability of public domain experimental spectra for this compound, this guide will leverage established spectroscopic principles to predict its spectral characteristics. These predictions will be objectively compared against the verified experimental data of its saturated analogues, cyclohexanone and 3-methylcyclohexanone, to provide a clear framework for structural identification and differentiation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on spectroscopic methods for molecular characterization.

Introduction: The Structural Significance

Cyclohexanone and its derivatives are fundamental scaffolds in organic chemistry. The introduction of an ethynyl group, as in this compound, imparts unique chemical reactivity and stereochemical properties, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and natural products. The alkyne moiety can participate in a wide array of reactions (e.g., click chemistry, Sonogashira coupling), while the ketone provides a handle for nucleophilic additions and alpha-functionalization. Accurate spectroscopic characterization is therefore paramount to confirm the structure and purity of these compounds.

This guide will dissect the expected and observed signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By understanding how the introduction of the methyl and, predictively, the ethynyl group alters the spectroscopic landscape of the cyclohexanone core, researchers can gain confidence in their analytical assessments.

Comparative Spectroscopic Analysis

The core of our analysis lies in comparing the spectral features of our target compound with its well-characterized analogues. The presence of the ketone (C=O) and the carbon-carbon triple bond (C≡C) in this compound is expected to produce highly diagnostic signals.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is invaluable for identifying key functional groups. The most prominent feature in the spectra of these compounds is the carbonyl (C=O) stretching vibration.

  • Cyclohexanone : Exhibits a strong, sharp absorption peak around 1715 cm⁻¹, which is characteristic of a saturated six-membered cyclic ketone.[1][2]

  • 3-Methylcyclohexanone : The C=O stretch is observed at a similar frequency, typically around 1712-1715 cm⁻¹. The methyl substitution at the 3-position does not significantly alter the electronic environment of the carbonyl group.

  • This compound (Predicted) : The C=O stretch is predicted to be in the same region, ~1715 cm⁻¹, as the non-conjugated ethynyl group has a minimal electronic effect on the ketone. However, two additional, highly diagnostic peaks are expected:

    • A sharp, weak to medium absorption around 2100-2260 cm⁻¹ corresponding to the C≡C triple bond stretch .[3]

    • A strong, sharp absorption around 3300 cm⁻¹ for the ≡C-H terminal alkyne stretch .[3] The presence of both of these peaks would be definitive proof of the terminal ethynyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The chemical shifts of protons on the cyclohexanone ring are influenced by their proximity to the electron-withdrawing carbonyl group and, in the case of our target molecule, the magnetically anisotropic alkyne group.

  • Cyclohexanone : The spectrum is relatively simple. The four protons alpha to the carbonyl (at C2 and C6) are deshielded and appear as a multiplet around δ 2.35 ppm. The remaining six protons (at C3, C4, C5) are more shielded and appear as a complex multiplet around δ 1.55-2.07 ppm.[4][5]

  • 3-Methylcyclohexanone : The spectrum becomes more complex. The methyl group introduces a doublet around δ 1.03 ppm. The protons on the ring are shifted, with a complex series of multiplets appearing between δ 1.35 and 2.37 ppm.[6]

  • This compound (Predicted) :

    • Acetylenic Proton (≡C-H) : A sharp singlet is predicted to appear around δ 2.0-3.0 ppm . This unique signal is highly characteristic of a terminal alkyne.[7]

    • Alpha Protons (C2-H, C6-H) : The protons alpha to the ketone will be the most downfield, likely appearing as multiplets in the δ 2.2-2.6 ppm range.

    • Ring Protons : The remaining ring protons will produce a complex series of multiplets. The proton at C3, now bonded to the ethynyl group, will have its signal shifted downfield due to the substituent's electronegativity.

    • Anisotropic Effect : The most fascinating predictive feature is the magnetic anisotropy of the alkyne group. The circulating π-electrons of the triple bond generate a local magnetic field that creates shielding and deshielding cones. Protons located in the shielding cone (along the axis of the triple bond) are shifted upfield, while those in the deshielding cone (to the sides) are shifted downfield. This can lead to unexpected chemical shifts for the ring protons depending on their spatial relationship to the alkyne.[8][9]

¹³C NMR allows for the direct observation of the carbon framework.

  • Cyclohexanone : Shows three distinct signals: the carbonyl carbon at a very downfield position (δ ~211 ppm), the alpha carbons (C2/C6) at δ ~42 ppm, and the beta/gamma carbons (C3/C5 and C4) appearing between δ 25-27 ppm.[10][11]

  • 3-Methylcyclohexanone : Due to the loss of symmetry, more signals are observed. The carbonyl carbon remains around δ ~211 ppm. The methyl carbon appears upfield (~22 ppm), and the ring carbons show a greater dispersion of signals between δ 25-50 ppm.[12][13]

  • This compound (Predicted) :

    • Carbonyl Carbon (C=O) : Expected to be highly deshielded, appearing around δ 208-212 ppm .[2]

    • Alkynyl Carbons (C≡C) : Two distinct signals are predicted in the range of δ 70-90 ppm . The terminal carbon (≡C-H) is typically more shielded than the internal carbon.[2][14] The presence of these two signals is a key identifier.

    • Ring Carbons : The eight carbons of the molecule should give rise to eight distinct signals, reflecting the lack of symmetry. The carbons alpha to the ketone (C2, C6) are expected around δ 40-50 ppm, while the other sp³ carbons of the ring will appear further upfield.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

  • Cyclohexanone : The molecular ion peak (M⁺) is observed at m/z = 98. A characteristic fragmentation pattern for cyclic ketones involves alpha-cleavage. A prominent fragment is often seen at m/z = 55.[7][15]

  • 3-Methylcyclohexanone : The molecular ion peak is at m/z = 112. The fragmentation is more complex, but a key fragment at m/z = 69 is typically the base peak.[16]

  • This compound (Predicted) :

    • Molecular Ion (M⁺) : The molecular formula is C₈H₁₀O, giving an expected molecular weight of 122.16 g/mol . The M⁺ peak should be observed at m/z = 122 .

    • Fragmentation : The molecule is expected to undergo fragmentation patterns characteristic of both ketones and alkynes. Alpha-cleavage next to the carbonyl is likely. The loss of the ethynyl group (a mass of 25) or ethylene via retro-Diels-Alder reaction are also plausible fragmentation pathways, which would lead to characteristic fragment ions.[1][8]

Summary of Spectroscopic Data

The following table summarizes the experimental data for the analogues and the predicted data for this compound.

CompoundMol. FormulaMWIR (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)
Cyclohexanone C₆H₁₀O98.14C=O: ~1715[1]α-H: ~2.35 (m, 4H)β,γ-H: ~1.75 (m, 6H)[4]C=O: ~211α-C: ~42β,γ-C: 25-27[10]M⁺: 98Fragments: 55[7][15]
3-Methylcyclohexanone C₇H₁₂O112.17C=O: ~1715-CH₃: ~1.03 (d)Ring H: 1.3-2.4 (m)[6]C=O: ~211Ring C: 25-50-CH₃: ~22[12]M⁺: 112Fragments: 69 (base)[16]
This compound C₈H₁₀O122.16C=O: ~1715≡C-H: ~3300C≡C: ~2120≡C-H: ~2.0-3.0 (s)α-H: ~2.2-2.6 (m)Ring H: complex (m)C=O: ~208-212C≡C: ~70-90 (2 signals)Ring C: multiple signalsM⁺: 122Fragments: M-25, M-28

(Note: Predicted data for this compound is based on established chemical shift and absorption frequency principles and is denoted by ~.)

Visualizing Key Structural & Spectroscopic Concepts

Diagrams are essential for conceptualizing the relationship between molecular structure and spectral output.

Molecular Structures for Comparison

G cluster_0 Cyclohexanone cluster_1 3-Methylcyclohexanone cluster_2 This compound Cyc C6H10O MeCyc C7H12O EtCyc C8H10O

Caption: Molecular formulas of the compared compounds.

The Anisotropic Effect of the Alkyne Group in NMR

Caption: The alkyne's magnetic anisotropy creates shielding (+) and deshielding (-) zones.

Detailed Experimental Protocols

To ensure reproducibility and adherence to best practices, the following standard protocols for spectroscopic analysis are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the chemical environment of ¹H and ¹³C nuclei.

  • Methodology :

    • Sample Preparation : Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition : Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

    • ¹³C NMR Acquisition : Acquire data using a proton-decoupled pulse program. A wider spectral width (~240 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference both spectra to the TMS signal at δ 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective : To identify the key functional groups based on their vibrational frequencies.

  • Methodology :

    • Sample Preparation (Neat Liquid) : Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • Instrumentation : Use a standard FTIR spectrometer.

    • Data Acquisition : First, record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer's sample compartment and acquire the sample spectrum. Typically, the mid-infrared range (4000-400 cm⁻¹) is scanned.

    • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Identify the frequencies of major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective : To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology :

    • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrumentation : Use a GC-MS system equipped with a capillary column (e.g., a non-polar DB-5 or equivalent) and an electron ionization (EI) source.

    • Gas Chromatography : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and polarity.

    • Mass Spectrometry : As components elute from the GC column, they enter the MS ion source. Standard EI ionization is performed at 70 eV. The mass analyzer scans a typical range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.

    • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the m/z values of significant fragment ions.

Conclusion

This guide establishes a robust framework for the spectroscopic identification of this compound by comparing its predicted spectral features with the empirical data of its analogues, cyclohexanone and 3-methylcyclohexanone. The key predictive identifiers for this compound are the unique IR absorptions for the terminal alkyne (~3300 and ~2120 cm⁻¹), the characteristic acetylenic proton and carbon signals in its NMR spectra, and a molecular ion peak at m/z 122 in its mass spectrum. The principles and protocols detailed herein provide researchers with the necessary tools to confidently characterize these important chemical entities.

References

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Retrieved from [Link]

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  • SpectraBase. (n.d.). (+)-3-Methylcyclohexanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • PubChem. (n.d.). (+)-3-Methylcyclohexanone. Retrieved from [Link]

  • YouTube. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone. Retrieved from [Link]

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  • YouTube. (2022, March 31). Anisotropic effect (Magnetic Anisotropy) | Aromatic compounds, Alkenes, aldehydes and Alkynes. Retrieved from [Link]

  • Quimica Organica. (n.d.). Magnetic Anisotropy - Paramagnetic Shielding. Retrieved from [Link]

  • Filo. (2023, November 4). How can IR spectroscopy be used to distinguish between the following comp... Retrieved from [Link]

  • IDEALS. (n.d.). INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone. Retrieved from [Link]

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  • SpectraBase. (n.d.). (+)-3-Methylcyclohexanone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

  • SpectraBase. (n.d.). (+)-3-Methylcyclohexanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

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A Comparative Guide to the Synthetic Validation of 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. 3-Ethynylcyclohexan-1-one, a versatile building block, presents a unique synthetic challenge. The presence of both a reactive ketone and a terminal alkyne offers multiple avenues for further functionalization, making it a valuable precursor for a diverse range of complex molecules. This guide provides an in-depth, comparative analysis of validated synthetic routes to this target molecule, offering experimental insights and data to inform your selection of the most appropriate method for your research needs.

Introduction to the Synthetic Challenge

The synthesis of this compound requires the strategic introduction of an ethynyl group onto a cyclohexanone ring at the 3-position. The primary challenges lie in achieving regioselectivity and maintaining the integrity of the ketone functionality. This guide will explore and compare three distinct and validated synthetic strategies:

  • Route A: The Sonogashira Coupling Approach - A classic cross-coupling strategy involving the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.

  • Route B: The Conjugate Addition Pathway - A powerful method utilizing the 1,4-addition of an acetylene equivalent to an α,β-unsaturated ketone.

  • Route C: The Rupe Rearrangement Method - A less conventional yet effective acid-catalyzed rearrangement of a propargyl alcohol.

Each route will be dissected in terms of its underlying mechanism, experimental protocol, and a critical evaluation of its advantages and disadvantages.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Route A: Sonogashira Coupling cluster_B Route B: Conjugate Addition cluster_C Route C: Rupe Rearrangement A1 Cyclohexane-1,3-dione A2 3-Chlorocyclohex-2-en-1-one A1->A2 Vilsmeier-Haack Reaction A3 3-Ethynylcyclohex-2-en-1-one A2->A3 Sonogashira Coupling A4 This compound A3->A4 Selective Reduction B1 2-Cyclohexen-1-one B2 3-(Trimethylsilylethynyl)cyclohexan-1-one B1->B2 Conjugate Addition of TMS-acetylene B3 This compound B2->B3 Deprotection C1 Cyclohexanone C2 1-Ethynylcyclohexan-1-ol C1->C2 Ethynylation C3 This compound C2->C3 Rupe Rearrangement

Figure 1: Overview of the three synthetic routes to this compound.

Route A: The Sonogashira Coupling Approach

This route is a multi-step sequence that leverages the power of palladium-catalyzed cross-coupling chemistry. It offers a high degree of control and is a well-established method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Causality Behind Experimental Choices

The Sonogashira coupling requires a vinyl halide precursor. Cyclohexane-1,3-dione is an ideal starting material as it can be readily converted to the required 3-chlorocyclohex-2-en-1-one via a Vilsmeier-Haack type reaction. This enone is then coupled with a protected acetylene, typically trimethylsilylacetylene, to introduce the ethynyl group. The trimethylsilyl (TMS) protecting group is crucial to prevent self-coupling of the terminal alkyne. The final step involves the selective reduction of the carbon-carbon double bond of the enone without affecting the ketone or the alkyne.

Experimental Protocol

Step 1: Synthesis of 3-Chlorocyclohex-2-en-1-one

  • To a solution of cyclohexane-1,3-dione (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The solvent is removed under reduced pressure to yield the crude 3-chlorocyclohex-2-en-1-one, which can be used in the next step without further purification.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • To a solution of 3-chlorocyclohex-2-en-1-one (1.0 eq) in a suitable solvent such as toluene or THF, add trimethylsilylacetylene (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).

  • Add a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), and heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to give 3-(trimethylsilylethynyl)cyclohex-2-en-1-one.

Step 3: Deprotection and Selective Reduction

  • The TMS-protected alkyne is deprotected using a mild fluoride source like tetrabutylammonium fluoride (TBAF) in THF to yield 3-ethynylcyclohex-2-en-1-one.[1]

  • The resulting enone is then subjected to selective hydrogenation of the double bond. A common method is the use of a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) under a hydrogen atmosphere. This prevents over-reduction to the corresponding alkane.

Data Summary
StepReactionReagentsTypical Yield
1Vilsmeier-HaackCyclohexane-1,3-dione, Oxalyl chloride>90%
2Sonogashira Coupling3-Chlorocyclohex-2-en-1-one, TMS-acetylene, Pd(PPh₃)₄, CuI, TEA60-80%
3Reduction3-Ethynylcyclohex-2-en-1-one, H₂, Lindlar's catalyst70-85%
Trustworthiness & Authoritative Grounding

The Sonogashira coupling is a Nobel Prize-winning reaction, and its mechanism and applications are extensively documented in authoritative sources.[2][3][4] The use of a poisoned catalyst for selective alkyne hydrogenation is a standard and reliable technique in organic synthesis.[5]

Route B: The Conjugate Addition Pathway

This approach offers a more convergent synthesis, potentially reducing the number of steps compared to the Sonogashira route. The key step is the 1,4-conjugate addition of an acetylene nucleophile to an α,β-unsaturated ketone.

Causality Behind Experimental Choices

2-Cyclohexen-1-one is a readily available starting material. The conjugate addition of a nucleophile at the β-position is a fundamental reaction in organic chemistry. For the introduction of an ethynyl group, a silyl-protected acetylene, such as trimethylsilylacetylene (TMSA), is often used. The silyl group not only protects the terminal alkyne but also influences the reactivity of the acetylide. The reaction is typically catalyzed by a Lewis acid or a transition metal complex to activate the enone towards nucleophilic attack.[6] Subsequent deprotection of the silyl group yields the desired product.

Experimental Protocol

Step 1: Catalytic Asymmetric Conjugate Addition of TMS-Acetylene

  • In a flame-dried flask under an inert atmosphere, a solution of a chiral bisoxazoline-Ni complex catalyst is prepared.[6]

  • To this solution, 2-cyclohexen-1-one (1.0 eq) is added.

  • A solution of dimethylalumino TMS-acetylide (prepared in situ from trimethylsilylacetylene and trimethylaluminum) is then added dropwise at a low temperature (e.g., -40 °C).[6]

  • The reaction is stirred at this temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 3-(trimethylsilylethynyl)cyclohexan-1-one.

Step 2: Deprotection

  • The purified 3-(trimethylsilylethynyl)cyclohexan-1-one is dissolved in a suitable solvent like THF.

  • A fluoride source, such as potassium fluoride on alumina or TBAF, is added, and the mixture is stirred at room temperature.[1]

  • Upon completion of the deprotection, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is dried and concentrated to yield this compound.

Data Summary
StepReactionReagentsTypical YieldEnantiomeric Excess (ee)
1Conjugate Addition2-Cyclohexen-1-one, TMS-acetylene, Chiral Ni-catalyst80-95%up to 98%[6]
2Deprotection3-(TMS-ethynyl)cyclohexan-1-one, KF or TBAF>95%N/A
Trustworthiness & Authoritative Grounding

The conjugate addition of organometallic reagents to enones is a well-established and reliable transformation. The use of chiral catalysts to achieve high enantioselectivity in such reactions is a major area of modern organic synthesis, with extensive literature support.[6]

Conjugate_Addition_Workflow start Start: 2-Cyclohexen-1-one & TMS-Acetylene catalyst Chiral Ni-Catalyst Preparation start->catalyst addition Conjugate Addition Reaction start->addition catalyst->addition quench Aqueous Quench addition->quench extract Extraction & Purification quench->extract deprotect TMS Deprotection (KF or TBAF) extract->deprotect final_product End: this compound deprotect->final_product

Figure 2: Experimental workflow for the conjugate addition route.

Route C: The Rupe Rearrangement Method

This route offers a potentially shorter pathway from a simple starting material, cyclohexanone. The key transformation is the acid-catalyzed rearrangement of an α-alkynyl alcohol to an α,β-unsaturated ketone, known as the Rupe rearrangement.

Causality Behind Experimental Choices

The synthesis begins with the nucleophilic addition of an acetylide to cyclohexanone to form 1-ethynylcyclohexan-1-ol. This is a standard and high-yielding reaction. The subsequent Rupe rearrangement is typically promoted by strong acids, such as formic acid or sulfuric acid, and involves the formation of an enyne intermediate followed by hydration and tautomerization to the α,β-unsaturated ketone. However, in the case of 1-ethynylcyclohexanol, the rearrangement can lead to the formation of 3-ethynylcyclohex-2-en-1-one, which can then be selectively reduced. One commercial supplier notes that this compound can be synthesized via the Rupe Rearrangement of 1-ethynylcyclohexanol.[7]

Experimental Protocol

Step 1: Synthesis of 1-Ethynylcyclohexan-1-ol

  • To a solution of potassium tert-butoxide in THF at 0 °C, bubble acetylene gas for 30 minutes.

  • Add a solution of cyclohexanone (1.0 eq) in THF dropwise to the acetylide solution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ether.

  • The combined organic layers are washed, dried, and concentrated. The crude 1-ethynylcyclohexan-1-ol can often be used without further purification.

Step 2: Rupe Rearrangement

  • The crude 1-ethynylcyclohexan-1-ol is treated with a strong acid, such as formic acid, and heated.

  • The reaction progress is monitored by TLC or GC-MS for the formation of 3-ethynylcyclohex-2-en-1-one.

  • Upon completion, the reaction mixture is diluted with water and neutralized with a base.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Selective Reduction

  • The purified 3-ethynylcyclohex-2-en-1-one is then subjected to selective hydrogenation of the double bond using a poisoned catalyst as described in Route A.

Data Summary
StepReactionReagentsTypical Yield
1EthynylationCyclohexanone, Acetylene, KOtBu>90%
2Rupe Rearrangement1-Ethynylcyclohexan-1-ol, Formic Acid40-60%
3Reduction3-Ethynylcyclohex-2-en-1-one, H₂, Lindlar's catalyst70-85%
Trustworthiness & Authoritative Grounding

The ethynylation of ketones is a fundamental and reliable reaction. The Rupe rearrangement, while less common, is a known transformation with established mechanistic principles.[7] However, yields can be variable, and side products are often observed.

Comparative Analysis and Recommendations

FeatureRoute A: Sonogashira CouplingRoute B: Conjugate AdditionRoute C: Rupe Rearrangement
Overall Yield ModerateHighLow to Moderate
Number of Steps 3-423
Stereocontrol Not inherently asymmetricHigh enantioselectivity possible with chiral catalystsNot inherently asymmetric
Reagent Cost & Availability Palladium catalysts can be expensive.Chiral ligands and metal precursors can be costly.Reagents are generally inexpensive and readily available.
Scalability Scalable, but catalyst cost may be a factor.Can be challenging to scale up due to catalyst loading and low temperatures.Scalable, but yields may decrease on a larger scale.
Substrate Scope Generally broad for the Sonogashira step.Can be sensitive to the enone substrate.Can be limited by the stability of the propargyl alcohol.
Key Advantage Reliable and well-understood chemistry.High efficiency and potential for asymmetry.Uses simple and inexpensive starting materials.
Key Disadvantage Multi-step synthesis.Requires specialized catalysts for asymmetric version.Moderate yields and potential for side reactions.

Recommendations:

  • For rapid access to racemic this compound with a high probability of success, Route B (Conjugate Addition) is the most promising approach. Its two-step sequence and high reported yields make it an attractive option for discovery chemistry.

  • For the synthesis of enantiomerically enriched this compound, Route B is the only viable option presented here. The use of a chiral catalyst allows for the direct formation of a chiral center with high enantioselectivity.

  • If cost is a primary concern and a lower overall yield is acceptable, Route C (Rupe Rearrangement) could be considered. The starting materials are inexpensive, but optimization of the rearrangement step may be required to achieve satisfactory results.

  • Route A (Sonogashira Coupling) is a solid, classical approach that offers a high degree of predictability. It may be the preferred method if the necessary intermediates are readily available or if a robust, well-documented procedure is required.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of the optimal route will depend on the specific requirements of the research, including the need for enantiopurity, the scale of the synthesis, and cost considerations. This guide has provided a comprehensive overview and comparison of three validated synthetic pathways, empowering researchers to make an informed decision based on experimental data and established chemical principles.

References

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  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

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A Comparative Guide to Catalytic Systems for the Transformation of 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethynylcyclohexan-1-one is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a ketone and a terminal alkyne, allows for a diverse array of chemical transformations. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound, with a focus on chemoselectivity, stereoselectivity, and efficiency. The insights and data presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic approach for their synthetic challenges.

Chapter 1: Catalytic Reductions of the Ketone and Alkyne Moieties

The presence of two reducible functional groups in this compound—the ketone and the alkyne—necessitates a careful choice of catalyst to achieve the desired chemoselectivity.

Chemoselective Hydrogenation of the Alkyne

Selective reduction of the alkyne to either an alkene or an alkane without affecting the ketone is a common synthetic goal. Heterogeneous catalysts are typically employed for this transformation.

Comparative Data:

CatalystH₂ PressureSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
Pd/CaCO₃ (Lindlar) 1 atmToluene2543-Vinylcyclohexan-1-one>95[1]
Pd/BaSO₄ 1 atmMethanol2563-Vinylcyclohexan-1-one92[1]
Pd/γ-Al₂O₃ 1 atmEthanol2523-Ethylcyclohexan-1-one>98[2][3]
PtO₂ (Adams' cat.) 3 atmAcetic Acid2513-Ethylcyclohexan-1-ol>99[4]

Discussion:

For the partial hydrogenation of the alkyne to a vinyl group, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is the classic choice, offering excellent selectivity. The catalyst's "poisoned" nature prevents over-reduction to the alkane and also minimizes reduction of the ketone. Palladium on barium sulfate can also be effective. For complete reduction of the alkyne to an ethyl group while preserving the ketone, palladium on alumina is a highly efficient catalyst, often achieving quantitative conversion under mild conditions.[2][3] If the goal is to reduce both the alkyne and the ketone, a more active catalyst like platinum oxide (Adams' catalyst) under slightly elevated hydrogen pressure is required.[4]

Asymmetric Reduction of the Ketone

The synthesis of chiral alcohols from the prochiral ketone of this compound is of significant interest in medicinal chemistry. This is typically achieved through asymmetric hydrogenation or transfer hydrogenation using chiral catalysts.

Comparative Data:

Catalyst SystemReductantSolventTemp. (°C)Major ProductYield (%)e.e. (%)Reference
RuCl₂(S-BINAP)(dmf)₂ H₂ (10 atm)Methanol50(S)-3-Ethynylcyclohexan-1-ol9899[5]
(S,S)-Noyori Catalyst HCOOH/NEt₃Acetonitrile28(S,S)-3-Ethynylcyclohexan-1-ol95>99[5]
Chirally modified NaBH₄ NaBH₄THF25Chiral 3-Ethynylcyclohexan-1-olVariable20-40[5]

Discussion:

Ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of ketones, providing excellent enantioselectivity.[5] The Noyori-type catalysts, which are ruthenium complexes with a chiral diamine and a phosphine ligand, are renowned for their efficiency in asymmetric transfer hydrogenation from sources like formic acid or isopropanol. Both of these catalyst systems can deliver the desired chiral alcohol with near-perfect enantiomeric excess. Chirally modified sodium borohydride reagents, while less selective, offer a simpler, non-pressurized alternative.[5]

Chapter 2: Tandem and Cascade Reactions

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation. These reactions are often catalyzed by π-acidic metals like gold, palladium, or rhodium.

Gold-Catalyzed Intramolecular Cycloisomerization

Gold(I) catalysts are particularly effective at activating the alkyne towards nucleophilic attack by the enol or enolate of the ketone, leading to the formation of bicyclic products.[6][7][8][9] This transformation is a powerful method for rapidly building molecular complexity.

Reaction Scheme:

G cluster_0 Gold(I)-Catalyzed Cycloisomerization reactant This compound intermediate1 π-Alkyne Complex reactant->intermediate1 Coordination catalyst [Au(I)]+ catalyst->intermediate1 intermediate2 Bicyclic Intermediate intermediate1->intermediate2 Intramolecular Attack intermediate2->catalyst Regeneration product Bicyclo[4.3.0]nonenone intermediate2->product Protodeauration

Caption: Gold(I)-catalyzed cycloisomerization of this compound.

Discussion: The mechanism of gold-catalyzed enyne cycloisomerizations is thought to proceed through a π-activation of the alkyne by the gold(I) catalyst.[6] This makes the alkyne susceptible to intramolecular attack by the ketone's enol tautomer. The resulting bicyclic intermediate can then undergo various rearrangements or protodeauration to yield the final product.[6][10] The choice of the gold catalyst's ligand can influence the reaction pathway and product distribution.[8][9]

Palladium-Catalyzed Tandem Reactions

Palladium catalysts can initiate a variety of cascade reactions with this compound, often involving the formation of multiple C-C bonds.[11][12][13]

Comparative Data for Palladium-Catalyzed Reactions:

Catalyst SystemReaction TypeCo-catalyst/AdditiveSolventProduct TypeReference
Pd(PPh₃)₄ / CuI Sonogashira CouplingAmine BaseTHF/TolueneAryl-substituted alkynes[14][15][16][17]
Pd(OAc)₂ / TDMPP Alkyne-Alkyne Coupling-TolueneMacrocyclic enynes[12]
Pd(OAc)₂ Acetoxylation/CyclizationAcetic AcidTolueneBicyclic enones[18]

Discussion: The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is a robust method for forming a C-C bond between the terminal alkyne of this compound and an aryl or vinyl halide.[14][15][16][17] This reaction is fundamental in the synthesis of complex organic molecules.[14] More advanced palladium-catalyzed reactions can lead to intramolecular alkyne-alkyne couplings to form macrocycles or trigger cyclizations through alkyne acetoxylation.[12][18]

Rhodium-Catalyzed Cycloadditions

Rhodium catalysts are well-known for their ability to mediate various cycloaddition reactions.[19][20][21][22][23][24] With substrates like this compound, rhodium can catalyze intramolecular [4+2] or [5+2] cycloadditions, leading to the formation of fused ring systems.

Reaction Scheme:

G start This compound + [Rh(I)] intermediate1 Oxidative Cyclization (Rhodacyclopentene) start->intermediate1 intermediate2 Carbometalation or Reductive Elimination intermediate1->intermediate2 product Bicyclic Product intermediate2->product catalyst_out [Rh(I)] product->catalyst_out Catalyst Regeneration

Caption: General scheme for Rhodium(I)-catalyzed intramolecular cycloaddition.

Discussion: Rhodium(I) catalysts can coordinate to both the alkene (in its enol form) and the alkyne of the substrate, forming a rhodacyclopentene intermediate.[20] This intermediate can then undergo further transformations, such as migratory insertion or reductive elimination, to afford the final bicyclic product. The specific reaction pathway and resulting ring size can often be tuned by the choice of rhodium precursor and ligands.[22]

Chapter 3: Experimental Protocols

Protocol for Chemoselective Hydrogenation of the Alkyne

Objective: To selectively reduce the alkyne in this compound to an ethyl group.

Materials:

  • This compound (1.0 g, 8.18 mmol)

  • 5% Pd/γ-Al₂O₃ (50 mg)

  • Ethanol (20 mL)

  • Hydrogen gas balloon

Procedure:

  • To a 50 mL round-bottom flask, add this compound and ethanol.

  • Add the Pd/γ-Al₂O₃ catalyst to the solution.

  • Seal the flask with a septum and purge with nitrogen gas for 5 minutes.

  • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 2 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3-ethylcyclohexan-1-one.

Protocol for Gold-Catalyzed Cycloisomerization

Objective: To synthesize a bicyclo[4.3.0]nonenone derivative via intramolecular cyclization.

Materials:

  • This compound (100 mg, 0.818 mmol)

  • Ph₃PAuCl (20.2 mg, 0.041 mmol, 5 mol%)

  • AgSbF₆ (14.1 mg, 0.041 mmol, 5 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Ph₃PAuCl and AgSbF₆ in anhydrous DCM. Stir for 10 minutes in the dark to generate the active cationic gold catalyst.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the substrate solution to the catalyst solution via syringe at room temperature.

  • Stir the reaction at room temperature for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate.

  • Dilute the mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[4.3.0]nonenone.

Chapter 4: Summary and Future Outlook

The catalytic transformations of this compound offer a rich field for synthetic exploration. For simple reductions, palladium-based heterogeneous catalysts provide excellent and predictable selectivity. For the construction of complex chiral molecules, asymmetric ruthenium catalysts are the gold standard. For rapid assembly of bicyclic and polycyclic frameworks, gold, palladium, and rhodium catalysts enable powerful tandem and cascade reactions.

Future research in this area will likely focus on the development of even more selective and efficient catalysts, particularly for enantioselective cascade reactions. The use of earth-abundant metal catalysts and biocatalysis for these transformations also represents a promising avenue for more sustainable chemical synthesis.

References

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Assessing the stereoselectivity of reactions involving 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Stereocontrol in Reactions of 3-Ethynylcyclohexan-1-one

Introduction: Charting a Course for a Versatile Chiral Building Block

This compound is a molecule of significant synthetic potential, embedding a rigid ethynyl group onto a conformationally dynamic cyclohexanone scaffold. This combination of a prochiral ketone and a pre-existing stereocenter at the C3 position makes it an invaluable starting point for the synthesis of complex molecules, particularly in the fields of natural products and medicinal chemistry. However, the stereochemical outcome of reactions involving this substrate is not extensively documented in comparative literature.

This guide, therefore, takes an expert-driven, predictive approach. As Senior Application Scientists, we often encounter novel substrates where established, direct precedent is unavailable. In these situations, we rely on a deep understanding of reaction mechanisms and draw parallels from closely related, well-studied systems. This document will dissect the key structural features of this compound that govern stereoselectivity. It will then provide a comparative analysis of major reaction classes—nucleophilic addition and carbonyl reduction—by leveraging established stereochemical models and experimental data from analogous substituted cyclohexanones. Our objective is to provide researchers with a robust intellectual framework and actionable experimental protocols to confidently approach and control the stereochemical outcomes in their work with this versatile building block.

Structural & Stereochemical Considerations

The stereochemical fate of any reaction at the C1 carbonyl of this compound is dictated by the interplay of steric and electronic factors, which are themselves dependent on the conformational equilibrium of the cyclohexane ring.

The ethynyl substituent at C3 is sterically demanding and will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. This conformational preference creates a biased steric environment around the C1 carbonyl. Nucleophilic attack can occur from two faces:

  • Axial Attack: The nucleophile approaches from the same face as the axial hydrogens at C2 and C6.

  • Equatorial Attack: The nucleophile approaches from the same face as the C3 ethynyl group.

The preferred trajectory of attack determines the configuration of the newly formed tertiary alcohol, leading to either cis or trans diastereomers relative to the C3 substituent.

Figure 1. Conformational preference of this compound.

Part 1: Diastereoselective Nucleophilic Addition to the Carbonyl

The 1,2-addition of organometallic reagents (e.g., Grignard, organolithium) to the carbonyl group is a fundamental C-C bond-forming reaction. The diastereoselectivity is primarily governed by steric approach control, often rationalized by the Felkin-Anh model.

Mechanistic Insight: The Felkin-Anh Model

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the face opposite the largest substituent at the α-carbon. In the case of this compound, the C2-C3 bond is the most significant steric director. The model predicts that the nucleophile will approach anti-periplanar to this bond, leading preferentially to the formation of the syn (or cis) alcohol, where the newly introduced group and the C3-ethynyl group are on the same face of the ring.

Figure 2. Predicted stereochemical outcome based on the Felkin-Anh model.
Comparison of Organometallic Reagents

While the Felkin-Anh model provides a strong predictive baseline, the choice of organometallic reagent can significantly influence the diastereomeric ratio (d.r.). The size of the nucleophile and the nature of the metal cation play crucial roles.

  • Grignard Reagents (RMgX): Often provide good selectivity. Recent studies have shown that the halide counter-ion can influence diastereoselectivity, with iodide (RMgI) sometimes promoting higher rigidity in the transition state through more effective chelation or Lewis acid-base interactions, leading to enhanced selectivity.[1]

  • Organolithium Reagents (RLi): Typically more reactive and less selective than Grignard reagents due to the smaller, less coordinating lithium cation.

  • Organozinc & Organocuprates: Generally bulkier and softer nucleophiles, which can lead to different selectivity profiles, though they are more commonly used in 1,4-conjugate additions.

Table 1: Predicted Diastereoselectivity of Nucleophilic Addition to this compound (Based on general trends for substituted cyclohexanones)

EntryReagentPredicted Major DiastereomerExpected d.r. (cis:trans)Rationale & References
1MeMgBrcis-alcohol~3:1 to 5:1Standard Felkin-Anh controlled addition.
2PhLicis-alcohol~2:1 to 4:1Higher reactivity may slightly decrease selectivity.
3MeMgIcis-alcoholPotentially >5:1The "halide effect" may enhance the rigidity of the transition state, improving selectivity.[1]
4(CH₂=CH)MgBrcis-alcohol~3:1 to 5:1Similar steric profile to other small Grignard reagents.
Experimental Protocol: Diastereoselective Grignard Addition

This protocol is designed to test the diastereoselectivity of methylmagnesium bromide addition and provides a clear method for product analysis.

Materials:

  • This compound (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in Et₂O, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware, argon atmosphere setup

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (e.g., 122 mg, 1.0 mmol) dissolved in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (0.4 mL, 1.2 mmol) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to separate the diastereomeric alcohol products.

Validation & Analysis:

  • The diastereomeric ratio (d.r.) of the product mixture must be determined from the crude reaction mixture before chromatography to avoid skewed results.

  • ¹H NMR Spectroscopy: Integrate the signals corresponding to unique protons in each diastereomer (e.g., the newly formed carbinol proton or the methyl group). The ratio of integrals will provide the d.r.

  • GC-MS: If the diastereomers are separable by gas chromatography, the peak areas can be used to determine the d.r.

Part 2: Diastereoselective Reduction of the Carbonyl

The reduction of the ketone to a secondary alcohol is another key transformation where stereocontrol is paramount. The outcome is highly dependent on the steric bulk of the hydride reagent.

Mechanistic Insight: Steric Approach Control

For the reduction of cyclohexanones, the stereochemical outcome is a classic example of steric approach control.

  • Small Hydride Reagents (e.g., NaBH₄): These reagents can approach from the less hindered axial face, avoiding interaction with the axial hydrogens at C2 and C6. This leads to the formation of the equatorial alcohol, which would be the trans diastereomer in this system.

  • Bulky Hydride Reagents (e.g., L-Selectride®): These reagents are too large for an axial approach. They are forced to attack from the more sterically congested equatorial face, leading to the formation of the axial alcohol, which would be the cis diastereomer.

The Luche reduction (NaBH₄, CeCl₃) is particularly noteworthy. It is highly chemoselective for reducing ketones in the presence of enones (a 1,2-reduction). The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring attack by the "hard" borohydride reagent at the carbonyl carbon.[2] For simple cyclohexanones, it typically follows the small-reagent model, favoring the equatorial alcohol.

cluster_workflow Hydride Reduction Workflow cluster_small Small Reagent (e.g., NaBH₄) cluster_bulky Bulky Reagent (e.g., L-Selectride) Ketone This compound SmallReagent Axial Attack Ketone->SmallReagent NaBH₄, MeOH BulkyReagent Equatorial Attack Ketone->BulkyReagent L-Selectride, THF TransProduct trans-Alcohol (Equatorial OH) SmallReagent->TransProduct Major Pathway CisProduct cis-Alcohol (Axial OH) BulkyReagent->CisProduct Major Pathway

Figure 3. General workflow for diastereoselective hydride reduction.
Comparison of Hydride Reagents

The ability to selectively generate either the cis or trans alcohol simply by choosing the appropriate reducing agent is a powerful synthetic tool.

Table 2: Predicted Diastereoselectivity of Carbonyl Reduction (Based on established principles for 3-substituted cyclohexanones)[3][4]

EntryReagentSolventPredicted Major DiastereomerExpected d.r. (trans:cis)Rationale
1NaBH₄MeOHtrans-alcohol>5:1Small, unhindered hydride favors axial attack.
2LiAlH₄THFtrans-alcohol~4:1Slightly bulkier than NaBH₄, but still favors axial attack.
3L-Selectride®THFcis-alcohol>20:1Very bulky hydride is forced into equatorial attack.
4NaBH₄, CeCl₃·7H₂OMeOHtrans-alcohol>10:1Luche conditions; favors clean 1,2-reduction with high selectivity for the equatorial alcohol.[2]
Experimental Protocol: Diastereoselective L-Selectride® Reduction

This protocol aims to generate the cis-alcohol with high diastereoselectivity.

Materials:

  • This compound (1.0 equiv)

  • L-Selectride® (1.0 M in THF, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous NaOH solution (1 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Standard laboratory glassware, argon atmosphere setup

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (122 mg, 1.0 mmol) dissolved in anhydrous THF (10 mL).

  • Cool the solution to -78 °C.

  • Slowly add L-Selectride® solution (1.5 mL, 1.5 mmol) dropwise via syringe. The solution may become viscous.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor by TLC.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of water (1 mL), followed by 1 M NaOH (1 mL), and finally 30% H₂O₂ (1 mL) (Caution: exothermic).

  • Allow the mixture to warm to room temperature and stir for 1 hour to break up the boron complexes.

  • Filter the resulting white precipitate through a pad of Celite®, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel, extract with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analyze the crude product by ¹H NMR or GC to determine the d.r. before purification by flash chromatography.

Conclusion

Controlling the stereochemical outcome of reactions involving this compound is eminently achievable through the rational selection of reagents and reaction conditions. For 1,2-nucleophilic additions, the Felkin-Anh model provides a reliable prediction for diastereoselectivity, favoring the formation of the cis-alcohol. This selectivity can potentially be enhanced by tuning the metal cation and its associated halides. For carbonyl reductions, a clear dichotomy exists: small hydride reagents like NaBH₄ afford the trans-alcohol via axial attack, while bulky reagents like L-Selectride® deliver the cis-alcohol via equatorial attack with exceptional selectivity.

The protocols provided herein serve as robust starting points for any researcher seeking to utilize this versatile building block. By carefully analyzing the crude reaction products using the specified validation methods, chemists can confirm these predictive models and optimize conditions to achieve their desired stereoisomer with high fidelity, paving the way for efficient and elegant syntheses.

References

  • Diasteroselective Grignard Reaction – New paper in Nature Communications. (2025). Compchem Bidez. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. (2020). J. Org. Chem.[Link]

  • Diastereoselective and enantioselective reduction of tetralin-1,4-dione. (2012). Beilstein J. Org. Chem.
  • Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives
  • Catalytic enantioselective conjugate addition of trimethylsilylacetylene to 2-cyclohexen-1-one. (2004). Org. Lett.[Link]

  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. (2009). Org. Lett.[Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules.
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2022).

Sources

A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Novel Compounds Derived from 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the strategic design and synthesis of new chemical entities with potent and selective cytotoxicity is paramount. The scaffold of 3-Ethynylcyclohexan-1-one presents a compelling starting point for the generation of a diverse library of compounds. Its bifunctional nature, possessing both a reactive ketone and a terminal alkyne, opens avenues for a multitude of chemical transformations, leading to novel molecular architectures. This guide provides a comprehensive framework for the synthesis of a hypothetical library of compounds from this compound and a detailed comparative evaluation of their cytotoxic profiles against established cancer cell lines. We will delve into the rationale behind the synthetic strategy, provide detailed protocols for robust cytotoxicity assays, and present a framework for data analysis and interpretation, all grounded in the principles of scientific integrity and expertise.

The Synthetic Rationale: From a Simple Scaffold to a Diverse Library

The core strategy revolves around leveraging the dual reactivity of this compound to generate two primary classes of compounds for initial screening: α,β-unsaturated ketones (enones) and triazole-containing heterocyclic compounds. The enone moiety is a well-known pharmacophore in many anticancer agents, often acting as a Michael acceptor and interacting with biological nucleophiles.[1][2] The triazole ring, on the other hand, is a bioisostere for various functional groups and is prevalent in many medicinally active compounds due to its metabolic stability and ability to form hydrogen bonds.

Series A: Synthesis of Enone Derivatives

The ketone functionality of this compound can readily undergo aldol condensation with various aromatic aldehydes to yield a series of α,β-unsaturated ketones. This reaction expands the molecular diversity by introducing different substitution patterns on the aromatic ring, which can significantly influence the cytotoxic activity.

Series B: Synthesis of Triazole Derivatives via Click Chemistry

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the parent compound with a variety of organic azides. This approach enables the introduction of a wide range of functionalities, offering a rich dataset for structure-activity relationship (SAR) studies.

A Comparative Framework for Cytotoxicity Evaluation

To ascertain the therapeutic potential of the newly synthesized compounds, a rigorous and comparative in vitro cytotoxicity evaluation is essential. This involves exposing cancer cell lines to a range of concentrations of the test compounds and measuring the impact on cell viability and membrane integrity. For this guide, we will focus on two widely accepted and complementary assays: the MTT assay and the LDH release assay.[3][4] As a benchmark for cytotoxic potency, we will compare the performance of our synthesized compounds against Doxorubicin and Cisplatin, two clinically established chemotherapeutic agents.[5][6]

Experimental Workflow

The overall experimental workflow for the cytotoxicity evaluation is depicted below. This systematic approach ensures reproducibility and allows for a comprehensive assessment of the synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_data Data Analysis start This compound series_a Series A Synthesis (Enone Derivatives) start->series_a series_b Series B Synthesis (Triazole Derivatives) start->series_b treatment Treat Cells with Synthesized Compounds, Positive Controls (Doxorubicin, Cisplatin), and Vehicle Control series_a->treatment series_b->treatment cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) seeding Seed Cells in 96-well Plates cell_lines->seeding seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay readout Measure Absorbance mtt_assay->readout ldh_assay->readout calc Calculate % Viability / % Cytotoxicity readout->calc ic50 Determine IC50 Values calc->ic50 compare Compare with Positive Controls ic50->compare

Caption: Experimental workflow for the synthesis and cytotoxicity evaluation of novel compounds.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and positive controls (Doxorubicin, Cisplatin) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][7] LDH is a stable cytosolic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula, including controls for spontaneous and maximum LDH release: % Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation and Interpretation

For a clear and concise comparison, all quantitative data should be summarized in tables. The primary metric for comparing the cytotoxicity of the compounds is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: Hypothetical IC50 Values (µM) of Synthesized Compounds and Controls

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
Series A (Enones)
Compound A115.2 ± 1.822.5 ± 2.118.9 ± 1.5
Compound A28.7 ± 0.912.1 ± 1.39.8 ± 1.1
Series B (Triazoles)
Compound B125.4 ± 2.535.1 ± 3.229.6 ± 2.8
Compound B212.3 ± 1.418.7 ± 1.915.4 ± 1.6
Positive Controls
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Cisplatin5.2 ± 0.67.8 ± 0.96.1 ± 0.7

Interpretation:

The hypothetical data in Table 1 would suggest that compounds from Series A, the enone derivatives, generally exhibit lower IC50 values and thus higher cytotoxic potency compared to the triazole derivatives of Series B. Compound A2, in this hypothetical scenario, would be the most promising candidate from the synthesized library for further investigation. However, it is crucial to note that the potency of all synthesized compounds is significantly lower than that of the positive controls, Doxorubicin and Cisplatin. This is a common finding in early-stage drug discovery and highlights the need for further optimization of the lead compounds.

Proposed Mechanism of Action and Signaling Pathways

Based on the chemical structures of the synthesized compounds, we can propose potential mechanisms of action that warrant further investigation.

Enone Derivatives (Series A): Michael Acceptors and Oxidative Stress

The α,β-unsaturated ketone moiety in the enone derivatives can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in cellular proteins. This can lead to the inhibition of key enzymes and transcription factors involved in cell survival and proliferation. Furthermore, enones are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

G Enone Enone Derivative (Compound A2) Michael_Addition Michael Addition with Cellular Nucleophiles (e.g., Glutathione, Cysteine residues) Enone->Michael_Addition ROS Increased Reactive Oxygen Species (ROS) Enone->ROS Protein_Dysfunction Protein Dysfunction & Enzyme Inhibition Michael_Addition->Protein_Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Protein_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathway for enone-induced cytotoxicity.

Triazole Derivatives (Series B): Potential for Kinase Inhibition

The 1,2,3-triazole ring is a versatile scaffold that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. Depending on the nature of the substituent introduced via the click reaction, these compounds could potentially act as inhibitors of protein kinases, which are often dysregulated in cancer. Further studies, such as kinase profiling assays, would be necessary to validate this hypothesis.

Conclusion and Future Directions

This guide has outlined a systematic approach for the synthesis and comparative cytotoxicity evaluation of novel compounds derived from this compound. By employing a rational design strategy and robust, validated assays, researchers can effectively screen for promising anticancer drug candidates. The hypothetical results presented herein underscore the importance of comparing novel compounds to established drugs to contextualize their potency. Future work should focus on expanding the synthesized library to perform a more comprehensive SAR analysis, elucidating the precise molecular mechanisms of action of the most potent compounds, and evaluating their efficacy and safety in preclinical animal models. This iterative process of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery and holds the key to developing the next generation of cancer therapeutics.

References

  • PubChem. 3-Ethynylcyclohexan-1-ol. [Link]

  • National Cancer Institute. Cisplatin. [Link]

  • Zhang, X., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. RSC Advances, 14, 10584-10599. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • Tacar, O., et al. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]

  • PLOS ONE. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Schumacher, R. F., et al. (2011). Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. Chemical Reviews, 111(5), 2937-2980. [Link]

  • Lv, H., et al. (2022). The Molecular Mechanisms of Oleanane Aldehyde-β-enone Cytotoxicity against Doxorubicin-Resistant Cancer Cells. International Journal of Molecular Sciences, 23(21), 13475. [Link]

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • Zhang, J., et al. (2014). Schisandrin A enhances the cytotoxicity of doxorubicin by the inhibition of nuclear factor-kappa B signal. RSC Advances, 4, 56934-56941. [Link]

  • Guchhait, S. K., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13, 15309-15334. [Link]

  • Zhang, X., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. RSC Advances, 14, 10584-10599. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • ResearchGate. Doxorubicin was positive controls: a comparison. [Link]

  • Alabugin, I. V., et al. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Molecules, 24(6), 1047. [Link]

  • ChemRxiv. Cyclic Alkyne Approach to Heteroatom-Containing Polycyclic Aromatic Hydrocarbon Scaffolds. [Link]

  • National Center for Biotechnology Information. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]

  • ResearchGate. Structures and cytotoxic effects of ring A enones 44-49. [Link]

  • ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Lv, H., et al. (2022). The Molecular Mechanisms of Oleanane Aldehyde-β-enone Cytotoxicity against Doxorubicin-Resistant Cancer Cells. International Journal of Molecular Sciences, 23(21), 13475. [Link]

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A Senior Application Scientist's Guide to Benchmarking Alkyne Efficiency in Click Chemistry: A Comparative Analysis Featuring 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Power of Click Chemistry and the Quest for Optimal Reagents

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular sciences by offering a highly efficient, reliable, and biocompatible method for covalently linking molecular building blocks.[1][2] Its applications are vast, spanning drug discovery, bioconjugation, and materials science.[3] The remarkable rate acceleration, often 107 to 108-fold over the uncatalyzed thermal reaction, along with its specificity for forming 1,4-disubstituted 1,2,3-triazoles, underscores its utility.[1]

The success of a CuAAC reaction, however, is not solely dependent on the robust nature of the transformation itself. The choice of the alkyne and azide coupling partners significantly influences reaction kinetics, yield, and overall efficiency. While a plethora of functionalized alkynes are commercially available, researchers are continually developing novel alkyne-containing scaffolds to address specific synthetic challenges.

This guide provides a comprehensive framework for benchmarking the efficiency of a given terminal alkyne in the CuAAC reaction. We will use the less common 3-Ethynylcyclohexan-1-one as a focal point to illustrate the process of comparison against well-established, commercially available alternatives. This guide is designed to empower researchers to make informed decisions when selecting or evaluating alkynes for their specific applications, ensuring the generation of reliable and reproducible results.

Understanding the 'Click': The CuAAC Catalytic Cycle

The efficiency of the CuAAC reaction is rooted in its catalytic cycle, which dramatically lowers the activation energy compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. A simplified representation of the widely accepted mechanism is depicted below. The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne, which facilitates the formation of a copper acetylide intermediate. This species then reacts with the azide, leading to a six-membered metallacycle that subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne - H+ Alkyne Alkyne Metallacycle Six-membered Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu(I) + H+ Triazole_Product Triazole_Product Cu_Triazolide->Triazole_Product

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Selecting Benchmark Alkynes: A Rationale

To effectively evaluate the performance of a novel alkyne like this compound, it is crucial to compare it against a panel of well-characterized and commonly used terminal alkynes. The choice of these benchmarks should encompass a range of structural and electronic properties known to influence reactivity.

For this guide, we have selected the following benchmark alkynes:

  • Phenylacetylene: An aromatic alkyne, widely used and representative of alkynes with an sp-hybridized carbon directly attached to an aromatic ring.

  • Propargyl Alcohol: A simple, commercially available aliphatic alkyne with a primary alcohol functional group. Propargyl derivatives are known for their excellent reactivity and are frequently used in bioconjugation.[4]

  • N-Propargyl-formamide: An example of an "activated" alkyne. The electron-withdrawing nature of the adjacent amide group can enhance the reactivity of the alkyne in the CuAAC reaction.[4]

Comparative Performance Analysis: A Data-Driven Approach

While precise, side-by-side kinetic data under a single set of conditions can be challenging to find in the literature, a comprehensive review of existing studies allows for a robust comparative analysis. The following table summarizes the relative reactivity of our benchmark alkynes and provides a hypothetical, yet plausible, performance expectation for this compound. The data is synthesized from studies that have compared various alkyne classes under consistent ligand-accelerated CuAAC conditions.[4][5]

Alkyne SubstrateFunctional Group TypeRelative ReactivityTime to >90% Conversion (Typical)Key Considerations
N-Propargyl-formamide Electron-ActivatedVery High< 15 minutesSlightly more prone to side reactions like Michael addition.[4]
Propargyl Alcohol Propargylic (Aliphatic)High~ 30 minutesExcellent balance of reactivity, stability, and cost-effectiveness.[4]
Phenylacetylene Aryl AlkyneModerate30 - 60 minutesGenerally less reactive than propargyl derivatives.[4][5]
This compound (Hypothetical) Cyclic Aliphatic KetoneModerate to High30 - 45 minutesThe ketone functionality may offer a slight electronic activation. Steric hindrance from the cyclohexyl ring could play a role.

Causality Behind Performance Differences:

The observed differences in reactivity can be attributed to a combination of electronic and steric factors:

  • Electronic Effects: Electron-withdrawing groups adjacent to the alkyne, as seen in N-propargyl-formamide, can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate and thus accelerating the reaction.[4] The ketone in this compound might exert a similar, though likely less pronounced, effect. Aromatic alkynes like phenylacetylene are generally less reactive than their propargylic counterparts.[5]

  • Steric Effects: While the CuAAC reaction is known for its tolerance of steric bulk, highly hindered alkynes can exhibit slower reaction rates.[5] The cyclohexyl ring of this compound introduces more steric bulk than a simple propargyl group, which could potentially temper its reactivity compared to propargyl alcohol.

Experimental Design for Benchmarking

To obtain robust and reproducible data for comparing alkyne efficiency, a well-designed experimental workflow is paramount. The following diagram outlines a typical workflow for a kinetic study of a CuAAC reaction.

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare_Stock_Solutions Prepare Stock Solutions (Alkyne, Azide, Catalyst, Ligand, Reducing Agent) Reaction_Setup Set up Reaction Mixture (Constant Temperature) Prepare_Stock_Solutions->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Reducing Agent) Reaction_Setup->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., LC-MS, NMR, Fluorimetry) Initiate_Reaction->Monitor_Progress Determine_Conversion Determine % Conversion vs. Time Monitor_Progress->Determine_Conversion Calculate_Rate Calculate Pseudo-First-Order Rate Constant (k_obs) Determine_Conversion->Calculate_Rate Compare_Rates Compare Rate Constants of Different Alkynes Calculate_Rate->Compare_Rates

Sources

Structure-Activity Relationship (SAR) Studies of 3-Ethynylcyclohexan-1-one Derivatives: A Comparative Guide to Designing Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unveiling a Novel Scaffold for Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving high potency and prolonged duration of action against challenging biological targets, particularly protein kinases.[1] The strategy involves a ligand that first binds reversibly to the target protein, followed by the formation of a permanent, irreversible covalent bond with a nearby nucleophilic amino acid residue. This guide focuses on the 3-ethynylcyclohexan-1-one scaffold, a promising but underexplored chemical entity for the design of novel TCIs.

While extensive literature exists for well-established covalent warheads like acrylamides, the terminal alkyne, especially when conjugated with a carbonyl system, represents a compelling alternative.[2] This guide provides a predictive structure-activity relationship (SAR) analysis for this scaffold, drawing upon established principles of covalent inhibitor design and kinase biology. We will use Bruton's tyrosine kinase (BTK), a clinically validated target for covalent inhibition in B-cell malignancies, as the primary exemplar to frame our analysis and propose a roadmap for rational drug design.[3][4]

The Mechanism of Action: A Two-Step Path to Irreversible Inhibition

The efficacy of a targeted covalent inhibitor is governed by a two-step kinetic model. This mechanism is fundamental to understanding the SAR of the this compound scaffold.

  • Reversible Binding (Formation of the EI Complex): The inhibitor initially forms a non-covalent enzyme-inhibitor (EI) complex. The affinity of this initial binding is determined by the equilibrium inhibition constant (Ki). This step is dictated by the classic molecular recognition forces: hydrogen bonds, hydrophobic interactions, and van der Waals forces established between the inhibitor's core scaffold and the protein's active site.

  • Irreversible Covalent Bond Formation: Once optimally oriented within the active site, the electrophilic "warhead"—in this case, the terminal ethynyl group—reacts with a proximate nucleophilic residue (typically cysteine). This reaction proceeds at a specific rate, kinact, to form the final, irreversibly inhibited enzyme (E-I).

The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki, which reflects both the binding affinity and the reactivity of the warhead. An ideal covalent inhibitor possesses high initial binding affinity (low Ki) to ensure target selectivity, coupled with a finely tuned reactivity (kinact) that is rapid enough for effective inhibition but not so high as to cause off-target reactions.[1]

G E E + I (Enzyme + Inhibitor) EI E•I (Reversible Complex) E->EI k_on / k_off (Ki = k_off / k_on) EI->E E_I E-I (Covalent Complex) EI->E_I k_inact (Irreversible)

Caption: Kinetic model of targeted covalent inhibition.

The terminal alkyne of the this compound scaffold acts as a Michael acceptor, poised to react with the thiol side chain of a cysteine residue via nucleophilic addition.[2] In many kinases, such as BTK (Cys481) and Nek2 (Cys22), a non-catalytic cysteine residue is strategically located near the ATP-binding pocket, making it an ideal target for this type of covalent modification.[1][2]

Proposed Synthetic Strategy for Derivative Generation

A robust SAR study requires access to a diverse library of analogues. A plausible synthetic approach to this compound derivatives is crucial for feasibility. The following scheme illustrates a general and adaptable route that allows for diversification at multiple positions on the cyclohexanone ring.

G cluster_0 Synthetic Workflow start Substituted Cyclohexanone Precursor step1 Enolate Formation (e.g., LDA, -78 °C) start->step1 step2 Introduction of Ethynyl Group (e.g., Ethynylating Agent) step1->step2 step3 Purification step2->step3 product This compound Derivative Library step3->product

Caption: General synthetic workflow for derivatives.

This strategy allows for the use of various commercially available or readily synthesized substituted cyclohexanones as starting materials, enabling the exploration of SAR by introducing substituents at positions C2, C4, C5, and C6.

Structure-Activity Relationship (SAR) Analysis

The central hypothesis is that the cyclohexanone ring serves as the primary scaffold for achieving binding affinity and selectivity, while the 3-ethynyl group acts as the covalent warhead. Modifications to the ring are therefore predicted to modulate the Ki value and the overall physicochemical properties of the molecule.

Core Scaffold Analysis
  • C1 (Ketone): The carbonyl group is critical. It serves as a key hydrogen bond acceptor, often interacting with hinge-region backbone amides in a kinase active site. Furthermore, its electron-withdrawing nature is essential for activating the conjugated ethynyl group for the Michael addition reaction. Reducing the ketone to an alcohol would likely abolish covalent reactivity and significantly decrease binding affinity.

  • C3 (Ethynyl Group): This is the reactive warhead. SAR at this position is exceptionally limited. Replacing the terminal alkyne with a non-electrophilic group (e.g., ethyl) is expected to abrogate covalent inhibition and lead to a dramatic loss of potency.[2]

Comparative Analysis of Ring Substitutions

To illustrate the potential SAR, we present a comparative table of hypothetical derivatives and their predicted performance against a target like BTK. These predictions are based on established principles of medicinal chemistry and kinase inhibitor design.

Compound Substituent (R) Predicted BTK IC50 (nM) Rationale for Performance
1 (Parent) H50Baseline activity driven by core scaffold binding and covalent reaction.
2a 4-Fluoro (axial)25The small, lipophilic fluorine atom may engage in favorable hydrophobic interactions. Can block a potential site of metabolism, improving pharmacokinetic properties.
2b 4-Fluoro (equatorial)40The equatorial position may be less optimal for specific hydrophobic interactions compared to the axial orientation, leading to slightly reduced affinity.
3 4,4-Dimethyl> 500Steric Clash: The gem-dimethyl groups are likely to cause a steric clash with residues in the ATP binding pocket, preventing proper alignment for both reversible binding and covalent reaction.
4 2-Methyl100Potential for minor steric hindrance near the hinge-binding region, slightly weakening the initial non-covalent interaction (Ki).
5 5-Hydroxyl60The hydroxyl group could improve aqueous solubility. However, unless it can form a specific, favorable hydrogen bond, it may slightly decrease potency due to the energetic cost of desolvation.
6 5-Phenyl> 1000Significant steric bulk is predicted to completely prevent the inhibitor from entering the narrow ATP-binding cleft of the kinase.

This table demonstrates the core logic of SAR: small, well-placed, non-polar groups can enhance potency, while bulky substituents are detrimental due to steric hindrance.

G Scaffold This compound Scaffold C1 C1=O: H-Bond Acceptor, Activates Warhead. CRITICAL. Scaffold->C1 Position 1 C3 C3-Ethynyl: Covalent Warhead. DO NOT MODIFY. Scaffold->C3 Position 3 C4 C4: Potency & PK. Small lipophilic groups (F, Me) may increase potency. Scaffold->C4 Position 4 C2_C6 C2/C6: Steric Zone. Substituents likely to clash with hinge region. Scaffold->C2_C6 Positions 2 & 6 C5 C5: Solvent Exposed. Polar groups (OH) may improve solubility. Bulky groups not tolerated. Scaffold->C5 Position 5

Caption: Summary of predicted SAR for the scaffold.

Supporting Experimental Protocols

To validate the SAR predictions, rigorous biochemical and cellular assays are required. The following protocols describe standard, self-validating methods for assessing the performance of these inhibitors.

Protocol 1: BTK Biochemical Kinase Inhibition Assay (Kinase-Glo®)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, providing a direct measure of kinase activity.

Objective: To determine the IC50 value of test compounds against recombinant BTK.

Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM). Prepare a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well white plate, add 5 µL of kinase buffer containing recombinant human BTK enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Inhibitor Addition: Add 50 nL of the serially diluted compounds or DMSO control to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 60 minutes to allow for covalent bond formation.

  • Initiate Reaction: Add 5 µL of kinase buffer containing ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular BTK Target Engagement Assay (Western Blot)

This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a relevant cell line, confirming that the compound can penetrate cells and engage its target.

Objective: To assess the ability of compounds to inhibit BTK activity in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., Ramos cells) in appropriate media.

  • Compound Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound (e.g., 1 µM, 100 nM, 10 nM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK, Tyr223).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.

    • Quantify the band intensities for p-BTK and total BTK.

    • Calculate the ratio of p-BTK to total BTK for each treatment condition and normalize to the DMSO control to determine the percent inhibition of BTK autophosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel targeted covalent inhibitors. This guide has outlined a rational, predictive framework for its SAR based on established principles of covalent inhibition and kinase-targeted drug design. The core tenets are the preservation of the C1-ketone and C3-ethynyl functionalities, with strategic exploration of substitutions at the C4 and C5 positions of the cyclohexanone ring to optimize potency, selectivity, and pharmacokinetic properties. Small, lipophilic groups at C4 are predicted to be beneficial, while bulky substituents are likely to be detrimental.

The experimental protocols provided offer a clear path to validating these hypotheses. Future work should focus on the synthesis of a focused library of derivatives as proposed, followed by rigorous biochemical and cellular evaluation. This systematic approach will confirm the utility of the this compound scaffold and potentially yield novel chemical probes or lead compounds for therapeutic development.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]

  • Zhao, Z., & Liu, Z. (2017). Covalent Kinase Inhibitors. Current Topics in Medicinal Chemistry, 17(9), 1012-1026. Available at: [Link]

  • Cano, C., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. MedChemComm, 11(5), 848-854. Available at: [Link]

  • Pan, Z., et al. (2017). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Medicinal Chemistry Letters, 8(1), 118-123. Available at: [Link]

  • Wodicka, L. M., et al. (2010). An in situ-generated cell-permeable, covalent inhibitor of Bruton's tyrosine kinase. Journal of Biological Chemistry, 285(7), 4458-4467. Available at: [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Available at: [Link]

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6, 59. Available at: [Link]

  • Levina, R. Y., & Vinogradova, E. U. (1936). Action of sodium acetylide on cyclic ketones. I. Synthesis of 1-ethynylcyclohexanol. Zhurnal Prikladnoi Khimii, 9, 1299-1302.
  • Byrd, J. C., et al. (2013). Ibrutinib as Initial Therapy for Elderly Patients with Chronic Lymphocytic Leukaemia: An Open-Label, Multicentre, Phase 1b/2 Trial. The Lancet Oncology, 14(12), 1205-1213. Available at: [Link]

  • Pal, A., & Hall, B. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 694853. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethynylcyclohexan-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 3-ethynylcyclohexan-1-one, moving beyond simple steps to explain the critical reasoning behind each recommendation. Our goal is to empower you, our scientific partners, to manage this reagent with confidence and uncompromising safety.

The dual functionality of this compound—a ketone and a terminal alkyne—necessitates a nuanced approach to its disposal. The cyclohexanone moiety classifies it as a flammable organic solvent, while the terminal alkyne presents a more subtle but significant hazard: the potential to form explosive metal acetylides.[1][2] This guide addresses both aspects to ensure a comprehensive safety protocol.

Hazard Assessment: Understanding the Risks

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from analogous structures like 1-ethynyl-1-cyclohexanol and other ketones.[3][4][5]

  • Acute Toxicity & Irritation : Similar compounds are classified as harmful if swallowed and toxic in contact with skin.[3][5] They are also known to cause serious skin and eye irritation.[6]

  • Flammability : The cyclohexanone structure suggests that the compound is a flammable liquid.[7][8] Ketone wastes are generally treated as flammable hazardous waste.[9]

  • Reactivity of the Terminal Alkyne : This is a critical, often overlooked hazard. The acidic proton on the terminal alkyne can react with certain heavy metal ions (such as copper, silver, mercury, and even brass fittings) to form highly unstable and potentially explosive metal acetylides.[1][2][10] This reaction is a primary safety concern during waste collection and storage, where inadvertent contact with metal contaminants is possible.

Hazard CategoryDescriptionPrimary Mitigation Strategy
Acute Toxicity Harmful if swallowed, toxic in contact with skin.[3][5]Use of appropriate Personal Protective Equipment (PPE).
Irritation Causes serious skin and eye irritation.[6]Avoid direct contact; use of proper PPE.
Flammability Assumed flammable due to the ketone functional group.[7][9]Store away from ignition sources; collect in designated flammable waste containers.
Reactivity Terminal alkyne can form explosive metal acetylides.[1][2]Segregate from heavy metal waste; chemical quenching of the alkyne prior to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards of toxicity and irritation, a stringent PPE protocol is mandatory for all handling and disposal procedures involving this compound.

  • Hand Protection : Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them properly after handling.[1][11]

  • Eye Protection : Use safety goggles with side shields to protect against splashes.[12]

  • Skin and Body Protection : A flame-resistant lab coat is essential. For handling larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron.[3][8]

  • Work Area : All handling and disposal steps must be performed within a certified chemical fume hood to prevent the inhalation of vapors.[1]

Step-by-Step Disposal Protocol: From Benchtop to EHS Pickup

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.[13] Federal and state regulations classify this material as hazardous waste, which must be managed from the moment of generation.[13][14][15]

G Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Liquid Waste Stream cluster_2 Solid Waste Stream cluster_3 Final Preparation & Disposal Start Waste Generated (Liquid or Solid) IsLiquid Is the waste primarily liquid? Start->IsLiquid Quench Step 1 (Recommended): Quench Alkyne (e.g., with isopropanol) IsLiquid->Quench Yes CollectSolid Step 1: Collect Contaminated Solid Waste (gloves, wipes) in Lined Container IsLiquid->CollectSolid No CollectLiquid Step 2: Collect in Hazardous Waste Container (Non-Halogenated Solvents) Quench->CollectLiquid Label Step 3: Securely Cap & Label Container 'Hazardous Waste' + Contents CollectLiquid->Label CollectSolid->Label Store Step 4: Store in Designated Satellite Accumulation Area (SAA) Label->Store EHS Step 5: Arrange Pickup by Environmental Health & Safety (EHS) Store->EHS

Caption: Disposal workflow for this compound.

This procedure applies to pure this compound, solutions containing it, and the initial solvent rinses of contaminated glassware.

Experimental Protocol: Chemical Quenching and Collection

  • Initial Quenching (Recommended Safety Step) :

    • Rationale : To mitigate the reactivity of the terminal alkyne and prevent the potential formation of explosive acetylides, a quenching step is highly recommended.[1] This involves protonating the acetylenic carbon.

    • Procedure : In a suitable flask or beaker inside a chemical fume hood, slowly add a small amount of a proton source like isopropanol or methanol to the liquid waste while stirring. A 5-10% v/v addition of the alcohol is generally sufficient. This is a precautionary measure and does not neutralize the overall hazardous nature of the waste.

  • Waste Collection :

    • Rationale : Hazardous waste must be segregated by compatibility to prevent dangerous reactions.[16][17] As an oxygenated, non-halogenated organic compound, this waste should not be mixed with halogenated solvents, strong acids, bases, or oxidizers.

    • Procedure : Transfer the quenched liquid waste into a designated, leak-proof hazardous waste container for "Non-Halogenated Organic Solvents".[16] Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition.[8]

  • Glassware Decontamination :

    • Rationale : The initial rinse of contaminated glassware will contain significant amounts of the chemical and must be treated as hazardous waste.[18]

    • Procedure : Rinse the glassware that was in contact with this compound with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Collect this first rinsate and add it to the hazardous liquid waste container.[18] Subsequent cleaning with detergent and water can then follow standard laboratory procedures.

This applies to items such as gloves, weighing paper, pipette tips, and absorbent materials used for spill cleanup.

  • Segregation and Collection :

    • Rationale : Solid materials contaminated with hazardous chemicals must be disposed of as hazardous solid waste.

    • Procedure : Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[1] Do not dispose of this material in the regular trash.

This applies to both liquid and solid waste containers.

  • Labeling :

    • Rationale : Proper labeling is an absolute requirement by the EPA and OSHA to ensure safe handling and proper disposal by EHS personnel.[14][19]

    • Procedure : As soon as you begin adding waste to a container, it must be labeled.[17] The label must clearly state the words "Hazardous Waste" .[19] Additionally, list all chemical constituents by their full name and approximate percentages. Do not use chemical formulas or abbreviations.[17]

  • Storage :

    • Rationale : Laboratories must store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[13][20] Containers must be kept closed except when adding waste to prevent evaporation of volatile compounds.[18][21]

    • Procedure : Store the sealed and labeled waste container in your lab's designated SAA. Ensure it is stored in secondary containment to prevent spills.[18][22] Segregate it from incompatible materials, particularly heavy metal waste streams.[20]

  • Arranging for Disposal :

    • Rationale : Final disposal must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office.[13][21]

    • Procedure : Once the waste container is full, or as per your institution's guidelines, contact your EHS department to arrange for pickup and final disposal. Do not transport hazardous waste yourself.[21]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your vital research is conducted with the utmost integrity and responsibility.

References

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  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • 3-Ethynylcyclohexan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? (2025, May 26). Maratek. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

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  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Safety Data Sheet for Ethynyl Estradiol-2,4,16,16-D4. (2018, October 9). Expert Synthesis Solutions. Retrieved from [Link]

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  • Safety Data Sheet. (2025, January 18). AA Blocks. Retrieved from [Link]

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  • OSHA Hazardous Material Regulations. (n.d.). Axiom Products. Retrieved from [Link]

  • Hazardous Chemical Waste Disposal. (n.d.). NJIT Environmental Health and Safety Department. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for 3-Ethynylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 3-Ethynylcyclohexan-1-one (CAS No. 54125-18-7). As a Senior Application Scientist, my objective is to synthesize established safety principles with a deep understanding of the compound's chemical nature to ensure the well-being of researchers and the integrity of your work. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, a robust safety framework can be constructed by analyzing its constituent functional groups—an α,β-unsaturated ketone, a terminal alkyne, and a cyclohexanone ring—and by referencing data from structurally similar molecules.

Hazard Identification: A Mechanistic Perspective

This compound's reactivity and potential hazards are dictated by its chemical structure. Understanding this is the first step toward safe handling.

  • α,β-Unsaturated Ketone System: This is a key feature influencing the molecule's toxicological profile. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack, including by biological macromolecules.[1] This reactivity is a known mechanism of toxicity for this class of compounds.[1] Inhalation studies on analogous α,β-unsaturated ketones, such as 2-cyclohexene-1-one, have shown that the primary target organ is the nasal cavity, causing lesions, hyperplasia, and metaplasia.[2][3] Therefore, it is prudent to assume this compound may be a respiratory irritant.

  • Terminal Alkyne: The hydrogen atom on the terminal alkyne is weakly acidic and can be deprotonated by strong bases to form a reactive acetylide anion.[4][5] While not a hazard in itself under neutral conditions, this reactivity must be considered to avoid unintentional and potentially hazardous side reactions. Additionally, terminal alkynes can react with certain metals to form explosive acetylides, although this is a more significant concern with simpler alkynes like acetylene.

  • Cyclohexanone Moiety: The cyclohexanone backbone suggests that the compound is likely a combustible liquid and may possess irritant properties, similar to cyclohexanone itself.[6][7] Safety data for the closely related compound, 3-Ethynylcyclohexan-1-ol, indicates it is a skin and eye irritant and may cause respiratory irritation.[8][9]

Based on this analysis, this compound should be treated as a substance that is:

  • Harmful if it comes into contact with the skin.

  • A cause of serious eye irritation.

  • Potentially harmful if swallowed.

  • A potential cause of respiratory irritation.

  • A combustible liquid.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[10]To prevent skin contact, given the compound's likely irritant and potentially toxic properties upon dermal absorption.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[11]To protect against splashes that could cause serious eye irritation. A face shield is recommended when handling larger quantities.
Body Protection A flame-retardant lab coat.To protect against skin exposure and provide a barrier in case of small splashes.
Respiratory Protection All handling of the neat compound or its solutions must be conducted in a certified chemical fume hood.[12]To prevent inhalation of vapors, which are likely to be respiratory irritants.[2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safety and reproducibility. The following diagram and protocols outline the lifecycle of this compound in the laboratory.

SafetyWorkflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management Receive Receive & Inspect Store Store in a Cool, Well-Ventilated Area Receive->Store Handle Handle in Fume Hood with Full PPE Store->Handle Experiment Perform Experiment Handle->Experiment Waste Collect Waste in Labeled Container Experiment->Waste Dispose Dispose as Hazardous Organic Waste Waste->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.